molecular formula C9H19ClN2O B139352 4-(3-Chloropropyl)-1-piperazineethanol CAS No. 57227-28-8

4-(3-Chloropropyl)-1-piperazineethanol

Cat. No.: B139352
CAS No.: 57227-28-8
M. Wt: 206.71 g/mol
InChI Key: PPXLQETZAQHSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloropropyl)-1-piperazineethanol is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXLQETZAQHSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282646
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57227-28-8
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57227-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazineethanol, 4-(3-chloropropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(3-Chloropropyl)-1-piperazineethanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Chloropropyl)-1-piperazineethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS 57227-28-8), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The document elucidates the core chemical principles, details step-by-step experimental protocols, and discusses the critical parameters that influence reaction outcomes. By integrating field-proven insights with established scientific literature, this guide serves as a vital resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule featuring a piperazine core, a reactive chloropropyl group, and a hydroxyethyl moiety. This unique structural combination makes it a versatile building block in medicinal chemistry, particularly in the synthesis of antipsychotic drugs such as Fluphenazine. The piperazine ring is a common scaffold in many centrally active compounds, often imparting favorable pharmacokinetic properties like improved solubility and bioavailability.[1] The chloropropyl group provides a reactive handle for subsequent alkylation reactions, allowing for the facile introduction of the piperazineethanol moiety into larger molecular frameworks.

The purity of this compound is of paramount importance in pharmaceutical manufacturing, as impurities can lead to unwanted side reactions, reduced yields, and compromised safety and efficacy of the final API.[2] This guide, therefore, emphasizes robust synthetic protocols that deliver high-purity material.

Foundational Synthesis: Preparation of the Key Precursor, 1-(2-Hydroxyethyl)piperazine

The primary starting material for the synthesis of the title compound is 1-(2-Hydroxyethyl)piperazine (also known as N-(2-hydroxyethyl)piperazine, CAS 103-76-4). This precursor is a widely used chemical intermediate in the pharmaceutical and agrochemical industries.[3] Its synthesis is a well-established process, with the most common industrial method being the reaction of piperazine with ethylene oxide.[4][5]

A key challenge in this synthesis is controlling the degree of ethoxylation to maximize the yield of the desired mono-substituted product, 1-(2-hydroxyethyl)piperazine, while minimizing the formation of the di-substituted by-product, 1,4-bis(2-hydroxyethyl)piperazine.[4] This is typically achieved by using a large excess of piperazine relative to ethylene oxide and employing reactive distillation techniques to continuously remove the product as it is formed.[4][5]

An alternative laboratory-scale approach involves the reductive alkylation-cyclization of monoethanolamine and diethanolamine in the presence of a hydrogenation-dehydrogenation catalyst.[5]

Precursor_Synthesis Piperazine Piperazine Reaction Ethoxylation Piperazine->Reaction Excess EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction HEP 1-(2-Hydroxyethyl)piperazine DiHEP 1,4-bis(2-hydroxyethyl)piperazine (By-product) Reaction->HEP Desired Product Reaction->DiHEP Over-reaction

Core Synthesis Pathway: N-Alkylation of 1-(2-Hydroxyethyl)piperazine

The most direct and widely employed method for synthesizing this compound is the N-alkylation of 1-(2-hydroxyethyl)piperazine with a suitable 3-carbon electrophile containing a chlorine atom. 1-Bromo-3-chloropropane is a commonly used reagent for this transformation due to the higher reactivity of the bromine atom compared to the chlorine atom, allowing for selective displacement.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine ring in 1-(2-hydroxyethyl)piperazine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine in 1-bromo-3-chloropropane. A base is required to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the piperazine nitrogen and ensuring its continued nucleophilicity.

Alkylation_Mechanism cluster_reactants Reactants cluster_products Products HEP 1-(2-Hydroxyethyl)piperazine Transition_State SN2 Transition State HEP->Transition_State Nucleophilic Attack BCP 1-Bromo-3-chloropropane BCP->Transition_State Base Base (e.g., K₂CO₃, NaOH) Salt Salt (e.g., KBr, H₂O) Base->Salt Target 4-(3-Chloropropyl)-1- piperazineethanol Transition_State->Target

Detailed Experimental Protocol

The following protocol is a synthesized representation based on analogous procedures found in the literature for the N-alkylation of piperazine derivatives.[6][7][8][9]

Materials:

Reagent/SolventCAS NumberMolar Mass ( g/mol )Typical Molar Ratio
1-(2-Hydroxyethyl)piperazine103-76-4130.191.0
1-Bromo-3-chloropropane109-70-6157.441.0 - 1.2
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)1310-73-2 / 584-08-740.00 / 138.211.5 - 2.0
Acetone/Water or Acetonitrile67-64-1 / 7732-18-5 / 75-05-8-Solvent

Procedure:

  • Reaction Setup: To a solution of sodium hydroxide (1.5-2.0 eq.) in a mixture of water and acetone, add 1-(2-hydroxyethyl)piperazine (1.0 eq.).[6][7] Alternatively, potassium carbonate can be used as the base in a solvent like acetonitrile.[10]

  • Reagent Addition: While stirring the mixture at a controlled temperature (typically 0-10°C initially, then room temperature), add 1-bromo-3-chloropropane (1.0-1.2 eq.) dropwise.[8]

  • Reaction: Stir the resulting mixture at room temperature for 15-18 hours.[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion of the reaction, separate the organic layer. If the reaction was performed in an aqueous/organic biphasic system, the layers are separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.

  • Isolation and Purification: Combine the organic layers and concentrate under reduced pressure to obtain the crude product as an oil.[7]

  • Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.[6][9] To form the hydrochloride salt, the oily base is dissolved in a suitable solvent like acetone, and hydrochloric acid is added. The precipitated salt is then collected by filtration.[6][9]

Causality Behind Experimental Choices:

  • Choice of Alkylating Agent: 1-Bromo-3-chloropropane is preferred because the C-Br bond is weaker and more polarizable than the C-Cl bond, making the bromine a better leaving group and allowing for selective alkylation at that position.

  • Role of the Base: A base is crucial to deprotonate the piperazinium salt formed during the reaction, regenerating the neutral, nucleophilic amine and driving the reaction to completion. The choice between an inorganic base like NaOH/K₂CO₃ and an organic base like triethylamine[1][11] depends on the specific reaction conditions and solubility requirements.

  • Solvent System: A biphasic solvent system like acetone/water can be effective for reactions involving salts, while a polar aprotic solvent like acetonitrile is suitable for reactions with bases like potassium carbonate.[10]

  • Temperature Control: Initial cooling during the addition of the alkylating agent helps to control any exothermicity of the reaction. The reaction is then typically allowed to proceed at room temperature for a sufficient duration to ensure completion.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (O-H, C-N, C-Cl).

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities.

Safety Considerations

  • 1-Bromo-3-chloropropane is a toxic and potentially carcinogenic substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 1-(2-Hydroxyethyl)piperazine is corrosive. Avoid contact with skin and eyes.

  • Sodium hydroxide is highly corrosive.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound is a well-defined process centered around the N-alkylation of 1-(2-hydroxyethyl)piperazine. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This guide provides a robust framework for researchers and drug development professionals to successfully synthesize this critical pharmaceutical intermediate, with a strong emphasis on the underlying chemical principles and practical experimental considerations.

References

  • PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of 1-(2-Hydroxyethyl)piperazine: Synthesis and Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]

  • European Patent Office. (2016). PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS (EP 3322696 B1). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • ResearchGate. (n.d.). Scheme 1 Reagents and conditions: (i) N-(2-hydroxyethyl)-piperazine,.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Retrieved from [Link]

  • Autech. (n.d.). The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis. Retrieved from [Link]

Sources

physicochemical properties of 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Chloropropyl)-1-piperazineethanol

Executive Summary

This technical guide provides a comprehensive analysis of the (CAS No. 57227-28-8). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals. This document moves beyond a simple data sheet, offering insights into the causality behind its properties, detailed protocols for its analytical characterization, and best practices for its handling and storage. The guide is structured to provide both quick-reference data in tabular format and an in-depth narrative that grounds the data in practical, field-proven scientific principles.

Introduction & Molecular Overview

Significance and Applications

This compound is a bifunctional organic compound that serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in medicinal chemistry, and the presence of both a reactive chloropropyl group and a hydroxyethyl group allows for sequential, directed chemical modifications. Its primary utility lies in its role as a precursor or intermediate in the synthesis of various drugs, including those targeting the central nervous system.

Chemical Identity

A clear identification of the molecule is the foundation of all subsequent analysis.

IdentifierValue
Chemical Name This compound
Synonyms 2-(4-(3-Chloropropyl)piperazin-1-yl)ethanol; 1-Piperazineethanol, 4-(3-chloropropyl)-[1]
CAS Number 57227-28-8[1]
Molecular Formula C₉H₁₉ClN₂O[1][2]
Molecular Weight 206.71 g/mol [1][2]
EC Number 611-486-4[1]
InChIKey PPXLQETZAQHSSL-UHFFFAOYSA-N[1]
Molecular Structure and Functional Group Analysis

The physicochemical behavior of this compound is a direct consequence of its molecular architecture.

Caption: Standard workflow for the analytical characterization of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR is the most powerful technique for unambiguous structure determination. It provides information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for distinct signals corresponding to the -CH₂-Cl (triplet, ~3.6 ppm), -CH₂-OH (triplet, ~3.7 ppm), and the various methylene protons on the piperazine ring and alkyl chains (multiplets, ~2.4-2.8 ppm). The integration of these peaks should correspond to the number of protons in each group (2H, 2H, 8H for the ring, etc.).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Expect 9 distinct carbon signals. The carbon bearing the chlorine (-CH₂Cl) will be downfield (~45 ppm), and the carbon bearing the hydroxyl group (-CH₂OH) will be further downfield (~60 ppm). The four distinct piperazine ring carbons will appear around 50-55 ppm.

Mass Spectrometry (MS)

Principle and Rationale: MS provides the molecular weight of the compound and, through fragmentation, gives clues about its substructures. This technique is crucial for confirming the molecular formula.

Step-by-Step Protocol:

  • Ionization: Introduce a dilute solution of the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode.

    • Expected Results (ESI): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 207.7.

    • Isotopic Pattern: A key validation point is the presence of the chlorine isotope pattern. There will be two peaks: one for the ³⁵Cl isotope (at m/z 207.7) and another for the ³⁷Cl isotope (at m/z 209.7) with an intensity ratio of approximately 3:1. This signature is definitive proof of a monochlorinated compound.

Chromatographic Purity Assessment

Principle and Rationale: Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the target compound from impurities, allowing for accurate purity determination.

Step-by-Step Protocol (General HPLC Method):

  • System Setup: Use a C18 reverse-phase column. The mobile phase could be a gradient of water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation) and acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase.

  • Injection and Detection: Inject 5-10 µL of the sample and monitor the eluent using a UV detector (e.g., at 210 nm, as the compound lacks a strong chromophore).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for use in further synthesis.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

  • Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1][3] Avoid contact with skin and eyes and prevent the formation of aerosols.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids, which can react exothermically with the amine groups or cause degradation.[4]

  • Hazards: While specific data for this compound is limited, related piperazine derivatives can cause skin and eye irritation.[5][6] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[7]

Conclusion

This compound is a chemical intermediate whose utility is defined by its distinct physicochemical properties. Its dual functionality, predictable solubility, and well-defined basicity make it a valuable tool for synthetic chemists. The analytical methods outlined in this guide provide a robust framework for ensuring its identity and purity, which is a non-negotiable prerequisite for its successful application in research and development. By understanding the principles behind its properties and employing rigorous analytical validation, researchers can confidently utilize this compound in the synthesis of novel molecules.

References

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved January 14, 2026, from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 14, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(3-Chloropropyl)-1-piperazineethanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Fluphenazine. This document consolidates critical information on its chemical and physical properties, outlines a probable synthetic pathway, details analytical methodologies for its characterization and quality control, and provides comprehensive safety and handling protocols. The content is designed to support researchers and drug development professionals in the effective and safe utilization of this important chemical building block.

Introduction: The Significance of Piperazine Moieties in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, finding application as antipsychotics, antidepressants, anxiolytics, and antihistamines.[1][3][4] The versatility of the piperazine scaffold allows for the introduction of various substituents at the 1 and 4 positions, enabling the fine-tuning of a molecule's biological target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

This compound (CAS: 57227-28-8) is a bifunctional molecule featuring a reactive chloropropyl group and a hydrophilic hydroxyethyl moiety. This combination makes it a valuable intermediate for the synthesis of more complex drug molecules. Its primary role as a precursor to Fluphenazine underscores its importance in the production of established antipsychotic medications.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₉H₁₉ClN₂O[6][7]
Molecular Weight 206.71 g/mol [6][7]
Appearance Colorless to light-colored liquid[8]
Boiling Point 323.0 ± 32.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
Flash Point 149.1 ± 25.1 °C[6]
Refractive Index 1.496[6]
Solubility Soluble in some organic solvents[8]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic substitution reaction where the secondary amine of 1-piperazineethanol attacks the electrophilic carbon of 1-bromo-3-chloropropane.

Synthesis of this compound 1-piperazineethanol 1-Piperazineethanol plus + 1-piperazineethanol->plus 1-bromo-3-chloropropane 1-Bromo-3-chloropropane 1-bromo-3-chloropropane->plus product This compound plus->product Nucleophilic Substitution base Base (e.g., K₂CO₃, Na₂CO₃) base->product solvent Solvent (e.g., Acetone, Acetonitrile) solvent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions reported for similar piperazine derivatives.[1][5][9]

Materials:

  • 1-Piperazineethanol

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (as a base)

  • Acetone or Acetonitrile (as a solvent)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-piperazineethanol in a suitable solvent (e.g., acetone or acetonitrile).

  • Addition of Base: Add a slight excess of a base, such as potassium carbonate or sodium carbonate, to the solution. The base will neutralize the hydrobromic acid formed during the reaction.

  • Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in deionized water and extract with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the piperazine ring, the ethyl group, and the chloropropyl chain. Key expected shifts would include triplets for the methylene groups adjacent to the nitrogen and chlorine atoms, and multiplets for the piperazine ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., carbons adjacent to nitrogen, oxygen, or chlorine).

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations of the aliphatic groups would appear in the 2800-3000 cm⁻¹ region. A C-Cl stretching band is expected in the fingerprint region (600-800 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.71 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Chromatographic Purity Assessment

Analytical_Workflow cluster_0 Purity and Identity Confirmation Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC GCMS GC-MS Analysis (Impurity Profiling & Identity) Sample->GCMS Spectroscopy Spectroscopic Analysis (Structure Confirmation) Sample->Spectroscopy Result Certificate of Analysis HPLC->Result GCMS->Result Spectroscopy->Result

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for determining the purity of this compound.[10][11]

  • Column: A C18 column is a common choice for separating piperazine derivatives.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[10][11]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for compounds with limited chromophores. Alternatively, derivatization with a UV-active agent can enhance sensitivity.[11]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is appropriate.[12]

  • Injection: Split/splitless injection can be used depending on the expected concentration of the analyte and impurities.

  • Ionization: Electron ionization (EI) is standard for generating reproducible mass spectra for library matching.

  • Detection: A mass spectrometer provides both quantitative data and structural information for impurity identification.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of antipsychotic drugs, particularly those of the phenothiazine class.[5][13]

Synthesis of Fluphenazine and Perphenazine

This compound serves as the side chain precursor that is attached to the phenothiazine nucleus to form drugs like Fluphenazine and Perphenazine.[5][13] The synthesis involves the N-alkylation of the appropriate phenothiazine derivative with this compound.

Drug_Synthesis Phenothiazine Phenothiazine Derivative (e.g., 2-(Trifluoromethyl)phenothiazine) plus + Phenothiazine->plus Intermediate This compound Intermediate->plus API Active Pharmaceutical Ingredient (e.g., Fluphenazine) plus->API N-Alkylation Base Strong Base (e.g., NaNH₂) Base->API Solvent Solvent (e.g., Toluene) Solvent->API

Caption: General scheme for the synthesis of phenothiazine antipsychotics.

The reaction typically involves the deprotonation of the phenothiazine nitrogen with a strong base, such as sodium amide, followed by nucleophilic attack on the chloropropyl side chain of this compound.[13]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following information is a summary of best practices and should be supplemented by a thorough review of the material safety data sheet (MSDS) provided by the supplier.[6][14][15][16]

Hazard Identification

While a comprehensive toxicological profile for this compound is not available in the searched literature, related compounds are known to be irritants.[14][15][16][17]

  • Skin and Eye Contact: May cause skin and eye irritation.[14][15][16][17]

  • Inhalation: May cause respiratory tract irritation.[14][17]

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of important pharmaceutical compounds, particularly antipsychotic drugs. Its bifunctional nature allows for the straightforward introduction of a piperazine-ethanol side chain into various molecular scaffolds. A thorough understanding of its chemical properties, synthesis, analysis, and safe handling is crucial for its effective application in drug discovery and development. This technical guide provides a solid foundation of knowledge for researchers and scientists working with this important chemical.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Retrieved from [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

Sources

Unlocking the Pharmacological Potential of 4-(3-Chloropropyl)-1-piperazineethanol: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the scientific investigation into the mechanism of action of 4-(3-Chloropropyl)-1-piperazineethanol. While currently recognized primarily as a chemical intermediate in pharmaceutical synthesis, its structural motifs, particularly the piperazine core, suggest a latent potential for biological activity. This document outlines a hypothesis-driven approach, proposing that this compound may act as a modulator of key neurotransmitter systems, specifically serotonin and dopamine receptors. We present a detailed, multi-stage experimental workflow, from initial target screening to in-depth functional characterization, designed to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of novel chemical entities.

Introduction: Beyond a Synthetic Intermediate

This compound, with the CAS number 57227-28-8, is a recognized building block in organic synthesis, notably as a precursor for compounds like Fluphenazine.[1] Its chemical structure, however, features a piperazine ring, a privileged scaffold in medicinal chemistry renowned for its presence in a multitude of centrally active drugs.[2] The two nitrogen atoms at opposite positions within this six-membered ring provide a versatile template for interaction with various biological targets.[3] Many clinically significant drugs targeting neurological and psychiatric disorders, such as aripiprazole and ziprasidone, are piperazine derivatives.[2][4]

This structural kinship prompts a compelling scientific question: does this compound possess a direct pharmacological activity of its own? This guide proposes a systematic approach to answer this question, postulating a putative mechanism of action and detailing the experimental protocols necessary for its validation.

Structural Analysis and Rationale for Putative Targets

A thorough analysis of the molecular structure of this compound reveals three key functional moieties that inform our hypothesis regarding its potential biological targets:

  • The Piperazine Core: This heterocyclic amine is a common pharmacophore in ligands for G protein-coupled receptors (GPCRs), especially dopamine and serotonin receptors.[4][5] Its ability to engage in hydrogen bonding and its conformational flexibility allow for effective binding to these targets.[2]

  • The N-(2-hydroxyethyl) Substituent: The presence of a hydroxyl group can introduce additional hydrogen bonding interactions with a receptor's binding pocket, potentially influencing affinity and selectivity. This moiety is found in various biologically active compounds, including some used in the preparation of neuroleptic agents.[6][7]

  • The N'-(3-chloropropyl) Substituent: This alkyl chloride chain presents an intriguing feature. While it contributes to the overall lipophilicity and steric profile of the molecule, the terminal chlorine atom also introduces the possibility of covalent bond formation with nucleophilic residues (e.g., cysteine, histidine, lysine) within a receptor's binding site. This could lead to irreversible or long-lasting pharmacological effects.

Given these structural features, the most probable targets for this compound are members of the dopamine and serotonin receptor families . These GPCRs are central to the regulation of mood, cognition, and motor control, and are the targets of many existing piperazine-based therapeutics.[3][5]

A Proposed Mechanism of Action: Modulator of Dopaminergic and Serotonergic Systems

We hypothesize that This compound acts as a direct ligand for one or more subtypes of dopamine (D1-D5) and/or serotonin (5-HT1-7) receptors. Its interaction could manifest as:

  • Agonism: Activating the receptor to elicit a downstream cellular response.

  • Antagonism: Blocking the receptor and preventing its activation by endogenous neurotransmitters.

  • Allosteric Modulation: Binding to a site distinct from the primary ligand binding pocket to modulate the receptor's response to its endogenous ligand.

  • Irreversible Inhibition: The chloropropyl group may form a covalent bond with the receptor, leading to prolonged or permanent inactivation.

The following experimental workflow is designed to systematically test this hypothesis.

Experimental Workflow for Target Identification and Validation

This section details a phased approach to characterizing the pharmacological profile of this compound.

Phase 1: Initial Target Screening via Radioligand Binding Assays

The initial step is to determine if the compound binds to the hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[8]

Objective: To determine the binding affinity (Ki) of this compound for a panel of human dopamine and serotonin receptors.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Receptor Membranes: Utilize commercially available cell membranes prepared from cell lines stably expressing the individual human dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) receptor subtypes.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a known radiolabeled ligand for the specific receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[9]

Data Presentation:

Receptor SubtypeRadioligandKi (nM) of this compound
Dopamine D1[3H]-SCH23390>10,000
Dopamine D2[3H]-Spiperone85
Dopamine D3[3H]-Spiperone120
Serotonin 5-HT1A[3H]-8-OH-DPAT50
Serotonin 5-HT2A[3H]-Ketanserin250
Serotonin 5-HT7[3H]-LSD75

Table 1: Hypothetical binding affinity data for this compound at selected dopamine and serotonin receptors.

Phase 2: Functional Characterization of "Hit" Receptors

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding – whether the compound acts as an agonist or an antagonist.[1]

Objective: To characterize the functional activity of this compound at the receptors for which significant binding affinity was observed in Phase 1.

Experimental Protocol: Cell-Based Functional Assays

For GPCRs that couple to Gs or Gi proteins (e.g., 5-HT1A, D1, D2), changes in intracellular cyclic AMP (cAMP) levels can be measured. For those coupling to Gq (e.g., 5-HT2A), changes in intracellular calcium (Ca2+) can be monitored.

A. cAMP Accumulation Assay (for Gs/Gi-coupled receptors):

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the target receptor.

  • Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode: Add varying concentrations of this compound and incubate.

  • Antagonist Mode: Add a fixed concentration of a known agonist for the receptor, along with varying concentrations of this compound, and incubate.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: In agonist mode, plot the cAMP levels against the compound concentration to determine the EC50 (potency) and Emax (efficacy). In antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

B. Calcium Flux Assay (for Gq-coupled receptors):

  • Cell Culture and Dye Loading: Use a cell line expressing the target receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Execution: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium levels in real-time.

  • Agonist Mode: Add varying concentrations of the test compound and monitor the change in fluorescence.

  • Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a known agonist, and monitor the fluorescence response.

  • Data Analysis: Analyze the fluorescence data to determine EC50 and Emax for agonist activity or IC50 for antagonist activity.

Visualization of Experimental Workflows:

G cluster_phase1 Phase 1: Binding Affinity cluster_phase2 Phase 2: Functional Activity cluster_phase3 Phase 3: Mechanism of Binding P1_Start Compound & Receptor Membranes P1_Assay Radioligand Displacement Assay P1_Start->P1_Assay P1_Data IC50/Ki Determination P1_Assay->P1_Data P1_End Affinity Profile P1_Data->P1_End P2_Start Hits from Phase 1 P1_End->P2_Start P2_cAMP cAMP Assay (Gs/Gi) P2_Start->P2_cAMP P2_Ca Calcium Flux Assay (Gq) P2_Start->P2_Ca P2_Data EC50/IC50 & Emax Determination P2_cAMP->P2_Data P2_Ca->P2_Data P2_End Functional Profile (Agonist/Antagonist) P2_Data->P2_End P3_Start Functionally Active Compound P2_End->P3_Start P3_Washout Washout Experiment P3_Start->P3_Washout P3_MassSpec Mass Spectrometry of Receptor P3_Start->P3_MassSpec P3_End Reversible vs. Covalent Binding P3_Washout->P3_End P3_MassSpec->P3_End

Caption: Workflow for elucidating the mechanism of action.

Phase 3: Investigating the Potential for Covalent Binding

The chloropropyl moiety necessitates an investigation into the reversibility of the compound's binding.

Objective: To determine if this compound binds to its target receptor covalently.

Experimental Protocol: Washout Experiment

  • Cell Treatment: Treat cells expressing the target receptor with a high concentration of the test compound for a set period.

  • Washout: Thoroughly wash the cells with a buffer to remove any unbound compound.

  • Agonist Challenge: After the washout, challenge the cells with a known agonist for the receptor and measure the functional response (e.g., cAMP or calcium flux).

  • Data Analysis: If the test compound binds covalently, the receptor will remain inhibited even after extensive washing, and the response to the agonist will be significantly blunted compared to control cells that were not treated with the test compound. A reversible antagonist's effect would be diminished or eliminated after the washout.

Data Interpretation and Future Directions

The culmination of this experimental workflow will provide a comprehensive pharmacological profile of this compound. The data will either confirm or refute the hypothesis that it acts on dopaminergic and/or serotonergic systems.

  • If the hypothesis is confirmed: The specific receptor subtype(s), the nature of the interaction (agonist/antagonist), its potency (Ki/EC50), and the reversibility of its binding will be established. This would classify this compound as a novel pharmacological agent, warranting further preclinical development, including in vivo studies to assess its behavioral effects and therapeutic potential.

  • If the hypothesis is refuted: The compound may be inactive at these major CNS targets, or its mechanism of action may lie elsewhere. In this case, broader screening against other receptor families or target classes would be a logical next step.

Regardless of the outcome, this systematic investigation will transform our understanding of this compound from a simple chemical intermediate to a characterized chemical entity with a defined biological activity profile.

References

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central.
  • 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL | 57227-28-8. ChemicalBook.
  • Recent progress in assays for GPCR drug discovery. Journal of Biomedical Science.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.
  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • GPCR Binding Assay.
  • GPCR Screening & Profiling with Binding Assays.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Piperazine. Wikipedia.
  • N-(2-Hydroxyethyl)piperazine. Chem-Impex.
  • Novel Psychoactive Substances: Testing Challenges and Str
  • Piperazine. ScienceDirect.
  • Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. LookChem.
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1. Benchchem.
  • Hydroxy Ethoxy-Ethy-Piperazine.
  • Piperazine compounds. ChemicalBook.
  • Investigation of Psychedelic Effects in Psychoactive Substances. ClinicalTrials.gov.
  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward.
  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem.
  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI.
  • Serotonin Receptor Subtypes and Ligands. ACNP.
  • N-(2-Hydroxyethyl)
  • “Selective” serotonin 5-HT2A receptor antagonists. PMC - PubMed Central.
  • Use of 5-HT Receptor Agonists and Antagonists for the Characterization of Their Respective Receptor Sites.
  • What is the mechanism of Chlorpropamide?.
  • Direct Effects of Capsaicin on Voltage-Dependent Calcium Channels of Mammalian Skeletal Muscle. MDPI.
  • Mode of action of antipsychotic drugs: lessons
  • Pharmacodynamics: Mechanisms of Drug Action. YouTube.
  • Principles and Mechanism of Pharmacodynamics. Longdom Publishing.
  • On the mechanism of action of chlorpromazine. PubMed.

Sources

4-(3-Chloropropyl)-1-piperazineethanol structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Chloropropyl)-1-piperazineethanol: Synthesis, Derivatization, and Pharmacological Applications of Structural Analogs

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides an in-depth technical exploration of this compound, a key chemical intermediate. We will dissect its synthesis, physicochemical properties, and, most importantly, its role as a versatile building block for creating a diverse library of structural analogs and derivatives. The primary focus will be on the synthetic strategies for derivatization, the resulting structure-activity relationships (SAR), and the profound pharmacological implications, particularly in the development of antipsychotic drugs targeting dopaminergic and serotonergic systems. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols.

Chapter 1: The this compound Core Scaffold

The title compound, this compound, serves as a bifunctional building block. The piperazine ring's secondary amine allows for the introduction of diverse substituents, while the chloropropyl group provides a reactive electrophilic site for coupling with various nucleophiles, typically aromatic systems. This dual reactivity is the cornerstone of its utility in constructing complex molecules, most notably the long-chain arylpiperazine class of drugs.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the core compound's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 57227-28-8[3][4]
Molecular Formula C₉H₁₉ClN₂O[3][5]
Molecular Weight 206.71 g/mol [3][5]
Boiling Point 323.0 ± 32.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Appearance Colorless to light-colored liquid[6]
Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the N-alkylation of 1-(2-hydroxyethyl)piperazine. The choice of the alkylating agent is critical; 1-bromo-3-chloropropane is commonly used due to the higher reactivity of the bromine atom in the initial nucleophilic substitution, leaving the chloro group intact for subsequent reactions.

The reaction proceeds via a standard SN2 mechanism. A base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the secondary amine of the piperazine ring, thereby activating it as a nucleophile.[7][8] The choice of solvent is typically a polar aprotic solvent like acetonitrile or acetone to facilitate the dissolution of reactants and promote the SN2 pathway.[8][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1-(2-Hydroxyethyl)piperazine Process N-Alkylation (SN2) R1->Process R2 1-Bromo-3-chloropropane R2->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Solvent->Process Product This compound Process->Product Purification Work-up & Purification (Filtration, Concentration) Product->Purification Final Final Product Purification->Final

Caption: Synthesis workflow for the core scaffold.

Chapter 2: Synthetic Strategies for Derivatization

The true power of this compound lies in its utility as an intermediate. The most common application involves a second N-alkylation reaction where the chloropropyl group acts as an electrophile to connect the piperazine scaffold to a (hetero)aromatic moiety. This is the cornerstone of synthesizing many arylpiperazine drugs.[10][11]

Key Derivatization: N-Alkylation with Aryl Moieties

This strategy is fundamental to the synthesis of numerous antipsychotic drugs like Aripiprazole.[10][12] The reaction involves the nucleophilic substitution of the chlorine atom by a nitrogen atom of another molecule, often an aniline or a heterocyclic amine derivative.

Causality in Experimental Choices:

  • Base: A moderately strong base like sodium carbonate or potassium carbonate is essential. It acts as a proton scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the nucleophilic amine, which would render it unreactive.[13]

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are preferred. They effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering by solvating the nucleophile too strongly.[12]

  • Catalyst: In some cases, a catalytic amount of an iodide salt (e.g., NaI or KI) is added. This is known as the Finkelstein reaction, where the less reactive alkyl chloride is converted in situ to a more reactive alkyl iodide, accelerating the rate of substitution.[11]

  • Temperature: Heating the reaction mixture (e.g., to 80°C or reflux) is often necessary to provide sufficient activation energy for the C-Cl bond cleavage and to ensure a reasonable reaction rate.[14]

Experimental Protocol: Synthesis of an Arylpiperazine Derivative

The following is a representative, field-proven protocol for the N-alkylation of a substituted aniline with this compound, a key step analogous to the synthesis of many CNS-active agents.

Objective: To synthesize a model arylpiperazine derivative via nucleophilic substitution.

Materials:

  • This compound (1.0 eq.)

  • Substituted Aniline/Heterocycle (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one for Aripiprazole synthesis) (1.1 eq.)[12]

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)[14]

  • Sodium Iodide (NaI) (0.1 eq., optional catalyst)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline/heterocycle (1.1 eq.), anhydrous potassium carbonate (2.5 eq.), and sodium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reactant Addition: Add this compound (1.0 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. Dissolve the crude residue in a suitable solvent like dichloromethane (DCM). b. Wash the organic layer with water and then with brine to remove any remaining inorganic salts and DMF if used. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. d. Purify the final product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure arylpiperazine derivative.[15]

Self-Validation: The purity and identity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the molecular weight and structure.[16][17] HPLC is used to determine the final purity.[18]

Chapter 3: Structural Analogs & Structure-Activity Relationships (SAR)

The arylpiperazine scaffold is a cornerstone in neuropharmacology.[19][20] Derivatives often exhibit high affinity for dopamine D₂ and serotonin (5-HT) receptors, making them prime candidates for treating neurological disorders like schizophrenia.[1][21] Aripiprazole, for example, is a partial agonist at D₂ receptors and a 5-HT₁ₐ receptor agonist, while also being an antagonist at 5-HT₂ₐ receptors.[1]

Key Structural Modifications and their Pharmacological Impact

The structure of arylpiperazine derivatives can be systematically modified at three key positions to tune their pharmacological profile.

Caption: Key SAR points for arylpiperazine derivatives.

Quantitative SAR Data

The following table summarizes data for representative arylpiperazine compounds, illustrating the impact of structural changes on receptor binding affinity (Ki, nM). Lower Ki values indicate higher binding affinity.

CompoundAryl Group (A)Terminal Group (C)D₂ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)
Aripiprazole 2,3-Dichlorophenyl7-Butoxy-quinolinone0.341.93.4
Buspirone PyrimidinylButyl-spiro-dione>10001.155
Compound 9b [1]2-Methoxyphenyl4-Fluorobenzoyl30023.939.4
Compound 12a [1]2-MethoxyphenylN-phenyl-indole30041.5315

Note: Data compiled from various sources for illustrative purposes.[1]

The data shows that subtle changes, such as modifying the aryl group from dichlorophenyl to a pyrimidinyl group, can dramatically shift selectivity from a D₂-active compound (Aripiprazole) to a 5-HT₁ₐ-active compound (Buspirone).[1][2]

Chapter 4: Pharmacological Significance & Signaling

Many arylpiperazine derivatives function as modulators of the dopamine D₂ receptor, a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission.[22] Antipsychotic efficacy is often linked to the blockade of D₂ receptors in the mesolimbic pathway.

When an agonist like dopamine binds to the D₂ receptor (which is coupled to an inhibitory G-protein, Gᵢ/ₒ), it inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[23] Antagonists, derived from scaffolds like this compound, block this action, preventing the dopamine-induced decrease in cAMP levels.

G cluster_membrane Cell Membrane cluster_cell Intracellular Dopamine Dopamine (Agonist) D2R Dopamine D₂ Receptor Dopamine->D2R Binds & Activates Antagonist Arylpiperazine (Antagonist) Antagonist->D2R Binds & Blocks Gi Gᵢ/ₒ Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP ATP ATP->AC

Caption: Dopamine D₂ receptor signaling pathway and antagonist action.

Chapter 5: Protocols for Pharmacological Evaluation

Once novel analogs are synthesized, their biological activity must be quantified. A primary method for this is the in vitro receptor binding assay.

Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a synthesized derivative for the dopamine D₂ receptor through competitive displacement of a radiolabeled ligand.

Principle: This assay measures the ability of a test compound to compete with a radioligand (e.g., [³H]raclopride or [¹²⁵I]NCQ-298) that has a known high affinity and selectivity for the D₂ receptor.[22][24] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Ki).

Materials:

  • Receptor Source: Membranes from cells expressing human D₂ receptors (e.g., HEK or CHO cells).[22]

  • Radioligand: [³H]raclopride (a D₂ antagonist).

  • Test Compound: Synthesized arylpiperazine derivative, dissolved in DMSO and serially diluted.

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.[24]

  • Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol).

  • Filtration System: Cell harvester with glass fiber filters.

  • Detection: Liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, incubation buffer, and either:

    • Buffer only (for total binding).

    • Non-specific control (e.g., Haloperidol) (for non-specific binding).

    • Test compound at various concentrations.

  • Radioligand Addition: Add the [³H]raclopride to all wells at a final concentration near its Kd value.

  • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[24]

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is more than a simple chemical; it is a gateway to a vast and pharmacologically rich chemical space. Its straightforward synthesis and versatile reactivity have made it an indispensable tool in the development of CNS-active drugs. By understanding the core principles of its derivatization, the subtle nuances of structure-activity relationships, and the rigorous protocols for evaluation, researchers can continue to leverage this scaffold to design and discover next-generation therapeutics with improved efficacy and selectivity for treating complex neurological disorders.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. Available at: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. Available at: [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). National Institute of Justice. Available at: [Link]

  • Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. Available at: [Link]

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2025). ResearchGate. Available at: [Link]

  • CN103787965A - New synthesis method of aripiprazole. (2014). Google Patents.
  • Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(23), 5629. Available at: [Link]

  • Kinoyama, I., et al. (2004). Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin, 52(11), 1330-1333. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • 4-(3-Chloropropyl)-1-Piperazine Ethanol. (n.d.). Pipzine Chemicals. Available at: [Link]

  • Fravolini, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 227. Available at: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. (2015). Google Patents.
  • Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. Available at: [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Analytical Methods. (2010). Royal Society of Chemistry. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Available at: [Link]

  • Hall, H., et al. (1995). In Vitro Receptor Binding Characteristics of the New Dopamine D2 Antagonist [125I]NCQ-298: Methodological Considerations of High Affinity Binding. Journal of Neurochemistry, 64(5), 2264-2272. Available at: [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. Available at: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). ResearchGate. Available at: [Link]

  • Structure Activity Relationships - Antipsychotics. (2015). SlideShare. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3451-3464. Available at: [Link]

  • de Oliveira, P. D., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. Available at: [Link]

  • The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis. (n.d.). LinkedIn. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. Available at: [Link]

  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. (n.d.). PrepChem.com. Available at: [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). MDPI. Available at: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. (2015). Google Patents.
  • In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. (2018). Genedata. Available at: [Link]

  • 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. Available at: [Link]

Sources

A Technical Guide to the Solubility of 4-(3-Chloropropyl)-1-piperazineethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-Chloropropyl)-1-piperazineethanol. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its solubility is paramount for process optimization, formulation development, and ensuring reaction efficiency and product purity. This document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties, the theoretical principles governing its solubility, and a detailed, practical methodology for its experimental determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting and interpreting its solubility behavior. This compound (CAS No: 57227-28-8) is a substituted piperazine derivative with a distinct molecular architecture that dictates its interactions with various solvents.

Molecular Structure:

The structure comprises a polar piperazine ring containing two nitrogen atoms, one of which is substituted with a hydrophilic hydroxyethyl group, and the other with a more non-polar 3-chloropropyl chain. This amphiphilic nature is central to its solubility profile.

Caption: Molecular Structure of this compound

Key Physicochemical Properties:

PropertyValueSource
CAS Number 57227-28-8[1]
Molecular Formula C9H19ClN2O[1]
Molecular Weight 206.71 g/mol [1]
Appearance Colorless to light-colored liquid[2]
Boiling Point 323.0 ± 32.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 149.1 ± 25.1 °C[1]
XLogP3 0.11[1]

The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is low enough to indicate significant polarity.[1] The presence of a hydroxyl group and two tertiary amines provides sites for hydrogen bonding, which is a critical factor in its solubility in protic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules. The overall solubility is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group and the piperazine nitrogens in the solute molecule can form strong hydrogen bonds with these solvents. Therefore, good solubility is anticipated in polar protic solvents.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. The polar nature of the solute suggests it will have appreciable solubility in these solvents, though perhaps less than in protic solvents of similar polarity.

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The non-polar chloropropyl chain of the solute will favor interaction with these solvents, but the highly polar piperazine and hydroxyethyl groups will be energetically disfavored. Consequently, the solubility in non-polar solvents is expected to be limited.

The overall solubility in a given organic solvent will be a balance of these competing interactions. For instance, in a series of alcohols, solubility may decrease as the alkyl chain length of the alcohol increases, reducing its overall polarity.

A Practical Guide to Experimental Solubility Determination

Given the absence of published quantitative solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound due to its reliability.[4][5]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification prep1 Add excess solute to a known volume of solvent in a sealed vial. prep2 Create multiple replicates for each solvent. prep1->prep2 equi1 Agitate at a constant temperature (e.g., 25°C) using a shaker or stirrer. prep2->equi1 equi2 Allow sufficient time to reach equilibrium (typically 24-72 hours). equi1->equi2 sep1 Let vials stand to allow undissolved solid to settle. equi2->sep1 sep2 Withdraw a clear aliquot of the supernatant. sep1->sep2 sep3 Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove fine particles. sep2->sep3 ana1 Dilute the filtrate with a suitable mobile phase or solvent. sep3->ana1 ana2 Quantify the solute concentration using a calibrated analytical method (e.g., HPLC, GC). ana1->ana2 ana3 Calculate the solubility in units such as mg/mL or mol/L. ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Causality Behind Experimental Choices:

  • Using Excess Solute: Adding an excess amount of the compound ensures that a saturated solution is formed, which is in equilibrium with the solid phase.[6] This is the definition of thermodynamic solubility.

  • Constant Temperature Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. Agitation ensures that the system reaches equilibrium more rapidly.[4]

  • Equilibration Time: Sufficient time (e.g., 24-72 hours) is necessary to ensure that the dissolution process has reached a true equilibrium. The concentration of the solution should be measured at different time points (e.g., 24h, 48h, 72h) to confirm that it is no longer changing.

  • Filtration: After equilibration, the solid and liquid phases must be separated without altering the composition of the saturated solution. Filtration is a common method, but it is important to consider potential adsorption of the solute onto the filter membrane, which can be a source of error, especially for poorly soluble compounds.[4] Using a filter material with low binding affinity is recommended.

Analytical Quantification

The concentration of this compound in the filtered supernatant must be accurately determined. HPLC is often the preferred method for non-volatile compounds.[4]

Key Steps for Quantification:

  • Method Development: Develop a stable and reproducible HPLC method (or GC for volatile compounds) capable of separating the solute from any impurities and solvent peaks.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Run these standards through the analytical instrument to generate a calibration curve (e.g., peak area vs. concentration).

  • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and use the calibration curve to determine the concentration of the original saturated solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized format to facilitate comparison and interpretation.

Example Data Table:

Organic Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Polar Aprotic Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Tetrahydrofuran (THF)25Experimental ValueCalculated Value
Non-Polar Toluene25Experimental ValueCalculated Value
Heptane25Experimental ValueCalculated Value

By systematically measuring the solubility in a range of solvents with varying polarities and hydrogen bonding capabilities, researchers can build a comprehensive solubility profile. This data is invaluable for selecting appropriate solvents for chemical synthesis, purification (e.g., crystallization), and the development of liquid formulations.

Conclusion

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • MilliporeSigma. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • ECHEMI. (n.d.). Buy 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL from JHECHEM CO LTD.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol.
  • Pawar, A. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University.
  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
  • Dow Development Labs. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.

Sources

Spectroscopic Characterization of 4-(3-Chloropropyl)-1-piperazineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-(3-Chloropropyl)-1-piperazineethanol (CAS No: 57227-28-8, Molecular Formula: C₉H₁₉ClN₂O).[1] As a key intermediate in pharmaceutical synthesis, rigorous structural confirmation is paramount. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral patterns is explained, providing a framework for the empirical analysis of this and structurally related molecules.

Introduction: The Imperative for Structural Elucidation

This compound is a bifunctional molecule incorporating a piperazine core, a primary alcohol, and an alkyl chloride. This unique combination of functional groups makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise arrangement of these groups is critical to its reactivity and the ultimate efficacy and safety of the final drug product.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing unambiguous structural confirmation. This guide will delve into the predicted spectroscopic signature of this compound, offering a foundational dataset for quality control and research applications. While experimental spectra for this specific compound are not widely published, the principles outlined herein are derived from established spectroscopic theory and data from analogous structures, creating a robust predictive model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Methodology Insight: The choice of solvent is critical in NMR. A deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is used as it is "invisible" in the ¹H NMR spectrum. DMSO-d₆ is particularly useful for observing exchangeable protons like the hydroxyl (-OH) proton, which may otherwise be broadened or absent in CDCl₃.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
a (-OH)~1.5 - 3.0 (broad s)Broad Singlet1HChemical shift is concentration and solvent-dependent; broadness due to hydrogen bonding and chemical exchange.
b (-CH₂-OH)~3.65Triplet (t)2HDeshielded by the adjacent oxygen atom. Coupled to proton 'c'.
c (-N-CH₂-)~2.55Triplet (t)2HAdjacent to a nitrogen and coupled to proton 'b'.
d, e (Piperazine -CH₂-)~2.4 - 2.7 (multiplet)Multiplet8HProtons on the piperazine ring exist in a complex, overlapping multiplet due to restricted conformational rotation and coupling with each other.[2][3]
f (-N-CH₂-)~2.45Triplet (t)2HAdjacent to a nitrogen and coupled to proton 'g'.
g (-CH₂-)~1.80Quintet (quint)2HShielded relative to protons adjacent to heteroatoms. Coupled to protons 'f' and 'h'.
h (-CH₂-Cl)~3.55Triplet (t)2HDeshielded by the electronegative chlorine atom. Coupled to proton 'g'.

Diagram of Molecular Structure with Proton Labeling

Caption: Structure of this compound with ¹H labels.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms in a molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum of singlet peaks (with standard proton decoupling).

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)Carbon EnvironmentRationale for Prediction
~59.5-C H₂-OHAttached to a highly electronegative oxygen atom.
~57.0-N-C H₂-CH₂-OHAdjacent to nitrogen and part of the ethanol substituent.
~55.5-N-C H₂-CH₂-CH₂-ClAdjacent to nitrogen and part of the chloropropyl substituent.
~53.0Piperazine Ring CarbonsTypical range for unsubstituted carbons in a piperazine ring.[4]
~42.0-CH₂-C H₂-ClAttached to the electronegative chlorine atom.
~26.0-N-CH₂-C H₂-CH₂-ClCentral carbon of the propyl chain, shielded from heteroatoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Methodology Insight: A common method for liquid samples is Attenuated Total Reflectance (ATR), where the sample is placed directly on a crystal (like diamond or germanium). This technique requires minimal sample preparation and provides high-quality spectra.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity / ShapeInterpretation
~3400 - 3200O-H stretchStrong, BroadIndicates the presence of the hydroxyl (-OH) group. The broadness is due to intermolecular hydrogen bonding.[5][6]
~2940 & ~2820C-H stretch (sp³)Strong, SharpCharacteristic of C-H bonds in the alkyl chains and piperazine ring.
~1250 - 1020C-N stretchMediumTypical for aliphatic amines, confirming the piperazine structure.[1][7]
~1050C-O stretchStrongIndicates the C-O single bond of the primary alcohol.
~750 - 650C-Cl stretchStrongConfirms the presence of the alkyl chloride functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, the molecular weight is 206.71 g/mol .[1]

Methodology Insight: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the one . It typically produces a protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight. Electron Ionization (EI) is a higher-energy method that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Predicted Key Fragments (Electron Ionization)

  • Molecular Ion (M⁺): m/z = 206/208. The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is a characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[8]

  • Base Peak: m/z = 100. This highly stable fragment, [C₅H₁₂N₂]⁺, results from the alpha-cleavage of the chloropropyl group, a characteristic fragmentation pathway for N-alkyl piperazines.[9][10]

  • Other Key Fragments:

    • m/z = 175/177: Loss of the ethanol group (-CH₂CH₂OH, 31 Da).

    • m/z = 130: Represents the [M - C₃H₆Cl]⁺ fragment, corresponding to the 1-piperazineethanol cation.

    • m/z = 56, 70: Common fragments resulting from the cleavage of the piperazine ring itself.[10]

Diagram of a Key Fragmentation Pathway

G M Molecular Ion (M⁺) m/z = 206/208 Frag1 Base Peak Fragment [C₅H₁₂N₂]⁺ m/z = 100 M->Frag1 Alpha-Cleavage Neutral1 Loss of C₃H₆Cl• (Chloropropyl radical)

Caption: Proposed fragmentation of this compound to its base peak.

Standard Operating Procedures (SOPs)

The following are generalized protocols. Instrument-specific parameters should be optimized by the operator.

SOP for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm and a longer acquisition time (e.g., 1024 scans or more) are required due to the low sensitivity of the ¹³C nucleus.[11]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS).

SOP for IR (ATR) Data Acquisition
  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are averaged.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

SOP for MS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the [M+H]⁺ signal.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive structural analysis of this compound. The predicted data and interpretations presented in this guide offer a robust framework for confirming the identity and purity of this important chemical intermediate. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently apply these techniques for quality assurance, reaction monitoring, and the development of novel chemical entities.

References

  • Schröder, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • Schröder, B., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Karakurt, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Yüksek, H., et al. (2013). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • PubChem. 1,4-Piperazinediethanol. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy (IR). Available at: [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Lumen Learning & Scottsdale Community College. 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

  • NIST. 1-Piperazineethanol. NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-chloropropane. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • University of Arizona. INFRARED SPECTROSCOPY (IR). Available at: [Link]

Sources

potential applications of 4-(3-Chloropropyl)-1-piperazineethanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(3-Chloropropyl)-1-piperazineethanol

Authored by a Senior Application Scientist

Foreword: The Unseen Architect in Modern Therapeutics

In the intricate world of drug discovery and development, certain molecular entities, while not active pharmaceutical ingredients (APIs) themselves, serve as indispensable architects in the construction of novel therapeutics. This compound is a prime example of such a critical building block. Its unique bifunctional nature, combining a reactive chloropropyl group with a versatile piperazineethanol moiety, has positioned it as a cornerstone in the synthesis of a range of blockbuster drugs, particularly within the realm of central nervous system (CNS) disorders.

This guide provides an in-depth exploration of the multifaceted applications of this compound in medicinal chemistry. We will dissect its role not merely as a synthetic intermediate but as a key contributor to the pharmacokinetic and pharmacodynamic profiles of the final drug products. Moving beyond a simple recitation of facts, this document aims to provide a senior-level perspective, elucidating the strategic rationale behind its use in drug design and offering practical, field-tested insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Profile and Strategic Significance

This compound (CAS No. 104583-65-5) is a substituted piperazine derivative. Its strategic importance in medicinal chemistry stems from its dual functionality, which allows for its facile incorporation into more complex molecular scaffolds.

  • The Reactive Handle: The 3-chloropropyl group serves as a potent electrophile, making it highly amenable to nucleophilic substitution reactions. This "reactive handle" is crucial for covalently linking the piperazine core to a variety of aromatic and heterocyclic systems, a common strategy in the design of CNS-active agents.

  • The Pharmacophoric Contributor: The 1-piperazineethanol moiety is not merely an inert spacer. The piperazine ring is a well-established pharmacophore in many CNS drugs, contributing to interactions with various receptors. The ethanol extension can influence solubility and provide an additional point for hydrogen bonding, thereby modulating the drug's pharmacokinetic properties and target engagement.

Table 1: Physicochemical Properties of this compound
PropertyValueSignificance in Drug Synthesis
Molecular Formula C9H19ClN2OProvides the basic atomic composition.
Molecular Weight 206.71 g/mol Relevant for stoichiometric calculations in synthesis.
Boiling Point Approx. 315.8°C at 760 mmHgHigh boiling point indicates low volatility.
Solubility Soluble in various organic solventsFacilitates its use in a wide range of reaction conditions.
Reactivity Electrophilic 3-chloropropyl groupKey to its function as a versatile alkylating agent.

Part 2: Core Applications in Drug Synthesis - Case Studies

The utility of this compound is best illustrated through its role in the synthesis of major pharmaceutical products. Below, we examine its application in the creation of Aripiprazole and Cariprazine, two leading atypical antipsychotics.

Case Study 1: Aripiprazole - A Dopamine System Stabilizer

Aripiprazole is widely used for the treatment of schizophrenia and bipolar disorder. Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. The synthesis of Aripiprazole prominently features the coupling of this compound with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Synthetic Rationale and Workflow

The key synthetic step involves an N-alkylation reaction where the nucleophilic nitrogen of the quinolinone precursor attacks the electrophilic carbon of the chloropropyl group on this compound. This reaction forges the critical link that constitutes the final Aripiprazole molecule.

G cluster_0 Aripiprazole Synthesis Workflow 7-hydroxy-3,4-dihydro-2(1H)-quinolinone 7-hydroxy-3,4-dihydro-2(1H)-quinolinone N-Alkylation N-Alkylation (Base, Solvent) 7-hydroxy-3,4-dihydro-2(1H)-quinolinone->N-Alkylation Nucleophile This compound This compound This compound->N-Alkylation Electrophile (Linker) Aripiprazole Aripiprazole N-Alkylation->Aripiprazole

Caption: Synthesis of Aripiprazole via N-alkylation.

Exemplary Experimental Protocol: Synthesis of Aripiprazole

The following protocol is a representative, lab-scale synthesis. Industrial-scale production would require significant optimization of parameters such as reaction time, temperature, and purification methods.[1][2]

  • Reaction Setup: To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (1.5 eq).

  • Addition of the Linker: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C and maintain under an inert atmosphere (e.g., nitrogen) for 4-6 hours. The reaction progress should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Aripiprazole.

Causality Behind Experimental Choices:

  • Solvent Selection: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the hydroxyl group of the quinolinone, making it a more potent nucleophile, without causing unwanted side reactions.

  • Monitoring: Continuous monitoring via TLC or HPLC is crucial to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged heating.

Case Study 2: Cariprazine - A D3-Preferring Dopamine Receptor Partial Agonist

Cariprazine is another prominent atypical antipsychotic, approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder. Its synthesis also leverages a piperazine-containing intermediate, which can be prepared using methodologies involving precursors structurally related to this compound. While the direct use of this specific molecule is less commonly cited in the primary synthesis routes for Cariprazine, the underlying principles of its utility as a bifunctional linker are highly relevant.

The synthesis of Cariprazine typically involves the coupling of 1-(2,3-dichlorophenyl)piperazine with a suitably activated cyclohexane derivative. The piperazine moiety, as in Aripiprazole, is a key pharmacophoric element. The principles of using a linker to connect the piperazine core to another cyclic system are directly analogous to the role of this compound.

Conceptual Synthetic Workflow for Piperazine-Containing Drugs

The versatility of the piperazine scaffold, often introduced via reagents like this compound, is a recurring theme in medicinal chemistry.[3][4][5][6][7]

G cluster_1 General Drug Synthesis Logic Core_Scaffold Core Scaffold (e.g., Quinolinone, Cyclohexane) Coupling_Reaction Coupling Reaction Core_Scaffold->Coupling_Reaction Nucleophilic Partner Piperazine_Linker Piperazine Linker (e.g., this compound) Piperazine_Linker->Coupling_Reaction Electrophilic Partner Final_API Final API (e.g., Aripiprazole, Cariprazine) Coupling_Reaction->Final_API

Caption: Generalized workflow for coupling reactions.

Part 3: Broader Applications and Future Perspectives

The utility of this compound and its analogs extends beyond the synthesis of antipsychotics. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide array of conditions, including:

  • Antidepressants: The structural motif is present in drugs like Vortioxetine.

  • Anxiolytics: Buspirone and its analogs feature the piperazine core.

  • Antihistamines: Cetirizine, a widely used second-generation antihistamine, is a notable example.

The continued exploration of piperazine derivatives in drug discovery is a testament to their versatile nature.[3][4][5] The ability to readily modify the piperazine structure allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3][4][5] this compound represents a key tool in this endeavor, providing a reliable and efficient means of incorporating this valuable pharmacophore into novel drug candidates.

Future research is likely to focus on the development of novel linkers and piperazine derivatives to access new chemical space and to address the ongoing challenges of drug resistance and off-target effects. The foundational chemistry enabled by building blocks like this compound will undoubtedly continue to play a pivotal role in these efforts.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic enabler in the field of medicinal chemistry. Its well-defined reactivity and its contribution to the final drug's pharmacophore make it an invaluable tool for the synthesis of complex and effective therapeutic agents. The case studies of Aripiprazole and the conceptual framework for other piperazine-containing drugs highlight the enduring importance of this molecule. For the medicinal chemist, a thorough understanding of the properties and applications of such building blocks is fundamental to the rational design and efficient synthesis of the next generation of medicines.

References
  • The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

  • The medicinal chemistry of piperazines: A review | Request PDF. ResearchGate. Available at: [Link]

  • The Role of Piperazine Derivatives in Drug Discovery. Medium. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. ResearchGate. Available at: [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. Available at: [Link]

  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Classics in Chemical Neuroscience: Aripiprazole. PubMed Central. Available at: [Link]

  • A process for the preparation of cariprazine hydrochloride. Google Patents.
  • Industrial process for the preparation of cariprazine. Google Patents.
  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science. Available at: [Link]

  • SYNTHESIS METHOD FOR CARIPRAZINE. Google Patents.

Sources

Harnessing the Potential of 4-(3-Chloropropyl)-1-piperazineethanol as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. 4-(3-Chloropropyl)-1-piperazineethanol (CAS No: 57227-28-8) has emerged as a highly versatile and valuable intermediate. Its unique bifunctional nature, possessing a reactive chloropropyl electrophile and a nucleophilic piperazine core appended with a hydroxyethyl group, offers a strategic advantage in the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, core reactivity, and application in the synthesis of Active Pharmaceutical Ingredients (APIs), with a focus on the underlying principles that govern its utility. We will explore the causality behind experimental choices, present validated protocols, and underscore the importance of material purity in achieving desired synthetic outcomes.

Core Characteristics and Safety Profile

Understanding the fundamental properties of a building block is paramount for its effective and safe implementation in any synthetic workflow.

Physicochemical Properties

This compound is a piperazine derivative characterized by a molecular formula of C9H19ClN2O and a molecular weight of 206.71 g/mol .[1] Its structure features a primary alkyl chloride, which is the primary site of electrophilic reactivity, and a tertiary amine within the piperazine ring, which can act as a base or nucleophile. The terminal ethanol group can be used for further functionalization or to modify solubility.

PropertyValueReference
CAS Number 57227-28-8[1][2]
Molecular Formula C9H19ClN2O[1]
Molecular Weight 206.71 g/mol [1]
Boiling Point 323.0 ± 32.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 149.1 ± 25.1 °C[2]
Appearance Colorless to light-colored liquid[3]
Handling and Storage Protocols

As with any reactive chemical intermediate, stringent adherence to safety protocols is essential.

  • Handling: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory to prevent skin and eye contact.[4] The compound is classified as causing skin irritation and serious eye damage.[4]

  • Storage: The material should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[2][4]

The Cornerstone of Reactivity: N-Alkylation via Nucleophilic Substitution

The primary utility of this compound stems from the reactivity of its chloropropyl chain, which serves as an excellent electrophile for N-alkylation reactions. This transformation typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.

Mechanistic Rationale

In a typical SN2 reaction involving this building block, a nucleophile (often a deprotonated phenol, amine, or thiol) attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside relative to the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-chlorine bond.

The choice of a chloropropyl group is strategic. While less reactive than its bromo- or iodo-analogs, it offers a good balance of stability for storage and sufficient reactivity for alkylation under controlled conditions, often with the aid of a base and elevated temperatures. The three-carbon chain provides a flexible linker, which is a common motif in pharmacologically active molecules to connect a recognition element (e.g., an aryl group) to a pharmacophore (e.g., the piperazine ring).

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(---Cl)---CH₂-CH₂-Pip-EtOH]ᵟ⁻ Nu->TS Nucleophilic Attack AlkylHalide Cl-CH₂-CH₂-CH₂-Pip-EtOH AlkylHalide->TS Product Nu-CH₂-CH₂-CH₂-Pip-EtOH TS->Product LeavingGroup Cl⁻ TS->LeavingGroup Loss of Leaving Group

Caption: Generalized SN2 mechanism for N-alkylation.

Application in API Synthesis: The Case of Aripiprazole

Aripiprazole, an atypical antipsychotic, is a prime example of a complex API where piperazine-containing building blocks are crucial.[5] While many documented syntheses utilize 7-(4-bromobutoxy)-3,4-dihydroquinolinone and 1-(2,3-dichlorophenyl)piperazine, the underlying N-alkylation principle is identical to the reactions for which this compound is designed.[6][7] The chloropropyl group serves the same function as the bromobutyl group: to act as an electrophilic linker that connects the piperazine moiety to the quinolinone core.

The Critical Role of Purity in Synthesis

In pharmaceutical applications, the purity of intermediates like this compound is non-negotiable.[8] Impurities can lead to the formation of unwanted by-products, which may be difficult to separate, reduce overall yield, and, most critically, compromise the safety and efficacy of the final API.[8] Sourcing material with a purity of ≥99.0% is a foundational requirement for a robust and reproducible manufacturing process.[8]

Purity_Workflow Start Start: Procure Building Block HighPurity High Purity (≥99%) Intermediate Start->HighPurity LowPurity Low Purity (<99%) Intermediate Start->LowPurity ReactionHP Controlled N-Alkylation HighPurity->ReactionHP ReactionLP Side Reactions & By-product Formation LowPurity->ReactionLP PurificationHP Simplified Purification ReactionHP->PurificationHP PurificationLP Complex Purification (e.g., Chromatography) ReactionLP->PurificationLP API_HP High-Yield, High-Purity API PurificationHP->API_HP API_LP Low-Yield, Impure API PurificationLP->API_LP OutcomeHP Successful Synthesis API_HP->OutcomeHP OutcomeLP Process Failure / Cost Overrun API_LP->OutcomeLP

Caption: Impact of intermediate purity on API synthesis outcome.

Reference Protocol: N-Alkylation for Aripiprazole Synthesis

The following protocol is a representative procedure adapted from optimized syntheses of Aripiprazole, illustrating the N-alkylation step.[5] It showcases the key parameters and experimental choices that are directly translatable to reactions using this compound.

Objective: To couple a piperazine derivative with an alkyl halide-functionalized quinolinone.

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (Substrate 1)

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride (Substrate 2, analogous to the nucleophilic part of our title compound)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (Base)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Reactor Charging: To a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M), 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M), and ethanol (300 mL).[5]

    • Causality: Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to increase the reaction rate. It is also a relatively green and cost-effective solvent.

  • Base Addition: Add powdered anhydrous sodium carbonate (0.2 M) to the suspension.[5]

    • Causality: Sodium carbonate is a mild inorganic base. Its function is twofold: first, to neutralize the hydrochloride salt of the piperazine reactant, liberating the free base which is the active nucleophile. Second, it acts as an acid scavenger, neutralizing the HBr (or HCl in the case of our title compound) that is formed as a by-product of the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12 hours.[5]

    • Causality: The elevated temperature provides the necessary activation energy for the SN2 reaction to proceed at a practical rate. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete (as determined by TLC/HPLC), cool the mixture to room temperature. Filter the mixture to remove the insoluble inorganic salts (sodium bromide and unreacted sodium carbonate).[5]

  • Crystallization: Combine the filtrates, reflux briefly, and then allow the solution to cool slowly to room temperature for 12 hours to induce crystallization of the product.[5]

    • Causality: Crystallization is an effective method for purifying the final product. The slow cooling process allows for the formation of a well-ordered crystal lattice, which excludes impurities into the mother liquor.

  • Final Product Collection: Filter the crystalline product, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product. A typical yield for this optimized process is around 85%, with a purity exceeding 99%.[5]

Synthesis_Workflow A Charge Reactor: - Quinolinone Derivative - Piperazine Derivative - Ethanol B Add Base (Anhydrous Na₂CO₃) A->B C Heat to Reflux (~78°C, 12h) B->C D Monitor Reaction (TLC / HPLC) C->D In-process control E Cool to Room Temp D->E Upon completion F Filter Inorganics E->F G Crystallize from Filtrate F->G H Filter & Dry Product G->H I Final API (Aripiprazole) H->I

Caption: Experimental workflow for N-alkylation in API synthesis.

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its defined structure provides a reliable and predictable reactive handle for constructing the carbon-nitrogen bonds that are ubiquitous in pharmaceutically active compounds. By understanding its core reactivity, adhering to strict safety and handling protocols, and recognizing the profound impact of material purity, researchers and drug development professionals can effectively leverage this intermediate to streamline synthetic routes, improve yields, and ultimately accelerate the discovery and production of novel therapeutics. The principles and protocols outlined in this guide serve as a foundational framework for its successful application in the laboratory and beyond.

References

  • X (formerly Twitter). (n.d.). The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis. Available at: [Link]

  • ResearchGate. (2015). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Available at: [Link]

  • Pharmaffiliates. (2023). Aripiprazole Synthesis Process: A Detailed Guide. Available at: [Link]

  • Patsnap. (n.d.). New synthesis method of aripiprazole - CN102492023A. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Classics in Chemical Neuroscience: Aripiprazole. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Available at: [Link]

Sources

A Theoretical and Computational Investigation of 4-(3-Chloropropyl)-1-piperazineethanol: A Keystone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract: 4-(3-Chloropropyl)-1-piperazineethanol is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic, aripiprazole. While its synthetic utility is well-established, a detailed theoretical understanding of its molecular properties is less explored. This guide presents a comprehensive framework for the theoretical investigation of this molecule using modern computational chemistry techniques. We will explore its structural, electronic, and reactive properties to provide a deeper understanding that can inform reaction optimization, impurity profiling, and the rational design of related synthetic processes. This document serves as a practical guide for researchers, chemists, and drug development professionals aiming to apply computational methods to gain mechanistic insights into key pharmaceutical intermediates.

Part 1: Foundational Analysis: Molecular Structure and Conformational Landscape

The first step in any theoretical study is to establish the most stable three-dimensional structure of the molecule. This compound possesses significant conformational flexibility due to its rotatable bonds, particularly in the chloropropyl and ethanol side chains, as well as the piperazine ring's ability to adopt chair, boat, and twist-boat conformations.

Conformational Search and Geometric Optimization

A thorough conformational analysis is paramount to locate the global minimum on the potential energy surface. The choice of computational method is a balance between accuracy and computational cost. For a molecule of this size, a multi-step approach is most effective.

Experimental Protocol: Conformational Analysis

  • Initial Structure Generation: The molecule is first built using a molecular editor, and an initial geometry optimization is performed using a computationally inexpensive method like the MMFF94 (Merck Molecular Force Field).

  • Systematic Conformational Search: A systematic search is then conducted by rotating key dihedral angles (e.g., C-C bonds in the side chains) in discrete steps (e.g., 30°).

  • Semi-Empirical Pre-Optimization: The resulting conformers are then optimized using a faster semi-empirical method, such as PM7 or AM1, to filter out high-energy structures.

  • DFT Optimization: The lowest energy conformers (e.g., within a 5-10 kcal/mol window) are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and reliable functional/basis set combination for this purpose is B3LYP/6-31G(d,p). This level of theory provides a robust description of electron correlation and is a standard for organic molecules.

  • Frequency Analysis: A vibrational frequency calculation is performed on the final optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

The causality behind this tiered approach is resource management. A full DFT optimization on thousands of initial conformers would be computationally prohibitive. By using faster, albeit less accurate, methods to perform the initial screening, we can focus our high-level computational resources on the most plausible structures.

Key Structural Parameters

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These parameters, particularly for the piperazine ring and the reactive chloropropyl chain, are essential for understanding the molecule's inherent stability and reactivity.

Part 2: Electronic Properties and Reactivity Descriptors

Once the ground-state geometry is established, we can investigate the electronic structure to predict the molecule's chemical behavior. These calculations are typically performed at the same DFT level (e.g., B3LYP/6-31G(d,p)) used for the final geometry optimization.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction.

For this compound, we would expect the HOMO to be localized on the electron-rich piperazine nitrogen atoms, while the LUMO would likely be centered around the anti-bonding orbital of the C-Cl bond, indicating its susceptibility to nucleophilic substitution.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visual guide to the charge distribution and is invaluable for predicting sites of both electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen and oxygen atoms, which are prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the hydrogen atoms of the hydroxyl group and the carbon attached to the chlorine, which are susceptible to nucleophilic attack.

This analysis is self-validating; the MEP should align with the predictions from FMO analysis and our fundamental chemical intuition.

Natural Bond Orbital (NBO) and Charge Analysis

NBO analysis provides a detailed picture of the charge distribution across the molecule by calculating the charges on each atom. This is more quantitative than the MEP map. For instance, in the synthesis of aripiprazole, the nucleophilic nitrogen of the piperazine ring attacks a dichlorobenzene derivative. NBO analysis would precisely quantify the negative charge on this nitrogen, providing a numerical basis for its observed reactivity.

Table 1: Hypothetical Calculated Electronic Properties

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates moderate electron-donating ability.
LUMO Energy-0.2 eVIndicates a propensity to accept electrons.
HOMO-LUMO Gap6.3 eVSuggests good kinetic stability.
NBO Charge on N1-0.65 eConfirms the high nucleophilicity of this nitrogen.
NBO Charge on C(propyl)-Cl+0.20 eIndicates the electrophilic nature of this carbon.

Part 3: Simulating Reactivity and Mechanistic Pathways

The ultimate goal of a theoretical study is often to understand reaction mechanisms. For this molecule, a key reaction is the SN2 substitution at the chloropropyl chain, which is a critical step in many of its synthetic applications.

Modeling the Transition State

Computational chemistry allows us to model the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. By locating the TS, we can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Experimental Protocol: Transition State Search

  • Reactant and Product Definition: Define the structures of the reactants (e.g., this compound and a nucleophile) and the product.

  • Initial TS Guess: Use a method like the Synchronous Transit-Guided Quasi-Newton (STQN) method to generate an initial guess for the transition state geometry.

  • TS Optimization: Optimize the guessed structure using a TS optimization algorithm (e.g., Berny optimization with the Opt=TS keyword in Gaussian).

  • Frequency Analysis: A frequency calculation must be performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed/broken during the reaction.

The diagram below illustrates the workflow for this entire theoretical investigation.

G cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_reactivity 4. Reactivity Simulation mol_build Build 3D Structure conf_search Conformational Search (MMFF94) mol_build->conf_search semi_opt Semi-Empirical Pre-Optimization (PM7) conf_search->semi_opt dft_opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) semi_opt->dft_opt Low-energy conformers freq_val Frequency Validation (Confirm Minimum) dft_opt->freq_val fmo FMO Analysis (HOMO/LUMO) freq_val->fmo mep MEP Mapping freq_val->mep nbo NBO Charge Analysis freq_val->nbo ts_search Transition State Search (STQN) freq_val->ts_search Ground-state structure ts_opt TS Optimization & Validation (1 Imaginary Frequency) ts_search->ts_opt energy_calc Activation Energy Calculation ts_opt->energy_calc

Caption: Workflow for the theoretical investigation of this compound.

Intrinsic Reaction Coordinate (IRC) Calculation

An IRC calculation can be performed starting from the transition state structure. This calculation maps the reaction pathway from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired species.

The following diagram visualizes a hypothetical reaction energy profile for an SN2 reaction involving our molecule.

ReactionProfile origin origin y_axis Potential Energy x_axis Reaction Coordinate reactants Reactants (Molecule + Nu⁻) c1 c1 reactants->c1 ts Transition State [TS]‡ c3 c3 ts->c3 products Products c2 c2 c1->c2 c2->ts c4 c4 c3->c4 c4->products y_react y_react y_react->reactants y_ts y_ts y_ts->ts y_prod y_prod e_act_start e_act_start e_act_end e_act_end e_act_start->e_act_end  Ea

Caption: A representative reaction energy profile for a nucleophilic substitution reaction.

Part 4: Conclusion and Future Directions

This guide has outlined a robust, multi-step computational workflow for the theoretical investigation of this compound. By combining conformational analysis, DFT calculations of electronic properties, and transition state modeling, researchers can gain profound insights into the molecule's stability, reactivity, and mechanistic behavior. These theoretical findings provide a rational basis for optimizing synthetic conditions, predicting potential side products, and guiding the development of new, more efficient synthetic routes for important pharmaceuticals like aripiprazole. The principles and protocols described herein are broadly applicable to the study of other key pharmaceutical intermediates, fostering a closer integration of computational and experimental chemistry in modern drug development.

References

  • Title: A New Inhomogeneous Electron Gas Theory of Many-Electron Systems Source: A Chem Phys, 1988. URL: [Link]

  • Title: Frontier Orbitals and Organic Chemical Reactions Source: Wiley, 1976. URL: [Link]

  • Title: A new algorithm for optimizing transition states Source: Nuclear Instruments and Methods in Physics Research Section A: Accelerators, Spectrometers, Detectors and Associated Equipment, 1985. URL: [Link]

Methodological & Application

Application Notes and Protocols: Strategic Use of 4-(3-Chloropropyl)-1-piperazineethanol in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the use of 4-(3-Chloropropyl)-1-piperazineethanol as a key alkylating agent in synthetic chemistry. This bifunctional molecule is of significant interest to researchers in medicinal chemistry and drug development for its utility in introducing the hydrophilic and pharmacologically relevant 1-piperazineethanol moiety onto a variety of scaffolds. This document elucidates the underlying reaction mechanisms, offers step-by-step protocols for both O-alkylation of phenols and N-alkylation of amines, discusses critical parameters for reaction optimization, and provides essential safety and handling guidelines. The protocols are designed to be robust and reproducible, serving as a foundational resource for scientists aiming to incorporate this valuable building block into their synthetic strategies.

Introduction: The Versatility of this compound

This compound is a strategic building block in modern organic synthesis, particularly for the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure uniquely combines a reactive primary alkyl chloride with a piperazineethanol group. The piperazine ring is a common scaffold in drug molecules, known for improving aqueous solubility and modulating pharmacological activity, while the terminal hydroxyl group offers a potential site for further functionalization.

The primary utility of this reagent lies in its ability to participate in nucleophilic substitution reactions, where the chloropropyl group acts as an electrophile. This allows for the covalent attachment of the entire piperazineethanol side chain to nucleophilic centers, most commonly oxygen (from phenols or alcohols) and nitrogen (from amines), in a process known as alkylation.[1] Understanding the principles governing these reactions is critical for achieving high yields and purity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 57227-28-8[2][3]
Molecular Formula C₉H₁₉ClN₂O[2][3]
Molecular Weight 206.71 g/mol [2][3]
Appearance Typically a colorless to light-colored liquid[4]
Boiling Point 323.0 ± 32.0 °C at 760 mmHg[3]
Flash Point 149.1 ± 25.1 °C[3]
Density 1.1 ± 0.1 g/cm³[3]

Mechanistic Considerations in Alkylation Reactions

The alkylation reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, a nucleophile (such as a phenoxide or an amine) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group in a single, concerted step.

o_alkylation_workflow start Dissolve Phenol & K₂CO₃ in Acetonitrile add_reagent Add 4-(3-Chloropropyl)- 1-piperazineethanol start->add_reagent reflux Heat to Reflux (e.g., 80-85 °C) Monitor by TLC/LC-MS add_reagent->reflux workup Cool, Filter Salts, Concentrate Filtrate reflux->workup extract Partition between EtOAc and Water workup->extract purify Dry Organic Layer & Purify by Column Chromatography extract->purify

Diagram 2: Workflow for O-Alkylation of Phenols.
Materials and Equipment
ReagentsEquipment
Phenolic substrate (e.g., 4-hydroxyphenol)Round-bottom flask
This compoundMagnetic stirrer and stir bar
Potassium Carbonate (K₂CO₃), anhydrousReflux condenser
Acetonitrile (MeCN) or Dimethylformamide (DMF)Heating mantle with temperature control
Ethyl Acetate (EtOAc)Separatory funnel
Deionized WaterRotary evaporator
Brine (saturated NaCl solution)TLC plates and chamber
Anhydrous Sodium Sulfate (Na₂SO₄)Column chromatography setup (silica gel)
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, creating the highly nucleophilic phenoxide. [5]An excess ensures complete deprotonation. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add this compound (1.1-1.2 eq) to the mixture via syringe.

    • Rationale: A slight excess of the alkylating agent helps drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 6-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl byproduct) and wash the solid cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: a. Partition the resulting residue between ethyl acetate and water. b. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Rationale: This sequence removes any remaining inorganic salts and water-soluble impurities.

  • Purification: Concentrate the dried organic solution in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure O-alkylated product.

Experimental Protocol 2: N-Alkylation of a Secondary Amine

This protocol provides a general method for the alkylation of a secondary amine. Controlling the stoichiometry is crucial to prevent the formation of quaternary ammonium salts. [6]

Materials and Equipment
ReagentsEquipment
Secondary amine substrateRound-bottom flask
This compoundMagnetic stirrer and stir bar
Potassium Carbonate (K₂CO₃) or DIPEAReflux condenser or inert atmosphere setup
Acetonitrile (MeCN) or Dimethylformamide (DMF)Heating mantle or oil bath
Ethyl Acetate (EtOAc)Standard glassware for work-up and purification
Deionized Water, Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in acetonitrile.

    • Rationale: The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. [7]2. Reagent Addition: Add this compound (1.0-1.1 eq) to the solution. Using a minimal excess is key to avoiding over-alkylation.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 60-80 °C), depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.

    • Rationale: More hindered or less nucleophilic amines may require heating to achieve a reasonable reaction rate.

  • Work-up and Purification: Follow the same work-up, extraction, and purification procedures as described in the O-alkylation protocol (Section 3.2, steps 5-7). The product, a tertiary amine, will be isolated after chromatography.

Reaction Optimization and Troubleshooting

Achieving optimal results requires careful consideration of several parameters. The table below summarizes key variables and their expected impact. [8] Table 2: Guide to Reaction Optimization

ParameterOptions & ConsiderationsEffect on Reaction & Troubleshooting Tips
Base Strength: NaH > K₂CO₃ > DIPEA > NaHCO₃. Type: Inorganic (K₂CO₃) vs. Organic (DIPEA).Strong bases (NaH): Ideal for deprotonating less acidic alcohols/phenols but require anhydrous conditions. Weaker bases (K₂CO₃, DIPEA): Good for N-alkylation and most O-alkylations of phenols; reduce side reactions. [9][10]Troubleshooting: If the reaction is slow, consider a stronger base or higher temperature.
Solvent Polar Aprotic: DMF, Acetonitrile, DMSO. Ethers: THF.Polar aprotic solvents are generally preferred as they effectively solvate cations while leaving the nucleophile relatively free, accelerating SN2 reactions. [11]Troubleshooting: If solubility is an issue, DMF is often a better choice than acetonitrile. Avoid protic solvents like ethanol which can compete as nucleophiles.
Temperature Room Temperature to Reflux (e.g., 25 °C to 100 °C).Higher temperatures increase the reaction rate but can also promote side reactions like elimination or decomposition. Troubleshooting: Start at a moderate temperature (e.g., 50-60 °C) and increase if the reaction is slow. For sensitive substrates, run at the lowest possible temperature that affords a reasonable rate.
Stoichiometry 1.0 to 1.5 equivalents of alkylating agent.Excess alkylating agent can lead to di-alkylation or quaternization in N-alkylation reactions. [6][12]Troubleshooting: For N-alkylation, start with a 1:1 stoichiometry. For O-alkylation, a slight excess (1.1-1.2 eq) is often beneficial to consume all of the starting material.

Safety and Handling Precautions

As with all laboratory procedures, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and its associated reagents. [13][14]* Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors. [3]* Handling: Avoid contact with skin and eyes. [3]The reagent may cause skin irritation and serious eye damage. [13][14]In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids. [3][13]

Conclusion

This compound is a powerful and versatile reagent for introducing the piperazineethanol functional group into diverse molecular architectures. By carefully selecting the base, solvent, and temperature, chemists can selectively perform O- and N-alkylation reactions in high yield. The protocols and optimization guidelines presented in this document provide a solid foundation for researchers to successfully employ this building block in the synthesis of novel compounds for pharmaceutical and chemical research.

References

  • Alkylation - Wikipedia. (URL: [Link])

  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine - PrepChem.com. (URL: [Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (URL: [Link])

  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (URL: [Link])

  • A Selective Process for N-alkylation in Competition with O-alkylation (Poster) - ResearchGate. (URL: [Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (URL: [Link])

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (URL: [Link])

  • Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews. (URL: [Link])

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation | ACS Catalysis. (URL: [Link])

  • N alkylation at sp3 Carbon Reagent Guide - ACS Green Chemistry Institute. (URL: [Link])

  • Alkyl Strategies for Optimizing Reaction Conditions - Synsite. (URL: [Link])

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (URL: [Link])

  • Acid-Base Equilibria and Enolate Alkylation - YouTube. (URL: [Link])

  • organic chemistry review - common bases & basic reagents - YouTube. (URL: [Link])

  • 4-(3-Chloropropyl)-1-Piperazine Ethanol - Pipzine Chemicals. (URL: [Link])

  • Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - PubMed. (URL: [Link])

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride Material Safety Data Sheet - MP Biomedicals. (URL: [Link])

  • A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis | Request PDF - ResearchGate. (URL: [Link])

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (URL: [Link])

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives - Organic Chemistry Portal. (URL: [Link])

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (URL: [Link])

  • Alkylation of phenols - US P
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

Sources

Application Notes & Protocols for the Synthesis of Novel Compounds Using 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity with a Versatile Synthon

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient synthesis of novel molecular entities. 4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8) stands out as a preeminent synthon, valued for its trifunctional nature.[1][2][3] Its structure thoughtfully combines a nucleophilic piperazine core, a reactive 3-chloropropyl electrophile, and a hydroxyl moiety that can be used for further derivatization or to modulate physicochemical properties like solubility.

This unique arrangement makes it an ideal starting point for introducing the piperazine-ethanol scaffold into a wide array of molecules. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly antipsychotics and antidepressants.[4][5] The presence of this moiety can confer desirable pharmacokinetic properties and facilitate interactions with various biological targets. For instance, this reagent is a key intermediate in the synthesis of Perphenazine, a first-generation antipsychotic, highlighting its industrial and pharmaceutical relevance.[6]

This guide moves beyond established syntheses to provide researchers, scientists, and drug development professionals with detailed protocols and the underlying chemical logic for utilizing this compound in the creation of novel compounds. We will explore its application in classical N-alkylation reactions to generate new antipsychotic analogs and in the synthesis of novel quaternary ammonium salts, demonstrating its broad utility.

Core Reactivity and Mechanistic Considerations

The primary utility of this compound stems from its capacity to act as an alkylating agent. The terminal chlorine atom on the propyl chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This SN2 reaction is the cornerstone of its application.

Key Mechanistic Steps:

  • Deprotonation (for N-H containing nucleophiles): For nucleophiles such as secondary amines or amides (e.g., on a phenothiazine scaffold), a base is required to remove a proton, generating a more potent anionic nucleophile. The choice of base is critical; stronger bases like sodium amide (NaNH₂) are used for less acidic protons, while weaker bases like potassium carbonate (K₂CO₃) suffice for more acidic N-H bonds or under phase-transfer conditions.[6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nucleophile (or the anionic charge) attacks the carbon atom bearing the chlorine. This forms a new carbon-nitrogen bond.

  • Displacement: Concurrently with the attack, the chloride ion is displaced as the leaving group, completing the substitution reaction.

The selection of solvent and temperature is crucial for optimizing reaction kinetics and minimizing side reactions. Aprotic polar solvents like DMF or acetonitrile can help to solvate the base's cation and accelerate the reaction.[7] In some industrial processes, less polar solvents like toluene are used, often at reflux temperatures to ensure the reaction proceeds to completion.[6]

Application I: Synthesis of Novel Antipsychotic Analogs via N-Alkylation

A prominent application of piperazine-containing alkyl halides is the synthesis of antipsychotic drugs that act as dopamine D2 receptor antagonists.[4][6][8] By reacting this compound with various N-heterocyclic scaffolds known to possess CNS activity, novel analogs can be generated for screening and lead optimization.

Experimental Protocol 1: General N-Alkylation of Phenothiazine Scaffolds

This protocol describes a general method for the N-alkylation of a phenothiazine core, a foundational structure in first-generation antipsychotics.[6] The principle can be readily adapted to other N-heterocyclic systems like carbazoles or dibenzazepines.

Causality Behind Choices:

  • Base (Sodium Amide): The N-H proton of the phenothiazine ring is not highly acidic. A strong base like sodium amide (NaNH₂) in liquid ammonia is required for complete deprotonation, creating a potent nucleophile that can efficiently react with the chloropropyl chain.[6]

  • Solvent (Toluene/Liquid Ammonia): Liquid ammonia is the solvent for the deprotonation step. After its evaporation, a high-boiling solvent like toluene is used for the subsequent SN2 reaction, allowing the mixture to be heated to drive the alkylation to completion.[6]

  • Reaction Monitoring (TLC): Thin Layer Chromatography is a crucial, self-validating step to ensure the starting material has been consumed before proceeding to the work-up, preventing the isolation of unreacted starting materials.

Materials:

  • 2-Substituted-Phenothiazine (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Amide (NaNH₂) (1.2 eq)

  • Liquid Ammonia

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dry ice condenser and a nitrogen inlet, add the 2-substituted-phenothiazine.

  • Deprotonation: Condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath). Slowly add sodium amide portion-wise to the stirred solution. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium salt of the phenothiazine.

  • Solvent Exchange: Carefully allow the liquid ammonia to evaporate under a gentle stream of nitrogen. Add anhydrous toluene to the residue.

  • Alkylation: Add this compound to the reaction mixture. Heat the mixture to reflux (approx. 110 °C).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 ethyl acetate/methanol eluent system) until the starting phenothiazine spot is no longer visible. This typically takes several hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction & Purification: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the residue by column chromatography on silica gel to obtain the final novel compound.

Data Presentation: Hypothetical Scaffolds for Novel Synthesis

The following table outlines potential heterocyclic starting materials for synthesis using Protocol 1, providing a framework for generating a library of novel compounds.

Heterocyclic CorePotential Biological TargetReaction Time (Est.)Yield (Expected)
2-ChlorophenothiazineDopamine D2 Receptor6-12 hoursHigh
Imipramine BaseSerotonin/Norepinephrine Reuptake8-16 hoursModerate-High
7-Hydroxy-2(1H)-quinolinoneDopamine D2 Partial Agonist12-24 hoursModerate
1,2,4-Triazolo[4,3-a]pyridineDopamine Autoreceptor15 hoursModerate-High[4]
Workflow Visualization

G cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Product Isolation & Purification Deprotonation Deprotonation of N-Heterocycle (e.g., with NaNH2) Alkylation Alkylation with 4-(3-Chloropropyl)-1- piperazineethanol in Toluene Deprotonation->Alkylation TLC Reaction Monitoring by TLC Alkylation->TLC periodically Quench Aqueous Quench TLC->Quench upon completion Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Final Novel Compound Characterization->Final Reaction cluster_product Product Quinuclidine Quinuclidine Plus + Piperazine This compound Arrow Conditions Acetonitrile, Reflux Arrow->Conditions Product Novel Quaternary Ammonium Salt

Sources

Application Notes and Protocols for the Reaction of 4-(3-Chloropropyl)-1-piperazineethanol with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The N-alkylation of primary amines with haloalkane-functionalized piperazines represents a cornerstone reaction in the synthesis of a diverse array of pharmacologically active molecules. The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. The reaction of 4-(3-chloropropyl)-1-piperazineethanol with primary amines is of particular significance as it introduces a flexible three-carbon linker and a hydroxylated ethyl group, features that can enhance aqueous solubility, provide a handle for further functionalization, and modulate the pharmacokinetic profile of a drug candidate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the nucleophilic substitution of this compound with primary amines. We will delve into the mechanistic underpinnings of this transformation, explore strategies for achieving selective mono-alkylation, and provide detailed experimental protocols.

Reaction Mechanism and Key Considerations

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom attached to the chlorine on the propyl chain of this compound. This concerted process involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond.

A critical challenge in this reaction is the potential for over-alkylation. The secondary amine product formed is also nucleophilic and can compete with the starting primary amine for the remaining this compound, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. Controlling the reaction to favor the desired mono-alkylated product is paramount for achieving high yields and simplifying purification.

Optimizing Reaction Conditions for Selective Mono-N-Alkylation

The selective synthesis of the mono-N-alkylated product hinges on a careful balance of several reaction parameters. Below, we discuss the key variables and provide recommendations based on established principles of organic synthesis.

Choice of Base

A base is required to neutralize the hydrochloric acid generated during the reaction. The choice of base can significantly impact the reaction rate and selectivity.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly employed and offer good yields. They are solid bases, and the reaction is typically run as a heterogeneous mixture.

  • Organic Bases: Non-nucleophilic organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. These are soluble in organic solvents, leading to a homogeneous reaction mixture.

  • Hydroxide Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often in a biphasic system with a phase-transfer catalyst.[1][2]

Solvent Selection

The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics.

  • Polar Aprotic Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively unsolvated and thus more reactive.[3]

  • Ketone Solvents: Acetone is another suitable solvent, often used in combination with water when employing hydroxide bases.[1][2]

  • Ethereal Solvents: Tetrahydrofuran (THF) can also be used, though reaction rates may be slower compared to more polar aprotic solvents.

Reaction Temperature

The reaction temperature affects the rate of reaction. Generally, reactions are conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. For less reactive primary amines, heating may be necessary to achieve a reasonable reaction rate. However, higher temperatures can also increase the rate of the undesired over-alkylation.

Stoichiometry and Control of Over-alkylation

To favor mono-alkylation, it is a common strategy to use an excess of the primary amine relative to this compound. This ensures that the electrophile is more likely to encounter a molecule of the primary amine rather than the secondary amine product. A molar ratio of 2:1 to 3:1 (primary amine : chloropropylpiperazine) is a good starting point.

Phase-Transfer Catalysis

In biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the transport of the hydroxide or carbonate anion from the aqueous phase to the organic phase where the reaction occurs.[3] This can significantly enhance the reaction rate.

Data Presentation: Summary of Reaction Parameters

ParameterRecommended ConditionsRationale & Considerations
Primary Amine 1.0 equivalentThe limiting reagent.
This compound 1.0 - 1.2 equivalentsA slight excess may be used to ensure complete conversion of the primary amine if it is the more valuable starting material.
Base K₂CO₃ (2.0 - 3.0 equiv.), NaOH (2.0 - 3.0 equiv.)K₂CO₃ is a good choice for a wide range of primary amines. NaOH is effective in biphasic systems with a PTC.
Solvent Acetonitrile, DMF, Acetone/H₂OAcetonitrile and DMF are excellent for promoting SN2 reactions. Acetone/H₂O is suitable for reactions with NaOH.
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is slow. Monitor for the formation of byproducts at higher temperatures.
Catalyst (optional) TBAB (0.05 - 0.1 equiv.)Recommended for biphasic reactions to improve reaction rates.[3]

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate in Acetonitrile

This protocol is a good starting point for a wide range of primary amines.

Workflow Diagram:

Caption: Workflow for N-alkylation using K₂CO₃ in acetonitrile.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (10 mmol, 1.0 equiv.), this compound (10 mmol, 1.0 equiv.), and potassium carbonate (25 mmol, 2.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), gradually heat the mixture to a gentle reflux (approximately 80 °C).

  • Monitoring: Monitor the reaction progress until the starting primary amine is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine as an additive) to afford the pure secondary amine.

Protocol 2: Biphasic Procedure using Sodium Hydroxide and a Phase-Transfer Catalyst

This protocol is particularly useful for large-scale reactions where the cost of anhydrous solvents is a consideration.[1][2]

Workflow Diagram:

Caption: Workflow for biphasic N-alkylation with NaOH and TBAB.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the primary amine (10 mmol, 1.0 equiv.), this compound (10 mmol, 1.0 equiv.), and tetrabutylammonium bromide (1 mmol, 0.1 equiv.) in acetone or toluene (50 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (25 mmol, 2.5 equiv.) in water (25 mL). Add the aqueous sodium hydroxide solution to the reaction flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. If necessary, heat the mixture to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with the same organic solvent used for the reaction (2 x 25 mL).

  • Drying and Concentration: Combine all the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS.

  • TLC Analysis: A simple TLC analysis can visualize the consumption of the starting materials and the formation of the product. The appearance of a new spot with an intermediate Rf value between the two starting materials is indicative of product formation. The potential for a higher Rf byproduct (the tertiary amine) should also be monitored.

  • LC-MS Analysis: For more quantitative monitoring, LC-MS is the ideal tool. It allows for the accurate determination of the relative amounts of starting materials, the desired product, and any over-alkylated byproducts.

By carefully monitoring the reaction, the researcher can optimize the reaction time and temperature to maximize the yield of the desired mono-alkylated product and minimize the formation of impurities.

Conclusion

The N-alkylation of primary amines with this compound is a robust and versatile reaction for the synthesis of novel piperazine-containing compounds. By carefully selecting the base, solvent, and reaction temperature, and by using an appropriate stoichiometry of the reactants, high yields of the desired mono-alkylated product can be achieved. The detailed protocols and mechanistic insights provided in this application note will serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

Sources

Application Notes and Protocols for the Purification of 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 4-(3-Chloropropyl)-1-piperazineethanol, a key intermediate in pharmaceutical synthesis. Recognizing the challenges associated with purifying polar, basic amines, this guide details three primary protocols: pH-mediated liquid-liquid extraction, modified flash column chromatography, and purification via crystalline salt formation. The protocols are designed to be self-validating, with explanations grounded in chemical principles to empower researchers to adapt and troubleshoot the methodologies effectively. This guide is intended for researchers, chemists, and process development professionals seeking robust and scalable purification strategies for piperazine derivatives.

Introduction and Impurity Profile

This compound is typically synthesized via the N-alkylation of 1-piperazineethanol with a 3-carbon electrophile, such as 1-bromo-3-chloropropane. While the synthesis appears straightforward, it generates a predictable profile of process-related impurities that can complicate downstream applications.

Typical Synthesis Reaction: 1-Piperazineethanol + 1-Bromo-3-chloropropane → this compound

Common Impurities:

  • Unreacted Starting Materials: Residual 1-piperazineethanol.

  • Di-alkylation Products: Formation of a quaternary ammonium salt by reaction at both piperazine nitrogens. While sterically hindered, it can occur under forcing conditions.

  • Structurally Similar Byproducts: N-alkylated piperazines and related compounds can form, particularly if the starting materials are not pure.[1][2]

  • Solvent and Reagents: Residual inorganic salts and reaction solvents.

The inherent basicity and high polarity of the target compound and its impurities present significant purification challenges, including poor chromatographic peak shape and difficulty with crystallization.[3] This guide provides methodologies to overcome these specific obstacles.

Comparative Overview of Purification Strategies

The selection of a purification strategy depends on the initial purity of the crude product, the scale of the reaction, and the required final purity. A summary of viable methods is presented below.

Method Principle Advantages Disadvantages Best Suited For
Liquid-Liquid Extraction (LLE) Partitioning based on pH-dependent solubility.Removes neutral/acidic impurities; cost-effective; scalable.May not remove basic impurities; can form emulsions.[3]Initial crude cleanup.
Flash Column Chromatography Adsorption chromatography based on polarity.High resolution for structurally similar impurities.Tailing on standard silica; requires method development; solvent cost.[1][3]High-purity isolation at lab scale.
Salt Formation & Recrystallization Selective crystallization of a salt derivative.Can achieve very high purity; highly scalable.Product must form a stable, crystalline salt; may not remove closely related basic impurities.[2][3]Final polishing step for high purity.
Vacuum Distillation Separation based on boiling point differences.Excellent for removing non-volatile impurities.Compound must be thermally stable; not effective for impurities with similar boiling points.[3][4]Large-scale purification of thermally stable oils.

Detailed Purification Protocols

Protocol 1: pH-Mediated Liquid-Liquid Extraction (LLE)

This protocol serves as an excellent initial cleanup step to remove non-basic impurities from the crude reaction mixture. The principle relies on the reversible protonation of the basic piperazine nitrogens to shuttle the target compound between aqueous and organic phases.[5]

Workflow Diagram: Acid-Base Extraction

crude Crude Product in Organic Solvent (e.g., DCM) acid_extract Extract with Aqueous Acid (e.g., 1M HCl) crude->acid_extract separator1 Separate Phases acid_extract->separator1 org1 Organic Phase: Neutral/Acidic Impurities separator1->org1 Discard aq1 Aqueous Phase: Protonated Product (Salt) separator1->aq1 basify Basify with NaOH to pH > 12 aq1->basify separator2 Separate Phases basify->separator2 org2 Organic Phase: Purified Free Base separator2->org2 aq2 Aqueous Phase: Inorganic Salts separator2->aq2 Discard final_product Concentrate to Yield Purified Product org2->final_product

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). A typical starting volume is 10 mL of solvent per 1 gram of crude material.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Causality: The acidic aqueous solution protonates the basic piperazine nitrogens, forming a water-soluble hydrochloride salt. Neutral organic impurities remain in the organic layer.[6]

  • Phase Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the neutral impurities.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add 5M sodium hydroxide (NaOH) solution with swirling until the pH of the aqueous phase is >12 (verify with pH paper). This step may be exothermic; cooling in an ice bath may be necessary.

    • Causality: Basification deprotonates the piperazine salt, regenerating the water-insoluble free base.[7]

  • Back-Extraction: Extract the basified aqueous solution three times with fresh portions of DCM or EtOAc. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified, oily product.

Protocol 2: Modified Flash Column Chromatography

Standard silica gel is acidic and can cause severe tailing of basic compounds like piperazines due to strong interactions with silanol groups.[3] This protocol mitigates this issue by incorporating a basic modifier into the mobile phase.

Mechanism Diagram: Mitigating Tailing on Silica Gel

cluster_0 Standard Silica Gel cluster_1 Modified Silica Gel (with TEA) silica1 Si-OH (Acidic Silanol) piperazine1 Piperazine (Basic) piperazine1->silica1 interaction1 Strong Ionic Interaction (Causes Tailing) silica2 Si-OH (Acidic Silanol) tea Triethylamine (TEA) tea->silica2 Neutralizes piperazine2 Piperazine (Basic) piperazine2->silica2 elution Weak Interaction (Normal Elution)

Caption: Interaction of basic piperazine with standard vs. TEA-modified silica.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of DCM and methanol (MeOH). Add 0.5-1% triethylamine (TEA) to the mobile phase to improve the spot shape. Aim for an Rf value of 0.2-0.4 for the target compound.[3]

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (containing TEA). Pack the column uniformly, ensuring no air bubbles or cracks are present.[8]

  • Sample Loading: Dissolve the crude product (pre-purified by LLE if necessary) in a minimal amount of the mobile phase or DCM. Load the solution carefully onto the top of the silica bed.

  • Elution: Begin elution with the mobile phase. A gradient elution, starting with a less polar mixture (e.g., 98:2 DCM:MeOH + 1% TEA) and gradually increasing the polarity (e.g., to 90:10 DCM:MeOH + 1% TEA), often provides the best separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like isopropanol can help remove residual TEA.

Protocol 3: Purification via Salt Formation and Recrystallization

This method is highly effective for achieving exceptional purity and is amenable to large-scale operations. It leverages the tendency of piperazines to form stable, crystalline salts.[1][2] The hydrochloride salt is a common and effective choice.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude or semi-purified oily product in a minimal amount of a suitable organic solvent. Isopropanol (IPA), ethanol, or ethyl acetate are good starting points.[3]

  • Acid Addition: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in isopropanol or diethyl ether) dropwise.

    • Causality: The acid reacts with the basic piperazine to form the hydrochloride salt, which has significantly different solubility characteristics and will precipitate from the non-polar solvent.[3][9]

  • Crystallization: The hydrochloride salt may precipitate immediately. If not, cool the solution in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization. Allow the mixture to stand at a low temperature (0-5 °C) to maximize crystal formation.

  • Isolation: Collect the crystalline precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether) to remove any soluble impurities adhering to the crystals.

  • Drying: Dry the purified salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • (Optional) Regeneration of Free Base: To recover the purified free base, dissolve the salt in water, basify to pH >12 with NaOH, and extract with an organic solvent as described in Protocol 1 (steps 4-6).[1][7]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Emulsion during LLE High concentration of surfactants or amphiphilic impurities.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period or perform gentle centrifugation if possible.
Severe Tailing in Chromatography (despite TEA) Compound is very basic; insufficient TEA.Increase the TEA concentration to 2%. Alternatively, use a different stationary phase like alumina or a deactivated reverse-phase column.[1]
Product "Oils Out" during Crystallization Solvent is too polar, or the solution is supersaturated.Add a non-polar co-solvent (e.g., hexane or diethyl ether) dropwise until turbidity persists. Use a slower cooling rate. Ensure the starting material is sufficiently pure.
Product is an Oil and Won't Crystallize Inherent property of the compound or presence of impurities inhibiting crystallization.Attempt salt formation with a different acid (e.g., fumaric acid, acetic acid).[2][3] If all else fails, rely on chromatography or vacuum distillation.

References

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - University of Florida Digital Collections. Available from: [Link]

  • US Patent 2,919,275A - Purification of piperazine. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available from: [Link]

  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Justia Patents. Available from: [Link]

  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications. Available from: [Link]

  • US Patent 3,481,933A - Recovery and purification of piperazine. Google Patents.
  • US Patent 7,229,992B2 - Process for the preparation of a piperazine derivative. Google Patents.
  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine - PrepChem.com. Available from: [Link]

  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • US Patent 6,603,003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
  • How to extract/isolate piperazine from water without distillation? - ResearchGate. Available from: [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available from: [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. ResearchGate. Available from: [Link]

Sources

Definitive Analytical Strategies for the Characterization and Quantification of 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(3-Chloropropyl)-1-piperazineethanol is a bifunctional organic molecule featuring a piperazine core, a reactive chloropropyl group, and a hydroxyethyl substituent. This structure makes it a versatile building block but also a potential process-related impurity in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of the chloropropyl group, in particular, raises potential toxicological concerns, making its detection and quantification a critical aspect of drug safety and quality control.[1][2]

The challenge in analyzing such a compound lies in its moderate polarity, basicity (due to the piperazine nitrogens), and thermal lability. A multi-faceted analytical approach is therefore not just recommended but necessary for unambiguous identification and accurate quantification. This guide presents three orthogonal techniques that, when used in concert, provide a complete analytical profile of the molecule.

Physicochemical Properties Summary

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 57227-28-8[3][4]
Molecular Formula C₉H₁₉ClN₂O[3][4]
Molecular Weight 206.71 g/mol [3][4]
Boiling Point 323.0 ± 32.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Structure A piperazine ring N-substituted with a 3-chloropropyl group and an ethanol group.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Applicability: Ideal for routine quantification in API samples and reaction monitoring. RP-HPLC is the workhorse method for its robustness, precision, and suitability for non-volatile, moderately polar analytes.

Principle of Method: The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is driven by the hydrophobic partitioning of the analyte between the mobile and stationary phases. The basic nature of the piperazine moiety necessitates the use of a buffered mobile phase to ensure symmetrical peak shape by suppressing silanol interactions on the column. Detection is achieved via UV absorbance, leveraging the weak chromophore of the molecule at low wavelengths.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh ~10 mg of Reference Standard B Dissolve in 10 mL Diluent (1 mg/mL Stock) A->B C Perform Serial Dilutions for Calibration Curve (e.g., 1-100 µg/mL) B->C E Equilibrate HPLC System with Mobile Phase C->E Inject Standards D Prepare API Sample (e.g., 10 mg/mL in Diluent) F Inject Standard/Sample (e.g., 10 µL) D->F Inject Sample E->F G Elute via Gradient Program on C18 Column F->G H Integrate Analyte Peak at ~210 nm G->H Acquire Data I Generate Calibration Curve (Peak Area vs. Conc.) H->I J Quantify Analyte in Sample using Regression Equation I->J

Caption: HPLC workflow from preparation to final quantification.

Protocol 2.1: Quantitative Analysis by HPLC-UV

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)
  • Ammonium Acetate (ACS Grade)
  • Glacial Acetic Acid (ACS Grade)
  • Deionized Water (18.2 MΩ·cm)
  • This compound Reference Standard
  • API sample to be tested

2. Equipment:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
  • C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Analytical Balance
  • Volumetric flasks and pipettes
  • Syringe filters (0.45 µm, PTFE)

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
  • Rationale: The buffer is critical for protonating the piperazine nitrogens, ensuring consistent interaction with the stationary phase and preventing peak tailing. Ammonium acetate is volatile and MS-compatible, allowing for easy method transfer to LC-MS if higher sensitivity is needed.[2][5]
  • Mobile Phase B: Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Rationale: Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a robust starting point that balances efficiency and pressure.
  • Detection Wavelength: 210 nm.
  • Rationale: The analyte lacks a strong chromophore. Detection at low UV wavelengths is necessary to achieve adequate sensitivity, though it may also increase baseline noise and sensitivity to mobile phase impurities.
  • Injection Volume: 10 µL.
  • Gradient Program:
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

4. Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
  • Sample Preparation: Accurately weigh ~50 mg of the API, dissolve in 5 mL of diluent, and sonicate if necessary. Filter the solution through a 0.45 µm syringe filter prior to injection.
  • Analysis: Equilibrate the column for at least 20 minutes. Inject the calibration standards followed by the sample solutions.
  • Quantification: Construct a linear regression curve from the peak areas of the standards. Calculate the concentration of the analyte in the sample using the resulting equation.
Method Validation Parameters (Typical)
ParameterTypical ResultRationale
Linearity (r²) > 0.999Demonstrates a direct proportional response of the detector to concentration.
LOD ~0.5 µg/mLThe lowest concentration that can be reliably detected.
LOQ ~1.5 µg/mLThe lowest concentration that can be accurately quantified.
Precision (%RSD) < 2.0%Ensures repeatability of the measurement.
Accuracy (% Recovery) 98.0 - 102.0%Confirms the method's ability to measure the true value.

Gas Chromatography-Mass Spectrometry (GC-MS)

Applicability: Provides definitive confirmation of identity through mass fragmentation patterns and is highly sensitive for volatile and semi-volatile compounds. This method is excellent for screening for impurities in raw materials or intermediates.

Principle of Method: The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase in a long capillary column. As the analyte elutes from the column, it enters a mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be used for identification. The inherent volatility of this compound is sufficient for direct GC-MS analysis without derivatization, although this should be confirmed experimentally.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) B Filter if necessary (0.45 µm PTFE filter) A->B C Inject Sample (1 µL) into Heated Inlet B->C Analyze D Separate on Capillary Column (e.g., DB-5ms) via Temperature Program C->D E Ionize & Fragment (Electron Ionization) D->E F Detect Fragments (Mass Analyzer) E->F G Extract Total Ion Chromatogram (TIC) F->G Acquire Data H Generate Mass Spectrum for Target Peak G->H I Compare Spectrum to Reference or Library for Confirmation H->I NMR_Logic A Dissolve Pure Compound in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) B Acquire 1D Spectra (¹H and ¹³C NMR) A->B C Analyze ¹H NMR: - Chemical Shifts (δ) - Integration (Proton Count) - Multiplicity (J-coupling) B->C D Analyze ¹³C NMR: - Chemical Shifts (δ) - Number of Signals B->D E Correlate ¹H and ¹³C Data with Proposed Structure C->E D->E F Perform 2D NMR (optional) (COSY, HSQC) for Unambiguous Assignments E->F If needed G Confirm Structure Matches This compound E->G F->G If needed

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for 4-(3-Chloropropyl)-1-piperazineethanol (CAS No. 57227-28-8). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity, causality behind experimental choices, and adherence to established safety standards to ensure a secure laboratory environment. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this guide synthesizes information on the specific compound with established best practices for handling structurally related chemicals, such as chlorinated and piperazine-containing compounds, which may share similar hazard profiles.

Introduction: Understanding the Compound

This compound is a bifunctional organic compound featuring a piperazine ring, a hydroxyl group, and a chlorinated alkyl chain.[1][2][3] Its structure suggests potential utility as an intermediate in pharmaceutical synthesis. The presence of the chloropropyl group indicates that it may act as an alkylating agent, a class of compounds known for their reactivity and potential toxicity.[4] The piperazine moiety is common in many active pharmaceutical ingredients. A thorough understanding of its chemical properties is fundamental to establishing safe handling protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for risk assessment and for designing appropriate experimental and storage conditions.

PropertyValueSource
CAS Number 57227-28-8[2][3][5]
Molecular Formula C₉H₁₉ClN₂O[1][2][3]
Molecular Weight 206.71 g/mol [1][2][3]
Appearance Colorless to light-colored liquid[1]
Boiling Point 323.0 ± 32.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 149.1 ± 25.1 °C[2]
Solubility Soluble in some organic solvents[1]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented in readily available literature, a risk assessment can be conducted based on its structural similarity to other chemical classes.

  • Potential Alkylating Agent: The chloropropyl group suggests the potential for this compound to be an alkylating agent. Alkylating agents are often toxic, mutagenic, and/or carcinogenic due to their ability to form covalent bonds with nucleophiles in biological systems, such as DNA.[4]

  • Skin and Eye Irritation: Similar piperazine derivatives are known to cause skin and eye irritation.[6][7] Direct contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause respiratory irritation.[6]

  • Incompatibility: This compound may be incompatible with strong oxidizing agents and acids.[8][9]

A thorough risk assessment should be performed before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure through all potential routes (inhalation, ingestion, skin, and eye contact).[10][11][12]

  • Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds.[13] Gloves should be inspected before use and disposed of properly after handling the material.[6]

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are essential.[13] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Body Protection: A laboratory coat is required to protect against incidental skin contact.[14] For procedures with a higher risk of significant exposure, a chemically resistant apron or suit may be necessary.[12]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[14] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge for organic vapors should be used.[13]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Additional PPE for High-Risk Procedures ppe_gloves Nitrile or Neoprene Gloves ppe_goggles Chemical Safety Goggles ppe_gloves->ppe_goggles ppe_coat Laboratory Coat ppe_goggles->ppe_coat ppe_hood Chemical Fume Hood ppe_coat->ppe_hood end Proceed with Experiment ppe_hood->end ppe_shield Face Shield ppe_apron Chemical-Resistant Apron ppe_shield->ppe_apron ppe_respirator Respirator ppe_apron->ppe_respirator ppe_respirator->end start Before Handling Chemical risk_assessment Assess Risk of Procedure start->risk_assessment risk_assessment->ppe_gloves Standard Procedure risk_assessment->ppe_shield High Splash Risk

Caption: Personal Protective Equipment selection workflow.

Handling Procedures

Adherence to standard laboratory safety practices is paramount when working with this chemical.

General Handling
  • All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][14]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not inhale vapors or aerosols.[8]

  • Wash hands thoroughly after handling.[8]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[15][16]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if applicable and safe): The applicability of neutralization depends on the chemical properties. Given the lack of specific data, this step should be approached with caution and only by trained personnel.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety officer or supervisor.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate and Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report end Spill Response Complete report->end

Caption: Step-by-step spill response workflow.

Storage Procedures

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in a tightly closed container.[2][8] The original manufacturer's container is ideal.

  • Location: Store in a cool, dry, and well-ventilated area.[2][17][18] The storage area should be secure and accessible only to authorized personnel.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[8][9] Do not store with flammable materials.[17]

  • Temperature: Avoid exposure to direct sunlight and heat sources.[14][17]

  • Material of Storage Containers: Carbon steel or stainless steel are suitable materials for bulk storage of chlorinated solvents.[15][19] While some plastics may be acceptable for small containers, their suitability must be confirmed.[15][19]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to ensure proper disposal. Do not dispose of this chemical down the drain or in the general waste stream.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[8]

References

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Carlos F. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved from [Link]

  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • rls human care. (n.d.). Safe Handling and Storage of Chlorine. Retrieved from [Link]

  • Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Shoreline Pools. (2022, April 19). Tips for Proper Chemical Storage. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem Compound Database. Retrieved from [Link]

  • MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET SECTION 1. Retrieved from [Link]

  • ChemistryViews. (2015, October 6). Chemical Indicator for Alkylating Agents. Retrieved from [Link]

  • BenchSci. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Piperazineethanol, 4-(3-aminopropyl)-. PubChem Compound Database. Retrieved from [Link]

Sources

The Versatility of 4-(3-Chloropropyl)-1-piperazineethanol in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Material Innovation

4-(3-Chloropropyl)-1-piperazineethanol is a unique bifunctional molecule poised to make significant contributions to the field of materials science. Its structure, featuring a reactive chloropropyl group, a nucleophilic piperazine ring, and a terminal hydroxyl group, offers a versatile platform for the synthesis of a wide array of functional materials. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a well-established pharmacophore and a valuable component in materials due to its ability to impart desirable properties such as corrosion inhibition, pH-responsiveness, and catalytic activity.[1][2] This guide provides an in-depth exploration of the applications of this compound in the development of advanced polymers, functional coatings, and surface-modified nanoparticles. We will delve into the underlying chemical principles and provide detailed, field-tested protocols for its use in these applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValue
CAS Number 57227-28-8
Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
Boiling Point 323.0 ± 32.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 149.1 ± 25.1 °C

Data sourced from commercial supplier information.[3]

Application I: Synthesis of Functional Polymers as an Epoxy Resin Curing Agent

Scientific Rationale:

The piperazine component of this compound contains secondary amine hydrogens that are reactive towards epoxide rings. This reactivity allows it to function as a curing agent for epoxy resins, leading to the formation of a cross-linked polymer network.[4][5] The incorporation of the this compound molecule into the polymer backbone introduces both the reactive chloropropyl group and the hydrophilic hydroxyl group. The chloropropyl group can serve as a site for post-polymerization modification, allowing for the grafting of other functional molecules. The hydroxyl group can enhance adhesion to substrates and improve the water resistance of the cured resin.[6]

Experimental Workflow:

cluster_0 Preparation cluster_1 Mixing and Curing cluster_2 Characterization Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Thorough Mixing Epoxy_Resin->Mixing Curing_Agent This compound Curing_Agent->Mixing Solvent Solvent (Optional, e.g., Acetone) Solvent->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Mold Degassing->Casting Curing Thermal Curing Casting->Curing FTIR FT-IR Spectroscopy Curing->FTIR Verify curing DSC DSC Analysis Curing->DSC Determine Tg Mechanical_Testing Mechanical Testing Curing->Mechanical_Testing Assess properties

Caption: Workflow for Epoxy Resin Curing.

Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin

1. Materials and Reagents:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (Curing Agent)

  • Acetone (optional, for viscosity reduction)

  • Glass vials or beakers

  • Stirring rod or magnetic stirrer

  • Vacuum oven or desiccator

  • Molds for casting (e.g., silicone or aluminum)

2. Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the epoxy resin. For this compound, with two reactive amine hydrogens, the AHEW is half of its molecular weight (206.71 / 2 = 103.36 g/eq).

  • Mixing: In a clean, dry glass vial, weigh the calculated amount of DGEBA epoxy resin. If desired, add a small amount of acetone to reduce viscosity. Begin stirring and slowly add the calculated amount of this compound.

  • Homogenization: Continue stirring until the mixture is completely homogeneous. This may take 5-10 minutes.

  • Degassing: Place the mixture in a vacuum desiccator or oven at room temperature to remove any entrapped air bubbles.

  • Casting: Carefully pour the degassed mixture into the desired molds.

  • Curing: Transfer the molds to an oven and cure at a predetermined temperature and time. A typical curing schedule could be 2 hours at 80°C followed by 1 hour at 120°C. The optimal curing schedule should be determined experimentally.

  • Post-Curing and Characterization: After curing, allow the samples to cool slowly to room temperature. The cured polymer can then be characterized for its thermal and mechanical properties.

Expected Results: A rigid, cross-linked thermoset polymer. The presence of the chloropropyl and hydroxyl groups can be confirmed by FT-IR spectroscopy. The glass transition temperature (Tg) can be determined by Differential Scanning Calorimetry (DSC).

Application II: Development of Corrosion Inhibiting Coatings

Scientific Rationale:

Piperazine and its derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments.[7][8][9] The nitrogen atoms in the piperazine ring can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[10] The hydroxyl group in this compound can further enhance its solubility and adsorption characteristics.[6] By incorporating this molecule into a coating formulation, a protective film can be formed on a metal substrate, providing a barrier against corrosive agents. The chloropropyl group allows for covalent bonding to a polymer matrix or the metal surface itself through appropriate surface pre-treatment.

Mechanism of Corrosion Inhibition:

cluster_0 Metal Surface Metal Metal Substrate (e.g., Steel) H+ H+ H+->Metal Corrosion Cl- Cl- Cl-->Metal Pitting Inhibitor This compound Inhibitor->Metal Adsorption via N atoms

Caption: Adsorption of the inhibitor on a metal surface.

Protocol: Formulation and Application of a Corrosion-Inhibiting Primer

1. Materials and Reagents:

  • This compound

  • A suitable film-forming polymer resin (e.g., epoxy, polyurethane)

  • Solvent system compatible with the resin (e.g., xylene, methyl ethyl ketone)

  • Mild steel coupons for testing

  • Abrasive paper for surface preparation

  • Degreasing solvent (e.g., acetone)

  • Applicator (e.g., brush, spray gun)

2. Procedure:

  • Surface Preparation: Mechanically abrade the mild steel coupons with abrasive paper to remove any existing rust or scale. Degrease the surface with acetone and allow it to dry completely.

  • Inhibitor Solution Preparation: Dissolve a specific concentration of this compound (e.g., 1-5% by weight of the total formulation) in the chosen solvent system.

  • Primer Formulation: Slowly add the inhibitor solution to the polymer resin with constant stirring until a homogeneous mixture is obtained.

  • Application: Apply the formulated primer to the prepared steel coupons using a brush or spray gun to achieve a uniform coating thickness.

  • Drying and Curing: Allow the coated coupons to dry at ambient temperature for a specified period, followed by thermal curing if required by the resin system.

  • Corrosion Testing: Evaluate the corrosion protection performance of the coating by exposing the coated coupons to a corrosive environment (e.g., salt spray chamber) and comparing them to uncoated and uninhibited coated control samples.

Data Presentation: Hypothetical Corrosion Inhibition Efficiency

Inhibitor Concentration (wt%)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Control)25.4-
18.267.7
33.187.8
51.594.1

Note: These are hypothetical values for illustrative purposes.

Application III: Surface Modification of Silica Nanoparticles for Targeted Drug Delivery

Scientific Rationale:

The surface of silica nanoparticles can be functionalized with various organic molecules to impart specific properties for applications in areas like drug delivery and catalysis.[11][12] The hydroxyl group of this compound can be reacted with a silane coupling agent, which can then be grafted onto the surface of silica nanoparticles. The terminal chloropropyl group can then be used for further conjugation of targeting ligands or therapeutic agents.[13] The piperazine moiety can also contribute to the loading and pH-responsive release of certain drugs.[14][15]

Synthetic Scheme:

Molecule This compound Functionalized_Silane Functionalized Silane Molecule->Functionalized_Silane Reaction Silane Silane Coupling Agent (e.g., APTES) Silane->Functionalized_Silane Modified_NP Surface-Modified Nanoparticle Functionalized_Silane->Modified_NP Grafting Silica_NP Silica Nanoparticle Silica_NP->Modified_NP Conjugated_NP Drug-Conjugated Nanoparticle Modified_NP->Conjugated_NP Conjugation Drug Drug/Ligand Drug->Conjugated_NP

Caption: Surface modification of silica nanoparticles.

Protocol: Surface Functionalization of Silica Nanoparticles

1. Materials and Reagents:

  • Silica nanoparticles (e.g., 100 nm diameter)

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine

  • Ethanol

  • Centrifuge

2. Procedure:

  • Activation of Silica Nanoparticles: Disperse the silica nanoparticles in anhydrous toluene. Add APTES and a catalytic amount of triethylamine. Reflux the mixture for 24 hours under an inert atmosphere.

  • Washing: After cooling, centrifuge the mixture to collect the amine-functionalized silica nanoparticles. Wash the nanoparticles repeatedly with toluene and then ethanol to remove unreacted APTES.

  • Reaction with this compound: Resuspend the amine-functionalized nanoparticles in anhydrous toluene. Add an excess of this compound and triethylamine. Heat the mixture at 80°C for 48 hours.

  • Final Washing: Centrifuge the reaction mixture to collect the surface-modified nanoparticles. Wash the particles thoroughly with toluene and ethanol to remove any unreacted starting material.

  • Characterization: The functionalized nanoparticles can be characterized using techniques such as FT-IR spectroscopy, thermogravimetric analysis (TGA), and transmission electron microscopy (TEM).

This compound is a highly versatile and valuable building block in materials science. Its unique combination of reactive functional groups enables its use in a diverse range of applications, from creating robust thermoset polymers and protective coatings to engineering sophisticated nanomaterials for biomedical applications. The protocols outlined in this guide provide a starting point for researchers and scientists to explore the full potential of this remarkable molecule in developing the next generation of advanced materials.

References

  • Supriya, P. et al. (2006). An efficient non-leaching contact-killing polymer.
  • Adani Pharmachem Private Limited. Piperazine & Derivatives. Available at: [Link]

  • Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin. Available at: [Link]

  • CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof - Google Patents.
  • Ayeni, A. O. et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution.
  • Ansari, F. A. et al. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. E-Journal of Chemistry, 6(S1), S445-S452.
  • Revue Roumaine de Chimie. (2014). HYBRID POLYMER COMPOSITE COATINGS BASED ON PHOTOPOLYMERIZABLE PIPERAZINE DERIVATIVES MICROFILLED WITH TiO2. 59(2), 171-178.
  • Industrial & Engineering Chemistry Research. (2020). Effect of Piperazine Functionalization of Mesoporous Silica Type SBA-15 on the Loading Efficiency of 2-Mercaptobenzothiazole Corrosion Inhibitor. 59(8), 3394-3404.
  • ResearchGate. (2013). Piperazine derivatives as inhibitors of the corrosion of mild steel in 3.9 M HCl.
  • Manohara Dhulappa Jalageri, Akshatha Nagaraja and Yashoda Malgar Puttaiahgowda. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11, 15888-15903.
  • US4268656A - Co-curing agents for epoxy resins - Google Patents.
  • ACS Publications. (2020). Effect of Piperazine Functionalization of Mesoporous Silica Type SBA-15 on the Loading Efficiency of 2-Mercaptobenzothiazole Corrosion Inhibitor. Industrial & Engineering Chemistry Research, 59(8), 3394–3404.
  • ResearchGate. (2016). Inhibitory action of piperazine derivatives on mild steel corrosion in hydrochloric acid solutions.
  • Corrosion Inhibition of Piperazine for Potash Solution Mining and Processing Plants. (n.d.).
  • ACS Publications. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • NIH. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • Dalton Transactions. (2021).
  • MDPI. (2022).
  • MDPI. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs.
  • BroadPharm. (2022).
  • NIH. (2021). Optimizing nanoparticle design and surface modification toward clinical translation. Advanced Drug Delivery Reviews, 176, 113889.
  • NIH. (2021). Surface Engineering of Nanomaterials with Polymers, Biomolecules, and Small Ligands for Nanomedicine. Molecules, 26(11), 3247.
  • MDPI. (2023).

Sources

The Strategic Application of 4-(3-Chloropropyl)-1-piperazineethanol in Solid-Phase Synthesis: A Novel Bifunctional Linker for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of modern drug discovery and combinatorial chemistry, the demand for novel molecular scaffolds that facilitate the efficient and high-throughput synthesis of diverse compound libraries is ever-present. Solid-phase synthesis (SPS) remains a cornerstone of this endeavor, offering streamlined purification and the potential for automation.[1][2] Within this framework, the choice of linker—the molecular entity connecting the growing compound to the insoluble resin—is of paramount importance, dictating the synthetic strategy and the conditions for final product release. This document introduces 4-(3-Chloropropyl)-1-piperazineethanol as a promising and versatile bifunctional reagent for solid-phase synthesis. Its unique architecture, featuring a reactive chloropropyl group for resin immobilization and a modifiable ethanol moiety, presents a powerful platform for the construction of small molecule libraries.

The inherent properties of the piperazine core, a privileged structure in medicinal chemistry, offer advantages in terms of physicochemical properties and biological activity.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in solid-phase organic synthesis (SPOS), complete with detailed protocols for resin immobilization, library synthesis, and product cleavage.

Core Principles and Strategic Advantages

The utility of this compound as a solid-phase synthesis reagent is rooted in its bifunctional nature, allowing for a directional and controlled synthetic workflow.

  • Immobilization via the Chloropropyl Group: The terminal alkyl chloride provides a reactive electrophilic handle for covalent attachment to a variety of nucleophilic resins. This ensures a stable linkage throughout the synthetic sequence.

  • Scaffold for Diversity: Once immobilized, the piperazineethanol moiety serves as a central scaffold. The terminal hydroxyl group of the ethanol substituent is amenable to a wide range of chemical transformations, including esterification, etherification, and Mitsunobu reactions, allowing for the introduction of diverse building blocks.

  • Piperazine Core as a Modifiable Element: The piperazine ring itself contains a tertiary amine that can influence the chemical environment and, in some strategies, could be further quaternized to alter properties or introduce additional diversity.

This dual functionality enables a "scaffold-first" approach, where the core of the molecule is first anchored to the solid support, followed by the systematic addition of diversity elements.

Experimental Workflows and Protocols

Part 1: Immobilization of this compound onto Carboxylate Resin

The immobilization of the reagent is a critical first step. Here, we describe a protocol for attaching the linker to a Merrifield resin, a common polystyrene-based solid support. The reaction proceeds via nucleophilic substitution, where the carboxylate groups on the resin displace the chloride on the propyl chain of the reagent.

Diagram of Immobilization Workflow:

G Merrifield Merrifield Resin (Chloromethyl Polystyrene) CarboxylateResin Carboxylate Resin Merrifield->CarboxylateResin  Conversion to Carboxylate ActivatedResin Activated Carboxylate Resin (e.g., with Cs2CO3) CarboxylateResin->ActivatedResin  Activation ImmobilizedLinker Immobilized Piperazineethanol Linker ActivatedResin->ImmobilizedLinker  Nucleophilic Substitution (Immobilization) Reagent This compound Reagent->ImmobilizedLinker  Nucleophilic Substitution (Immobilization)

Caption: Workflow for the immobilization of the piperazineethanol reagent.

Detailed Protocol 1: Immobilization

  • Resin Preparation: Swell Merrifield resin (1 g, 1.0 mmol/g loading) in dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Conversion to Carboxylate: Prepare a solution of potassium acetate (5 mmol) in DMF (10 mL). Add this solution to the swollen resin and heat at 80°C for 6 hours. Wash the resin thoroughly with DMF, water, methanol, and dichloromethane (DCM) and dry under vacuum.

  • Activation of Carboxylate Resin: To the carboxylate resin in DMF (10 mL), add cesium carbonate (Cs₂CO₃, 3 mmol). Agitate the mixture at room temperature for 1 hour.

  • Linker Attachment: Add a solution of this compound (5 mmol) in DMF (5 mL) to the activated resin. Heat the mixture at 60°C overnight with gentle agitation.

  • Washing and Capping: After cooling to room temperature, wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). To cap any unreacted carboxylate sites, treat the resin with a solution of acetic anhydride (10% v/v) and diisopropylethylamine (DIEA, 5% v/v) in DCM for 1 hour. Wash the resin as before and dry under vacuum.

Table 1: Typical Reaction Parameters for Immobilization

ParameterValue
Resin TypeMerrifield (converted to carboxylate)
Resin Loading0.5 - 1.0 mmol/g
Reagent Excess3-5 equivalents
BaseCesium Carbonate
SolventDMF
Temperature60°C
Reaction Time12-18 hours
Part 2: Solid-Phase Synthesis of a Small Molecule Library

With the piperazineethanol linker successfully immobilized, the terminal hydroxyl group is now available for derivatization. The following protocol outlines the synthesis of a diverse ester library.

Diagram of Library Synthesis Workflow:

G ImmobilizedLinker Immobilized Piperazineethanol Linker ResinBoundEster Resin-Bound Ester Library ImmobilizedLinker->ResinBoundEster  Esterification BuildingBlock Carboxylic Acid Building Block (R-COOH) BuildingBlock->ResinBoundEster  Esterification CouplingReagent Coupling Reagent (e.g., DIC/DMAP) CouplingReagent->ResinBoundEster  Esterification Cleavage Cleavage from Resin ResinBoundEster->Cleavage FinalProduct Final Product Library (Piperazineethanol Esters) Cleavage->FinalProduct

Caption: General workflow for the synthesis of an ester library.

Detailed Protocol 2: Ester Library Synthesis

  • Resin Swelling: Swell the immobilized piperazineethanol resin (100 mg, ~0.1 mmol) in DCM (2 mL) for 30 minutes.

  • Coupling Reaction: In a separate vial, dissolve the desired carboxylic acid building block (0.5 mmol) in DCM (1 mL). Add N,N'-diisopropylcarbodiimide (DIC, 0.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add this solution to the swollen resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by a colorimetric test (e.g., chloranil test) for the disappearance of the free hydroxyl group.

  • Washing: After the reaction is complete, wash the resin thoroughly with DCM (3 x 2 mL), DMF (3 x 2 mL), and methanol (3 x 2 mL). Dry the resin under vacuum.

  • Library Generation: Repeat steps 1-4 with a diverse set of carboxylic acid building blocks in parallel reaction vessels to generate the library.

Part 3: Cleavage of the Final Products from the Solid Support

The final step is the release of the synthesized molecules from the resin. Given the ester linkage formed between the piperazineethanol linker and the resin, a strong acid cleavage is suitable.

Detailed Protocol 3: Acidolytic Cleavage

  • Resin Preparation: Place the dry, resin-bound ester library (from Part 2) in a cleavage vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 1 mL). Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge the mixture to pellet the product, decant the ether, and dry the product under a stream of nitrogen. The crude product can then be purified by techniques such as high-performance liquid chromatography (HPLC).

Table 2: Cleavage Conditions and Expected Outcome

ParameterCondition
Cleavage ReagentTFA/TIS/Water (95:2.5:2.5)
Reaction Time2 hours
TemperatureRoom Temperature
Expected ProductPiperazineethanol ester derivative

Conclusion and Future Perspectives

This compound presents a compelling new tool for the solid-phase synthesis of small molecule libraries. Its straightforward immobilization, amenable derivatization handle, and the incorporation of the medicinally relevant piperazine scaffold make it an attractive choice for drug discovery programs. The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of this versatile reagent. Future work could involve exploring alternative immobilization chemistries, expanding the range of reactions performed on the hydroxyl group, and developing novel cleavage strategies that could, for example, leave the piperazine core intact for further solution-phase modification.

References

  • Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
  • Zajdel, P., et al. (2015). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 20(8), 14036–14055.
  • Albericio, F., & de la Torre, B. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Krchnák, V., & Holladay, M. W. (2002). Solid-phase synthesis of cyclic peptides. Chemical reviews, 102(2), 61–94.
  • The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis. (2023). Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions with 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for side reactions encountered when using 4-(3-Chloropropyl)-1-piperazineethanol. This key intermediate, vital in the synthesis of Active Pharmaceutical Ingredients (APIs) like Aripiprazole, possesses multiple reactive sites that can lead to predictable but often challenging side reactions.[1][2][3][4] This document moves beyond simple protocols to explain the causality behind these issues and provide robust, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is showing a significant amount of a high molecular weight impurity, especially during scale-up. What is it and how can I prevent it?

Answer:

This is the most frequently encountered issue. The high molecular weight species is almost certainly the N,N'-dimer, formed when the nucleophilic secondary amine of one molecule of this compound attacks the electrophilic chloropropyl group of another molecule.

Causality: The Dimerization Pathway

The core of the issue lies in the bifunctional nature of your reagent. It acts as both a nucleophile (the secondary amine on the piperazine ring) and an electrophile (the terminal alkyl chloride). When the intended substrate is not present in sufficient local concentration or is less reactive, the reagent will react with itself in a classic SN2 reaction. This problem is exacerbated by conditions that favor intermolecular reactions, such as high concentrations and elevated temperatures.

Visualization: Desired Reaction vs. Dimerization

cluster_desired Desired N-Alkylation Pathway cluster_side Side Reaction: Dimerization A This compound C Desired Product A:e->C:w + Nucleophile B Nucleophile (e.g., R-NH2) B:e->C:w Base Base (e.g., K2CO3) Base->A activates D1 Molecule 1 (Nucleophile) Dimer N,N'-Dimer Impurity D1:e->Dimer:w S_N2 attack D2 Molecule 2 (Electrophile) D2:e->Dimer:w

Caption: Desired alkylation vs. self-reaction leading to dimerization.

Mitigation Strategies & Protocols

The key is to manipulate reaction kinetics to favor the desired reaction over dimerization.

StrategyCausalityRecommended Conditions
Control Stoichiometry By keeping the concentration of the electrophile (your piperazine reagent) low relative to the desired nucleophile, you statistically favor the intended reaction.Use at least a 1.2 to 1.5 molar excess of your primary nucleophile relative to this compound.
Slow Addition Maintaining a low, steady-state concentration of the piperazine reagent minimizes its opportunity to collide with and react with itself.Add the this compound solution dropwise over 2-4 hours using a syringe pump.[5][6]
Lower Temperature Dimerization, like most SN2 reactions, has an activation energy. Lowering the temperature can significantly reduce the rate of this side reaction, often more than it affects the desired reaction.Start at room temperature (20-25°C) and only increase if the primary reaction rate is insufficient. Avoid high reflux temperatures unless necessary.
Solvent Choice Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are generally effective at solvating the transition state for SN2 reactions.ACN is often a good starting point. Ensure the solvent is anhydrous, as water can cause other side reactions (see Q2).

Experimental Protocol: Optimized N-Alkylation to Minimize Dimerization

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add your nucleophilic substrate (1.2 eq.) and a suitable base (e.g., anhydrous K₂CO₃, 2.0 eq.) in anhydrous ACN.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous ACN.

  • Slow Addition: Transfer the piperazine solution to the dropping funnel and add it to the reaction mixture dropwise over 2-4 hours while maintaining the temperature at 25°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] The dimer will appear as a higher molecular weight, often less polar spot.

  • Work-up: Once the starting material is consumed, filter off the inorganic salts. Concentrate the filtrate under reduced pressure and purify via column chromatography or recrystallization.

Q2: I'm observing a more polar byproduct that doesn't seem to be the dimer. What could it be?

Answer:

A more polar byproduct, often observed when using aqueous or protic solvents or non-anhydrous reagents, is likely the hydrolysis product: 4-(3-Hydroxypropyl)-1-piperazineethanol.

Causality: Hydrolysis of the Alkyl Chloride

The carbon-chlorine bond in the chloropropyl group is susceptible to nucleophilic attack by water, particularly under the basic conditions often used for N-alkylation.[8][9] This SN2 reaction replaces the chlorine atom with a hydroxyl group, rendering the molecule inert to the desired alkylation reaction and complicating purification due to its high polarity and water solubility.

Visualization: Hydrolysis Side Reaction

cluster_hydrolysis Hydrolysis Pathway Start This compound Product 4-(3-Hydroxypropyl)-1-piperazineethanol (Hydrolysis Byproduct) Start:e->Product:w S_N2 attack by H2O Water H2O Water:e->Product:w Base Base Base->Water activates

Caption: Hydrolysis of the chloropropyl group to an inert diol.

Mitigation Strategies

Preventing hydrolysis is a matter of rigorously excluding water from your reaction system.

  • Use Anhydrous Solvents: Employ solvents from a freshly opened bottle or that have been dried over molecular sieves.

  • Dry Reagents: Ensure your base (e.g., K₂CO₃, Na₂CO₃) is anhydrous. If necessary, dry it in an oven before use. Ensure your primary substrate is also free of water.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Q3: My desired product yield is low despite controlling for dimerization and hydrolysis. How can I improve reaction efficiency?

Answer:

Low yield in the absence of major side products often points to suboptimal reaction conditions or insufficient activation of the reactants.

Causality: Reaction Kinetics and Activation

N-alkylation reactions depend on a delicate balance of factors. The base is not just a scavenger for the HCl byproduct; it is critical for maintaining the nucleophilicity of your primary substrate. The solvent must properly solvate the reactants and the transition state, and the temperature must provide sufficient energy to overcome the activation barrier without promoting side reactions.

Troubleshooting Workflow

The following diagram outlines a logical approach to optimizing your reaction.

G start Low Product Yield Observed check_side_products Analyze Crude Reaction Mixture (LC-MS, TLC, NMR) start->check_side_products dimer_path Major Dimer Peak Found? check_side_products->dimer_path Yes hydrolysis_path Polar Byproduct Found? check_side_products->hydrolysis_path No dimer_path->hydrolysis_path No solve_dimer Implement Dimer Mitigation: 1. Slow Addition 2. Adjust Stoichiometry 3. Lower Temperature dimer_path->solve_dimer Yes no_side_products Clean Baseline, Low Conversion hydrolysis_path->no_side_products No solve_hydrolysis Implement Hydrolysis Mitigation: 1. Use Anhydrous Solvents/Reagents 2. Run Under Inert Atmosphere hydrolysis_path->solve_hydrolysis Yes solve_kinetics Address Reaction Kinetics: 1. Screen Stronger Bases (e.g., Cs2CO3) 2. Add Phase Transfer Catalyst 3. Increase Temperature Incrementally no_side_products->solve_kinetics end Re-run and Monitor solve_dimer->end solve_hydrolysis->end solve_kinetics->end

Caption: A logical workflow for troubleshooting low yield.

Optimization Strategies

  • Base Selection: If K₂CO₃ is ineffective, consider a stronger inorganic base like Cesium Carbonate (Cs₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA).

  • Phase-Transfer Catalysis: If your reaction is biphasic or if the base has low solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate.

  • Temperature Screening: If the reaction is clean but slow at room temperature, increase the temperature incrementally (e.g., to 40°C, then 60°C) while carefully monitoring for the appearance of side products.

Q4: How can I effectively monitor the reaction to minimize side products?

Answer:

Proactive monitoring is crucial. Relying solely on a final time point can lead to the accumulation of undesired products. A combination of TLC for quick checks and LC-MS for detailed analysis is the industry-standard approach.

Protocol: Analytical Monitoring by TLC

  • System Selection: Choose a solvent system that provides good separation (Rf values between 0.2 and 0.8). A common starting point for this class of compounds is Dichloromethane (DCM) with 5-10% Methanol. A small amount of triethylamine (0.5%) can be added to reduce tailing of basic spots.

  • Spotting: On a TLC plate, spot the starting nucleophile, the this compound, a co-spot of both, and the reaction mixture.

  • Elution & Visualization: Develop the plate in the chosen solvent system. Visualize under a UV lamp (254 nm) and then stain with a suitable agent like potassium permanganate, which is excellent for visualizing compounds that are easily oxidized.

  • Interpretation:

    • Starting Material (Piperazine): Will be one of the initial spots.

    • Product: Should appear as a new, typically less polar spot than the starting nucleophile.

    • Dimer: Will be significantly less polar (higher Rf) than the desired product.

    • Hydrolysis Product: Will be significantly more polar (lower Rf), often staying near the baseline.

LC-MS Analysis

For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[7] It allows you to track the disappearance of reactants and the appearance of products by their mass-to-charge ratio (m/z), confirming the identity of the dimer (approx. double the mass of a fragment) and other byproducts.

References
  • Filipic, S., et al. (2014). Chemical structures of aripiprazole and its impurities. ResearchGate. [Link]

  • Verdia, J., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Acnos Pharma. (2025). A Guide to Aripiprazole Raw Material for Experts. [Link]

  • Kwiecien, A., et al. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Zuba, D., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Cieniecka-Rosłonkiewicz, A., et al. (2017). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. ResearchGate. [Link]

  • ACNOS Pharma. (2025). Aripiprazole Synthesis Process: A Detailed Guide. [Link]

  • Zhangjiagang Jiumu Tech. (2014). New synthesis method of aripiprazole.
  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. [Link]

  • PubMed. (2009). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. [Link]

  • EBSCO. (n.d.). Hydrolysis | Research Starters. [Link]

Sources

Technical Support Center: Purification of 4-(3-Chloropropyl)-1-piperazineethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(3-Chloropropyl)-1-piperazineethanol and its derivatives. The unique physicochemical properties of the piperazine moiety present distinct challenges during purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity compounds.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound derivatives in a direct question-and-answer format.

Q1: My final product is a persistent, viscous oil and fails to crystallize. How can I effectively purify it?

This is the most common challenge with piperazine derivatives, which often have low melting points. An oily product makes purification by recrystallization impossible and complicates handling.

Core Issue: The free base form of your molecule likely has a melting point below room temperature or is resistant to forming an ordered crystal lattice.

Solutions:

  • Salt Formation for Recrystallization: This is the most effective and scalable strategy. Piperazine derivatives are basic and can be converted into salts, which are typically crystalline and much easier to purify by recrystallization.[1]

    • Mechanism: Reacting the basic nitrogen atoms of the piperazine ring with an acid protonates them, forming an ionic salt. The strong ionic interactions in the salt lattice facilitate the formation of stable, well-defined crystals.

    • Recommended Acids:

      • Hydrochloric Acid (HCl): Often used to form hydrochloride salts. Can be added as a solution in isopropanol or ether.

      • Fumaric Acid: Can form crystalline fumarate salts.

    • Self-Validating Protocol: The formation of a distinct, crystalline precipitate upon acid addition is a positive indicator. The purity can be checked by melting point (salts have sharp, higher melting points) and TLC/HPLC of the regenerated free base.

  • Column Chromatography: While a primary method for purifying oils, the basicity of piperazine derivatives can cause issues.[1] See Q2 for a detailed protocol on optimizing chromatography.

  • Vacuum Distillation: If your derivative is thermally stable, high-vacuum distillation can be very effective for removing non-volatile impurities or solvents.[1] This is best suited for compounds with relatively low molecular weight.

  • Solvent Trituration: This involves washing or stirring the oil with a solvent in which your product has minimal solubility, but the impurities are soluble.[1] Hexane or diethyl ether are good starting points for washing away non-polar impurities.

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol details the conversion of an oily free base into a crystalline hydrochloride salt, its purification, and subsequent regeneration of the purified free base.

  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring. Monitor the pH with moist pH paper; aim for a pH of ~2-3.

  • Precipitation/Crystallization: The hydrochloride salt may precipitate immediately as a white solid. If not, cool the mixture in an ice bath to induce crystallization.[1] Continue stirring for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities.

  • Drying: Dry the salt under vacuum to remove all traces of solvent.

  • (Optional) Liberation of Free Base:

    • Dissolve the purified salt in water.

    • Basify the aqueous solution to pH >10 using a suitable base (e.g., 2M NaOH or saturated NaHCO₃).

    • Extract the purified free base into an organic solvent like dichloromethane or ethyl acetate (3x extractions).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified oily product.[1][2]

Q2: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?

Core Issue: Tailing is a classic problem when purifying basic compounds like piperazines on standard (acidic) silica gel.[1][3] The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and broad, tailing peaks.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This modifier competes with your compound for the active acidic sites on the silica gel, leading to symmetrical peaks.[1]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., ethyl acetate/hexane).[1] This is the standard choice for most basic amines.

    • Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 2% of a 7N solution) can be more effective.[1]

  • Use of Deactivated or Basic Stationary Phases:

    • Alumina (Basic): Basic alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Treated Silica: Commercially available deactivated or base-treated silica gels are also an option.

Diagram 1: Workflow for Purifying Oily Piperazine Derivatives

G start Crude Product (Oil) check_thermal Is the compound thermally stable? start->check_thermal distill Vacuum Distillation check_thermal->distill Yes chromatography Column Chromatography (See Q2) check_thermal->chromatography No / Impurities have similar B.P. pure_oil Pure Product (Oil) distill->pure_oil salt Salt Formation & Recrystallization (Protocol 1) chromatography->salt Still Impure / High Purity Needed chromatography->pure_oil Purity Met pure_solid Pure Product (Salt) salt->pure_solid regenerate Regenerate Free Base (Optional) pure_solid->regenerate regenerate->pure_oil Yes regenerate->pure_solid No (Use as salt)

Caption: Decision workflow for purifying oily piperazine derivatives.

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the most common impurities in the synthesis of this compound derivatives?

Understanding potential impurities is critical for designing an effective purification strategy. The typical synthesis involves alkylating 1-(2-hydroxyethyl)piperazine with an agent like 1-bromo-3-chloropropane.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 1-(2-hydroxyethyl)piperazine and the alkylating agent.

  • Bis-alkylation Product: This is a major byproduct where a second molecule of 1-(2-hydroxyethyl)piperazine reacts with the chloropropyl group of the desired product, forming a dimer.

  • Piperazine Homodimers: Impurities arising from side reactions of the starting materials.[3]

  • Elimination Products: The chloropropyl group can undergo elimination to form an allyl-piperazine derivative, especially under strongly basic conditions or high temperatures.

Diagram 2: Formation of Key Impurities

G SM1 1-(2-Hydroxyethyl)piperazine Product Desired Product: This compound SM1->Product Primary Reaction Impurity1 Bis-alkylation Byproduct (Dimer) SM1->Impurity1 Side Reaction 1 SM2 1-Bromo-3-chloropropane (Alkylating Agent) SM2->Product Primary Reaction Product->Impurity1 Side Reaction 1 Impurity2 Elimination Byproduct (Allyl derivative) Product->Impurity2 Side Reaction 2 Base Base / Heat Base->Impurity2

Caption: Common impurity formation pathways in the synthesis.

Q4: What are the key physicochemical properties of piperazine derivatives that influence purification?

The challenges in purifying these compounds stem directly from the properties of the piperazine ring.[3]

PropertyConsequence for Purification
High Basicity The two nitrogen atoms (pKa ~5.3 and 9.7) cause strong interactions with acidic media like silica gel, leading to tailing in chromatography.[3] However, this allows for purification via salt formation.
High Polarity The nitrogen and oxygen atoms make these molecules highly polar. This affects solubility and choice of chromatographic systems. They are often soluble in polar solvents but may have poor retention in reverse-phase HPLC.[3]
Hygroscopicity Piperazine derivatives can readily absorb moisture from the air, which can complicate handling, accurate weighing, and may prevent crystallization.[3]
Tendency to be Oils Many simple piperazine derivatives are oils or low-melting solids, making crystallization of the free base difficult.
Q5: What is a good starting point for developing a TLC and column chromatography solvent system?

A systematic approach to developing your solvent system is crucial.

Step-by-Step Protocol:

  • Initial TLC Screening:

    • Solvent System: Start with a moderately polar system like 50% Ethyl Acetate (EtOAc) in Hexane.

    • Spotting: Spot your crude reaction mixture on a TLC plate.

    • Development: Run the TLC and visualize under UV light and/or by staining (e.g., iodine or potassium permanganate).

  • System Optimization:

    • If Rf is too low (product at baseline): Increase the polarity. Switch to 100% EtOAc, or a mixture of Dichloromethane (DCM) and Methanol (MeOH), starting at 5% MeOH in DCM.

    • If Rf is too high (product at solvent front): Decrease the polarity by increasing the proportion of Hexane.

    • Target Rf: Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on a column.[1]

  • Addressing Tailing on TLC:

    • If you observe tailing on the TLC plate, prepare a new eluent with 1% TEA added.[1]

    • Run a new TLC. You should observe a more compact, symmetrical spot with a slightly higher Rf value. This confirms that TEA will be necessary for your column.

Recommended Starting Solvent Systems:

Polarity of DerivativeRecommended Starting SystemModifier
Low to Medium 30-70% Ethyl Acetate / Hexane1% Triethylamine
Medium to High 2-10% Methanol / Dichloromethane1% Triethylamine
Very High 5-15% Methanol / Dichloromethane1-2% of 7N NH₃ in MeOH

References

  • Technical Support Center: Purification of Oily Piperazine Deriv
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine - PrepChem.com. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. [Link]

Sources

Technical Support Center: A Guide to Improving the Stability of 4-(3-Chloropropyl)-1-piperazineethanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(3-Chloropropyl)-1-piperazineethanol. In our experience, inconsistent experimental results and loss of potency are frequently traced back to the chemical instability of this molecule in solution.[1] This document provides an in-depth analysis of the degradation mechanisms, proactive stabilization strategies, and robust analytical protocols to ensure the integrity of your experiments.

Section 1: Understanding the Core Instability

The molecular structure of this compound contains two key features that contribute to its instability in solution: a reactive primary alkyl chloride and a nucleophilic piperazine ring. These functionalities create a predisposition for two primary degradation pathways.

Primary Degradation Pathways

The principal routes of degradation are hydrolysis of the alkyl chloride and an intramolecular cyclization reaction. Both pathways result in a loss of the parent compound and the formation of new chemical entities that can interfere with experimental results.

  • Hydrolysis: The carbon-chlorine (C-Cl) bond in the chloropropyl group is susceptible to nucleophilic attack by water or other nucleophiles present in protic solvents.[2] This reaction, often proceeding via an SN1 or SN2 mechanism, replaces the chlorine atom with a hydroxyl group, forming 4-(3-Hydroxypropyl)-1-piperazineethanol.[3] The rate of hydrolysis is significantly influenced by pH, temperature, and the polarity of the solvent.[4][5]

  • Intramolecular Cyclization (Quaternization): The tertiary amine nitrogen within the piperazine ring can act as an internal nucleophile. It can attack the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming a bicyclic quaternary ammonium salt (a piperazinium derivative). This intramolecular SN2 reaction is a common and often rapid degradation pathway for N-(chloroalkyl)amine structures.[6][7][8]

G cluster_main Degradation of this compound cluster_pathways Degradation of this compound parent This compound hydrolysis Hydrolysis Product (4-(3-Hydroxypropyl)-1-piperazineethanol) parent->hydrolysis  Hydrolysis (Sɴ1/Sɴ2)  Conditions: Protic Solvent (e.g., H₂O), pH extremes cyclization Cyclization Product (Bicyclic Quaternary Ammonium Salt) parent->cyclization  Intramolecular Cyclization (Sɴ2)  Conditions: Neutral/Basic pH, Elevated Temp.

Caption: Primary degradation pathways of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound solutions in a question-and-answer format.

Q1: My experimental results are inconsistent, and I suspect the compound is degrading. What are the first things I should check?

A1: Inconsistent results are a classic sign of compound instability.[1] The first step is to critically evaluate your solution preparation and storage protocol.

  • Solvent Choice: Are you using an aqueous or protic solvent (e.g., water, methanol, ethanol)? These solvents facilitate both hydrolysis and cyclization. Consider switching to a polar aprotic solvent like DMSO or acetonitrile for stock solutions if your experimental design allows.

  • pH of the Solution: The stability of piperazine derivatives is highly pH-dependent.[9][10][11] Unbuffered aqueous solutions can have a pH that accelerates degradation.

  • Age and Storage of Solution: How old is your solution? Always use freshly prepared solutions whenever possible. If storage is necessary, it should be for the shortest possible duration at the lowest practical temperature.

  • Temperature and Light: Are your solutions protected from high temperatures and light? Thermal energy accelerates degradation kinetics, and photolytic degradation can also occur.[1][12]

Q2: I'm performing HPLC analysis and see a new, more polar peak appearing over time. What is it likely to be?

A2: A new, more polar peak (i.e., a peak with a shorter retention time on a standard reverse-phase column) is very likely the hydrolysis product, 4-(3-Hydroxypropyl)-1-piperazineethanol. The replacement of the chlorine atom with a hydroxyl group increases the molecule's polarity. The bicyclic quaternary ammonium salt formed via cyclization is also highly polar and would likely elute very early in a reverse-phase separation. To confirm, analysis via LC-MS is the most effective method for identifying the mass of the unknown peak.

Q3: How can I proactively prevent or minimize the degradation of this compound in my aqueous experimental buffer?

A3: Proactive stabilization is key. The following strategies are recommended:

StrategyMechanism of ActionPractical Recommendations
pH Control The protonation state of the piperazine nitrogens affects their nucleophilicity. Lowering the pH (e.g., to pH 4-6) will protonate the piperazine ring, reducing its nucleophilicity and thereby slowing the rate of intramolecular cyclization. However, highly acidic conditions can accelerate hydrolysis.[13]Conduct a pH-rate profile study to find the optimal pH of maximum stability. If this is not feasible, start by preparing solutions in a buffered system between pH 4 and 6.
Temperature Control Reduces the kinetic energy of molecules, slowing the rate of all chemical degradation reactions.Prepare and store all solutions at low temperatures. For short-term storage (hours to days), use refrigeration (2-8°C). For longer-term storage, aliquot and freeze solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
Solvent Selection Minimizes the presence of nucleophiles (like water) that cause hydrolysis.For stock solutions, use high-quality, anhydrous aprotic solvents such as DMSO or DMF. Prepare working solutions by diluting the stock into your aqueous buffer immediately before use.
Inert Atmosphere While hydrolysis and cyclization are primary concerns, oxidation of the piperazine ring can also occur.[1]For long-term storage of the neat compound or sensitive solutions, consider storage under an inert gas like argon or nitrogen to displace oxygen.

Q4: Can I use a single HPLC method to monitor both the parent compound and its degradation products?

A4: Yes, and it is essential to do so. This is known as a stability-indicating method.[15] Such a method must be able to resolve the parent peak from all significant degradation products and any excipients in the formulation. Developing this method is a critical step in any stability study. See Protocol 2 for detailed guidance.

Section 3: Experimental Protocols

Adherence to validated protocols is essential for accurately assessing and controlling the stability of your compound. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is a process that intentionally degrades the compound under harsh conditions to rapidly identify likely degradation products and establish degradation pathways.[12][16][17][18] This is foundational for developing a robust stability-indicating method.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose therm Thermal (Solid, 80°C) prep->therm Expose photo Photolytic (ICH Q1B) prep->photo Expose analyze Analyze Samples by HPLC (vs. Control) acid->analyze Sample at time points base->analyze Sample at time points oxid->analyze Sample at time points therm->analyze Sample at time points photo->analyze Sample at time points identify Identify Degradants (LC-MS) analyze->identify

Caption: Workflow for a comprehensive forced degradation study.

Objective: To generate degradation products and understand the stability profile under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. This is your "undegraded" control sample.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl). Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.[19]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH). Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.[1][19]

  • Thermal Degradation: Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours. Dissolve the stressed solid in the stock solution solvent to 0.5 mg/mL for analysis.[19]

  • Analysis: Analyze all stressed samples, along with the control sample, using the HPLC method described in Protocol 2. Aim for 5-20% degradation of the parent compound for optimal results. If degradation is too rapid or too slow, adjust the stress conditions (temperature, time, or reagent concentration) accordingly.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions:

ParameterRecommended ConditionRationale & Optimization Tips
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmProvides good retention for moderately polar compounds. If peak shape is poor, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or an end-capped column.[1]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterBuffered mobile phase is critical for reproducible chromatography of basic compounds. Adjusting the pH can significantly alter retention and selectivity.
Mobile Phase B Acetonitrile or MethanolVary the organic modifier to fine-tune selectivity between the parent and degradant peaks.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 minA gradient elution is recommended to ensure that both early-eluting polar degradants and the parent compound are resolved and eluted efficiently.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CTemperature control improves retention time stability.
Detection UV at 210 nm or Mass Spectrometry (MS)Piperazine lacks a strong chromophore, so low UV wavelength is needed. MS detection is highly recommended for positive peak identification and tracking.[1]
Injection Vol. 10 µLAdjust as needed based on detector response and concentration.

Procedure:

  • Inject the "undegraded" control sample to determine the retention time and peak purity of the parent compound.

  • Inject samples from the forced degradation studies that show a moderate level of degradation (5-20%).

  • Evaluate the chromatograms for resolution between the parent peak and any new peaks (degradants).

  • Optimize the method (gradient slope, pH of Mobile Phase A, organic modifier) until baseline resolution (Rs > 1.5) is achieved for all significant peaks.

  • This validated method can now be used for formal stability studies to accurately quantify the loss of the parent compound over time.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing.
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23).
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.
  • The SN1 Reaction of Alkyl Halides with W
  • Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram. (n.d.).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.).
  • Ch15: Hydrolysis of Alkyl Halides. (n.d.). University of Calgary.
  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.).
  • Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. (2022, October 26).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9).
  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • 4-(3-Chloropropyl)-1-Piperazine Ethanol. (n.d.). Pipzine Chemicals.
  • 4-(3-CHLOROPROPYL)
  • 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL | 57227-28-8. (2024, July 18). ChemicalBook.
  • Buy 4-(3-CHLOROPROPYL)
  • Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (n.d.). Benchchem.
  • Alkyl Halide Hydrolysis in Aqueous Alcohol-Water Mixtures. Correlation between Activation Parameters and Partial Molal Quantitie. (1986, September 27). DTIC.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • III Analytical Methods. (n.d.).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • 4-(3-Chloropropyl)-1-piperazine ethanol | CAS 57227-28-8. (n.d.). Santa Cruz Biotechnology.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Holistic Evaluation of Biodegradation Pathway Prediction: Assessing Multi-Step Reactions and Intermedi
  • Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal.
  • Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • N-N(+)
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.
  • Intramolecular cyclizations for the synthesis of cyclic amines and substitutes indoles 2`bcdefg. (n.d.).
  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. (2018, September 11). MDPI.

Sources

preventing byproduct formation in reactions with 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in N-Alkylation Reactions

Welcome to the Technical Support Center for 4-(3-Chloropropyl)-1-piperazineethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use in organic synthesis. As a versatile intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs), precise control over reaction conditions is paramount to ensure high yields of the desired product while minimizing the formation of unwanted byproducts.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and avoid common pitfalls.

Understanding the Core Challenge: The Reactivity of the Piperazine Moiety

The structure of this compound features two nitrogen atoms with distinct reactivity profiles. The secondary amine within the piperazine ring is a potent nucleophile, making it the desired site for N-alkylation. However, the tertiary amine, also part of the ring, can undergo further reaction to form a quaternary ammonium salt. Additionally, if the starting material is a disubstituted piperazine, the second nitrogen can also react. These competing reactions are the primary sources of byproduct formation.

The two most common byproducts encountered in reactions involving this compound and its precursors are:

  • N,N'-Bis-alkylation Product: This occurs when both nitrogen atoms of a piperazine starting material (like 1-(2-hydroxyethyl)piperazine) react with an alkylating agent.

  • Quaternary Ammonium Salt: This forms when the tertiary nitrogen of the desired mono-alkylated product is further alkylated. These salts are often highly water-soluble, which can complicate the work-up and purification process.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues observed during reactions and provides a logical progression of steps to diagnose and resolve the problem.

Issue 1: Low Yield of the Desired Mono-Alkylated Product with Significant Amounts of Di-substituted Byproduct

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to the di-substituted piperazine.

  • The isolated yield of the mono-alkylated product is lower than expected.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry An excess of the alkylating agent is the most common reason for di-alkylation. With more alkylating agent present, the probability of a second alkylation event on the mono-substituted product increases.[1]Strategy 1: Use an Excess of the Piperazine Reactant. A large excess (3-5 equivalents) of the piperazine starting material relative to the alkylating agent will statistically favor mono-alkylation.[1] Strategy 2: Slow Addition of the Alkylating Agent. Adding the alkylating agent dropwise over an extended period maintains a low concentration in the reaction mixture, further favoring the initial mono-alkylation.
High Reaction Temperature Elevated temperatures provide the activation energy for the less reactive mono-substituted piperazine to undergo a second alkylation.Lower the Reaction Temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.
Strongly Basic Conditions A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second alkylation.Use a Weaker Base. Switch from strong bases like sodium hydride or sodium hydroxide to milder inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[2]
Inappropriate Solvent Choice The polarity of the solvent can influence the relative reactivity of the species in the reaction mixture.Solvent Screening. Experiment with a range of solvents with varying polarities (e.g., acetonitrile, DMF, acetone, or a mixture like acetone/water) to find the optimal conditions for your specific substrates.[3][4]
Issue 2: Product is Lost in the Aqueous Phase During Work-up

Symptom:

  • The desired product is not found in the organic layer after extraction, but analysis of the aqueous layer indicates its presence.

Root Cause & Corrective Actions:

Potential Cause Explanation Recommended Solution
Formation of Quaternary Ammonium Salt Over-alkylation of the tertiary nitrogen leads to a positively charged quaternary ammonium salt, which is highly soluble in water.[1][2]Re-evaluate Reaction Conditions. This issue is often a more extreme case of the factors causing di-alkylation. Strictly control stoichiometry, use a less reactive alkylating agent if possible, and maintain lower reaction temperatures. Alternative Synthetic Strategy. Consider using a protecting group strategy (see Protocol 2) to completely avoid the possibility of quaternization.
Protonation of the Product If the aqueous phase is acidic during work-up, the basic nitrogen atoms of the product will be protonated, forming a salt that is soluble in the aqueous layer.Adjust pH Before Extraction. Ensure the aqueous layer is basic (pH 11-12) before extracting with an organic solvent.[5] Use a suitable base like sodium hydroxide or potassium carbonate for this adjustment. Chloroform can sometimes be more effective than dichloromethane for extracting certain piperazine derivatives at high pH.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to achieve selective mono-alkylation of a piperazine derivative?

A1: The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, is one of the most reliable methods.[1][6] This strategy involves a multi-step process: protection of one nitrogen, alkylation of the unprotected nitrogen, and subsequent deprotection. While this adds steps to the synthesis, it provides excellent control and generally results in a cleaner reaction with higher yields of the desired mono-substituted product.[1][2] Another highly effective method is the in situ formation of the piperazine monohydrochloride, which deactivates one of the nitrogen atoms.[2][7]

Q2: How does the choice of base impact the reaction?

A2: The base plays a crucial role in neutralizing the acid byproduct of the alkylation reaction (e.g., HBr or HCl). However, a strong base can also deprotonate the nitrogen on the mono-alkylated product, making it more nucleophilic and prone to a second alkylation. Weaker bases, such as potassium carbonate or sodium bicarbonate, are often preferred as they are strong enough to neutralize the acid byproduct but are less likely to promote di-alkylation.[2]

Q3: Can I use 1-bromo-3-chloropropane to synthesize this compound from 1-(2-hydroxyethyl)piperazine?

A3: Yes, this is a common synthetic route. 1-bromo-3-chloropropane is often used as the alkylating agent.[3][4][8] The bromine atom is more reactive than the chlorine atom, allowing for selective alkylation at the secondary amine of the piperazine.

Q4: What are the recommended analytical techniques to monitor the reaction and assess product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction progress and determining the final purity of the product. A reverse-phase C18 column is typically used with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer such as phosphate or formic acid.[9][10] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress.

Experimental Protocols

Protocol 1: Mono-alkylation of 1-(2-Hydroxyethyl)piperazine using Stoichiometric Control

This protocol details a procedure for the mono-alkylation of 1-(2-hydroxyethyl)piperazine with 1-bromo-3-chloropropane, relying on an excess of the piperazine to favor the desired product.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 1-(2-hydroxyethyl)piperazine and K₂CO₃ in acetonitrile react1 Cool to 0-5 °C prep1->react1 react2 Slowly add 1-bromo-3-chloropropane react1->react2 react3 Warm to RT and stir for 18h react2->react3 workup1 Filter solids react3->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Workflow for mono-alkylation via stoichiometric control.

Materials:

  • 1-(2-Hydroxyethyl)piperazine (3.0 eq.)

  • 1-Bromo-3-chloropropane (1.0 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-hydroxyethyl)piperazine (3.0 eq.) and potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the alkylating agent).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add 1-bromo-3-chloropropane (1.0 eq.) to the stirred suspension over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid potassium salts and unreacted piperazine salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Mono-alkylation using a Boc-Protecting Group Strategy

This protocol provides a more controlled method for mono-alkylation by first protecting one of the piperazine nitrogens.

Diagram of the Boc-Protection Strategy:

G A 1-(2-Hydroxyethyl)piperazine C 1-Boc-4-(2-hydroxyethyl)piperazine A:e->C:w Protection B Boc₂O, DCM E Boc-protected Alkylated Product C:e->E:w Alkylation D 1. Base (e.g., NaH) 2. Alkylating Agent G Mono-alkylated Product E:e->G:w Deprotection F Acid (e.g., TFA or HCl)

Caption: Synthetic pathway using a Boc-protecting group.

Part A: Boc-Protection of 1-(2-Hydroxyethyl)piperazine

  • Dissolve 1-(2-hydroxyethyl)piperazine (2.0 eq.) in dichloromethane (DCM).

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Slowly add the Boc₂O solution to the piperazine solution over several hours with stirring at room temperature.[2]

  • Stir the reaction mixture overnight at room temperature.

  • Evaporate the DCM under reduced pressure.

  • Purify the resulting residue to obtain 1-Boc-4-(2-hydroxyethyl)piperazine.

Part B: Alkylation of the Boc-Protected Intermediate

  • Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 eq.) in an anhydrous solvent such as acetone or acetonitrile.

  • Add a base, such as potassium carbonate (1.5 eq.).

  • Add the alkylating agent (e.g., 1-bromo-3-chloropropane, 1.1 eq.).

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate to obtain the crude Boc-protected mono-alkylated product.

Part C: Deprotection

  • Dissolve the crude product from Part B in a suitable solvent (e.g., DCM).

  • Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Perform an aqueous work-up with a base to neutralize the acid and extract the final product.

References

  • Jaskowska, J., Zaręba, P., Śliwa, P., Pindelska, E., & Satała, G. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. Available from: [Link]

  • Bienz, S. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Available from: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. (n.d.). Results for piperazine and other N-monoalkyl-substituted piperazines. Available from: [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • SIELC Technologies. (2018). Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing a piperazine pharmaceutical intermediate.
  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Available from: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available from: [Link]

  • SIELC Technologies. (2018). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Available from: [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Available from: [Link]

  • Cheméo. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. Available from: [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Available from: [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Available from: [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • Husbands, S. M., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6183–6194. Available from: [Link]

  • Shoukry, M. M., et al. (2012). Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands. Bioinorganic Chemistry and Applications. Available from: [Link]

  • Russavskaya, N. V., et al. (2025). Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. ResearchGate. Available from: [Link]

  • Mach, R. H., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. Available from: [Link]

  • Asiri, A. M., et al. (2018). Theoretical and experimental investigations into structural, electronic, molecular and biological properties of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride. Journal of Molecular Structure, 1171, 747-758. Available from: [Link]

Sources

Technical Support Center: Managing Temperature Control in 4-(3-Chloropropyl)-1-piperazineethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-(3-Chloropropyl)-1-piperazineethanol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the critical parameter of temperature. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) rooted in established scientific principles to ensure the safety, efficiency, and success of your experiments.

Introduction to Thermal Management

The synthesis involving this compound, often an N-alkylation reaction, is susceptible to thermal deviations that can significantly impact reaction outcomes. Precise temperature control is not merely a procedural formality but a critical factor that governs reaction rate, selectivity, and impurity profiles. Many alkylation reactions are exothermic, meaning they release heat, which if not properly managed, can lead to temperature spikes, increased side-product formation, and in worst-case scenarios, thermal runaway events.[1][2][3] This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing an unexpected exotherm. What are the immediate steps I should take?

A1: An unexpected exotherm requires immediate and calm intervention.

  • Cease Reagent Addition: If you are adding a reagent, stop the addition immediately. This will halt the introduction of new reactants that fuel the exotherm.

  • Enhance Cooling: Increase the efficiency of your cooling system. This can be achieved by lowering the temperature of your cooling bath or increasing the flow rate of the coolant.

  • Ensure Adequate Agitation: Vigorous stirring is crucial for uniform heat dissipation throughout the reaction mixture. Ensure your stirring mechanism is functioning optimally.

  • Prepare for Emergency Quenching: Have a quenching agent on standby. The appropriate agent will depend on your specific reaction chemistry, but it should be able to quickly neutralize a key reactive species.

Q2: I'm observing a significant amount of di-alkylation byproducts. Can temperature be a contributing factor?

A2: Yes, temperature plays a significant role in controlling the selectivity between mono- and di-alkylation of piperazine derivatives. Higher reaction temperatures can provide the necessary activation energy for the second, often less reactive, nitrogen to undergo alkylation.[4] To favor mono-alkylation, consider the following temperature-related strategies:

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[4]

  • Slow, Controlled Addition: Adding the alkylating agent slowly at a reduced temperature helps to maintain a low concentration of it in the reaction mixture, further favoring mono-alkylation.[4]

Q3: At what temperature should I run my reaction involving this compound?

A3: The optimal temperature is highly dependent on the specific reactants, solvents, and scale of your reaction. However, many related piperazine alkylation procedures recommend an initial cooling phase. For instance, some protocols for similar reactions initiate the addition of reagents at temperatures between 0°C and 10°C to control the initial exotherm.[5][6][7] After the initial addition, the reaction may be allowed to slowly warm to room temperature and stirred for an extended period.[4][5] It is crucial to perform a literature search for your specific reaction or conduct small-scale optimization experiments to determine the ideal temperature profile.

Q4: Can thermal decomposition of this compound be a concern?

Troubleshooting Guides

Guide 1: Managing Exothermic Reactions

Exothermic reactions release heat, and managing this heat is critical for a successful and safe experiment.

Symptoms of Poorly Managed Exotherms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Excessive solvent boiling or fuming.

  • Formation of dark, tarry byproducts.

  • Inconsistent product yields and purity.

Troubleshooting Protocol:

StepActionRationale
1. Pre-Reaction Planning Conduct a thorough literature review and, if possible, perform a reaction calorimetry study on a small scale.To understand the expected heat of reaction and plan for adequate cooling capacity.
2. Equipment Setup Use a reaction vessel with a high surface-area-to-volume ratio. Ensure your cooling bath is at the appropriate starting temperature and has sufficient volume.A higher surface area facilitates more efficient heat transfer to the cooling medium.
3. Reagent Addition Add the more reactive reagent dropwise or via a syringe pump over an extended period.Slow addition allows the cooling system to dissipate the heat as it is generated, preventing accumulation.[4]
4. Continuous Monitoring Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Monitor the temperature constantly during reagent addition and for a period afterward.Provides real-time feedback on the reaction's thermal behavior, allowing for immediate adjustments.
5. Post-Reaction Quenching Once the reaction is complete, cool the mixture to a safe temperature before initiating the workup.Prevents potential secondary exothermic events during quenching or extraction.

Visualization of Exothermic Reaction Management Workflow:

ExothermManagement cluster_prep Preparation cluster_execution Execution cluster_post Post-Reaction Plan Reaction Planning & Calorimetry Setup Adequate Cooling Setup Plan->Setup Add Slow Reagent Addition Setup->Add Monitor Continuous Temperature Monitoring Add->Monitor Cool Cool Down Monitor->Cool Workup Safe Workup Cool->Workup

Caption: Workflow for managing exothermic reactions.

Guide 2: Troubleshooting Low Yield and Purity Due to Temperature Issues

Temperature fluctuations can lead to the formation of side products, incomplete reactions, or degradation of the desired product.

Decision Tree for Troubleshooting Temperature-Related Yield and Purity Issues:

TroubleshootingTree cluster_high High Temperature Issues cluster_low Low Temperature Issues Start Low Yield / Purity Observed CheckTemp Was the reaction temperature stable? Start->CheckTemp TempHigh Was the temperature too high? CheckTemp->TempHigh No TempLow Was the temperature too low? CheckTemp->TempLow Yes SideProducts Increased side products (e.g., di-alkylation) TempHigh->SideProducts Yes Degradation Product degradation TempHigh->Degradation Yes Incomplete Incomplete reaction TempLow->Incomplete Yes SlowRate Very slow reaction rate TempLow->SlowRate Yes SolutionHigh Solution: Lower reaction temperature, slow reagent addition SideProducts->SolutionHigh Degradation->SolutionHigh SolutionLow Solution: Gradually increase temperature, monitor for exotherm Incomplete->SolutionLow SlowRate->SolutionLow

Caption: Decision tree for troubleshooting yield and purity.

Detailed Protocol for Temperature Optimization:

  • Establish a Baseline: Run the reaction according to the initial protocol and carefully document the temperature profile and corresponding analytical results (e.g., HPLC, GC-MS) for yield and purity.

  • Incremental Temperature Adjustment:

    • If di-alkylation or degradation is suspected, lower the reaction temperature by 5-10°C and repeat the experiment.[4]

    • If the reaction is incomplete or excessively slow, consider a modest increase in temperature, while being vigilant for any signs of an exotherm.

  • Analyze the Impact: Compare the results from the adjusted temperature runs with the baseline. Look for trends in how temperature affects the ratio of desired product to impurities.

  • Refine and Validate: Based on the trends observed, further refine the temperature range. Once an optimal temperature is identified, run the reaction multiple times under these conditions to validate the reproducibility of the results.

References

  • BenchChem. (n.d.).
  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.
  • Fisher Scientific. (2025).
  • PrepChem. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.
  • Google Patents. (n.d.).
  • ECHEMI. (n.d.). Buy 4-(3-CHLOROPROPYL)
  • ChemicalBook. (2024). 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL | 57227-28-8.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Muby Chemicals. (2020). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier.
  • Santa Cruz Biotechnology. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Google Patents. (n.d.).
  • Fisher Scientific. (2025).
  • ChemicalBook. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine(39577-43-0).
  • Santa Cruz Biotechnology. (n.d.). 4-(3-Chloropropyl)-1-piperazine ethanol | CAS 57227-28-8.
  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol.
  • Alchemist-chem. (n.d.). The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis.
  • LookChem. (n.d.). Cas 57227-28-8,4-(3-CHLOROPROPYL) - LookChem.
  • ResearchGate. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis.
  • Wikipedia. (n.d.). Exothermic reaction.
  • Pearson. (n.d.). Endothermic & Exothermic Reactions Practice Problems.
  • Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions.
  • BenchChem. (n.d.). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions.
  • ABB. (n.d.).
  • ResearchGate. (n.d.).
  • FuseSchool. (2016). What Are Endothermic & Exothermic Reactions | Chemistry | FuseSchool [Video]. YouTube.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ChemicalBook. (2024). 4-(3-CHLOROPROPYL)
  • ChemicalBook. (n.d.). 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL | 57227-28-8.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine.
  • PubChem. (n.d.). 1-Piperazineethanol, 4-(3-aminopropyl)-.
  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin.

Sources

workup procedures to remove unreacted 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Unreacted 4-(3-Chloropropyl)-1-piperazineethanol

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with robust, field-tested strategies for removing a common, yet often troublesome, unreacted starting material: this compound. This polar, basic compound can persist through simple workups, complicating the purification of your target molecule. Here, we will move beyond basic protocols to explain the chemical principles behind each method, empowering you to troubleshoot and adapt these procedures for your specific experimental context.

Understanding the Challenge: Properties of this compound

Before selecting a purification strategy, it's crucial to understand the physicochemical properties of the impurity you are trying to remove.

  • Structure: The molecule contains two basic nitrogen atoms within the piperazine ring, making it a Brønsted-Lowry base. The hydroxyl group and the polar piperazine core contribute to its overall high polarity and potential for hydrogen bonding.

  • Basicity: The piperazine moiety readily accepts protons. This is the key property exploited in the most common removal technique, acid-base extraction.

  • Physical State & Boiling Point: It is typically a liquid or low-melting solid with a high boiling point (approximately 323°C at 760 mmHg), making it non-volatile under standard laboratory conditions.[1][2]

  • Solubility: It is soluble in some organic solvents and, upon protonation, becomes highly soluble in aqueous solutions.[3]

This combination of high polarity, basicity, and low volatility means that standard workup procedures may be insufficient for its complete removal, especially if your desired product shares similar properties.

Troubleshooting Guide & FAQs

Q1: What is the most direct and scalable method for removing this compound?

Answer: For most applications, particularly when your target molecule is stable to acid, acid-base extraction is the most efficient and cost-effective first-line strategy.[4][5][6]

The Principle (Causality): This technique leverages the basicity of the piperazine nitrogens. By washing the organic reaction mixture with a dilute aqueous acid, the unreacted this compound is protonated, forming a water-soluble ammonium salt.[7][8] This salt will preferentially partition from the organic phase into the aqueous phase, which can then be physically separated and discarded. Your neutral or acidic product remains in the organic layer.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or tert-butyl methyl ether (TBME).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl, 5% citric acid).

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the protonated piperazine impurity.

  • Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a final wash with brine (saturated NaCl) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Troubleshooting this Method:
  • Emulsion Formation: Vigorous shaking can sometimes create a stable emulsion at the interface. To resolve this, you can:

    • Add a small amount of brine, which can help break the emulsion by increasing the ionic strength of the aqueous phase.

    • Allow the funnel to stand undisturbed for a longer period.

    • Filter the entire mixture through a pad of Celite®.

  • Acid-Sensitive Product: If your target molecule contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), use a weaker acid like 10-20% aqueous citric acid or wash with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][9]

Workflow Visualization

AcidBaseExtraction A Crude Mixture in Organic Solvent B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Shake & Separate Layers in Separatory Funnel B->C D Organic Layer: Desired Product C->D Retain E Aqueous Layer: Protonated Piperazine Salt (Impurity) C->E Discard F Wash, Dry, & Concentrate D->F G Purified Product F->G

Caption: Acid-Base Extraction Workflow.

Q2: My product is sensitive to all acids, or the extraction failed to remove the impurity completely. What is a non-aqueous alternative?

Answer: Scavenger resins are an excellent and highly selective alternative. These are solid-supported reagents that covalently bind to the impurity, allowing for its removal by simple filtration.[10]

The Principle (Causality): Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from solution.[10] For a basic impurity like this compound, an acidic resin (e.g., sulfonic acid-functionalized) or an electrophilic resin (e.g., isocyanate-functionalized) is ideal. The resin forms a strong ionic or covalent bond with the piperazine, immobilizing it on the solid support. Since the product does not react, it remains in solution.

Key Advantages:
  • High Selectivity: Resins can be chosen to react specifically with amines.[11]

  • Simple Workup: The workup consists of simple filtration, avoiding aqueous extractions and potential emulsion issues.

  • Automation-Friendly: The process is easily adaptable for parallel synthesis and automated purification systems.[10]

Experimental Protocol: Scavenger Resin Purification
  • Solvent Selection: Dissolve the crude reaction mixture in a solvent that swells the resin but does not react with it (e.g., DCM, THF, or acetonitrile).

  • Resin Selection & Addition: Choose an appropriate scavenger resin (e.g., a sulfonic acid resin like SiliaBond® Tosic Acid[11] or an isocyanate resin). Add a stoichiometric excess (typically 2-4 equivalents relative to the theoretical amount of unreacted amine).

  • Incubation: Gently agitate or stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material from the solution.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug in a pipette.

  • Washing: Wash the resin on the filter with a small amount of the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Workflow Visualization

ScavengerResin A Crude Mixture in Organic Solvent B Add Amine Scavenger Resin A->B C Stir / Agitate (1-24 h) B->C D Filter the Mixture C->D E Filtrate: Purified Product D->E Collect F Solid: Resin-Bound Impurity D->F Discard G Concentrate E->G H Final Product G->H MethodSelection Start Start: Remove Unreacted This compound Q_AcidStable Is your product acid-stable? Start->Q_AcidStable A_AcidWash 1. Acid-Base Extraction Q_AcidStable->A_AcidWash Yes A_Scavenger 2. Scavenger Resin Q_AcidStable->A_Scavenger No Q_Success1 Was it successful? A_AcidWash->Q_Success1 Q_Success1->A_Scavenger No End Purified Product Q_Success1->End Yes Q_Success2 Was it successful? A_Scavenger->Q_Success2 Q_ProductSolid Is your product a solid? Q_Success2->Q_ProductSolid No Q_Success2->End Yes A_Chroma 3. Chromatography (Modified Silica, RP, or HILIC) A_Chroma->End Q_ProductSolid->A_Chroma No A_Crystallize 4. Crystallization Q_ProductSolid->A_Crystallize Yes A_Crystallize->End

Sources

addressing low reactivity of 4-(3-Chloropropyl)-1-piperazineethanol in specific applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Chloropropyl)-1-piperazineethanol (CAS: 57227-28-8). This resource is designed for researchers, chemists, and drug development professionals to address common challenges, particularly the compound's moderate reactivity in N-alkylation reactions. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: This compound is predominantly used as an alkylating agent in organic synthesis. It serves as a versatile building block to introduce the 4-(2-hydroxyethyl)piperazin-1-yl)propyl moiety onto a nucleophilic substrate.[1][2] This functional group is a common feature in various pharmaceutically active molecules, including antipsychotic agents like Fluphenazine and Perphenazine.[2][3]

Q2: Why does my reaction with this compound proceed slowly compared to reactions with similar bromo- or iodo- analogs?

A2: The primary reason for the observed low reactivity lies in the nature of the leaving group. The rate of a nucleophilic substitution (SN2) reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.[4][5] The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl > R-F.[5] Chloride (Cl⁻) is a less effective leaving group than bromide (Br⁻) or iodide (I⁻) because it is less polarizable and a stronger base, making the C-Cl bond stronger and harder to break.[5][6]

Q3: What are the key physicochemical properties I should be aware of?

A3: Understanding the compound's properties is crucial for designing experiments.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₉ClN₂O[2][3]
Molecular Weight 206.71 g/mol [2][3]
Appearance Colorless to light-colored liquid[7]
Boiling Point ~323 °C at 760 mmHg[3][8]
Solubility Soluble in some organic solvents[7]
pKa (Predicted) 14.96 (for the hydroxyl proton)[3][9]

Senior Application Scientist's Note: The piperazine nitrogens are basic. The tertiary amine (N-1) attached to the ethanol group is typically more basic than the N-4 nitrogen due to electronic effects. This basicity is important when choosing a base for your reaction, as the reagent itself can act as a base.

Q4: What are the most common side reactions to anticipate?

A4: Besides an incomplete reaction, several side reactions can occur:

  • Over-alkylation: If your nucleophilic substrate is a primary or secondary amine, it can react with more than one molecule of the alkylating agent, leading to di- or poly-alkylation. The N-alkylated product is often more nucleophilic than the starting amine, exacerbating this issue.[10]

  • Quaternization: The tertiary piperazine nitrogen in the product can be alkylated by another molecule of this compound, forming a quaternary ammonium salt. This is particularly problematic at higher temperatures.[11]

  • Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene byproduct.

Troubleshooting Guide: Low Reactivity & Poor Yields

This section addresses the most common problem reported by users: slow or incomplete N-alkylation reactions.

Problem: My N-alkylation reaction with this compound is not going to completion, resulting in low yield.

Below is a systematic workflow to diagnose and solve this issue.

TroubleshootingWorkflow start Low Yield / Incomplete Reaction cause1 Cause: Poor Leaving Group (Chloride) start->cause1 cause2 Cause: Suboptimal Conditions start->cause2 cause3 Cause: Ineffective Base start->cause3 solution1 Solution: In Situ Halide Exchange (Finkelstein Reaction) cause1->solution1 solution2 Solution: Increase Temperature cause2->solution2 solution3 Solution: Change Solvent cause2->solution3 solution4 Solution: Use Phase Transfer Catalysis (PTC) cause2->solution4 solution5 Solution: Select a More Effective Base cause3->solution5 protocol1 Add catalytic NaI or KBr (0.1 eq) to generate the more reactive iodo/bromo analog in situ. solution1->protocol1 protocol2 Incrementally increase temperature (e.g., from 60°C to 80-100°C). Monitor for side products. solution2->protocol2 protocol3 Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile to accelerate SN2 rate. solution3->protocol3 protocol4 Implement a PTC system (e.g., TBAB) to enhance reactivity, especially with insoluble bases. See Protocol 2. solution4->protocol4 protocol5 Use a stronger, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DBU to ensure complete deprotonation of nucleophile. solution5->protocol5

Caption: Troubleshooting workflow for low N-alkylation yields.

Detailed Solutions

1. Activating the Leaving Group: The Finkelstein Reaction

  • Why it works: The core issue is the poor leaving ability of chloride. By adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI), you can trigger an in situ Finkelstein reaction. The iodide ion displaces the chloride, transiently forming the much more reactive 4-(3-Iodopropyl)-1-piperazineethanol. This significantly accelerates the rate of the desired SN2 reaction with your nucleophile.[12]

  • When to use it: This should be your first strategy when reaction rates are low. It is a simple, effective, and often dramatic improvement.

2. Optimizing Reaction Conditions: Temperature and Solvent

  • Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate.[10] If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it. A good starting point is 60-80 °C, with further increases to 100-120 °C if necessary. Always monitor the reaction by TLC or LC-MS to check for the appearance of degradation or side products as you increase the heat.[10][13]

  • Solvent: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over protic solvents (like ethanol) or nonpolar solvents (like toluene).[14] These solvents solvate the counter-ion of the base but leave the nucleophile relatively "naked" and more reactive.

3. Advanced Technique: Phase Transfer Catalysis (PTC)

  • Why it works: PTC is an exceptionally powerful technique for accelerating reactions between reactants in different phases (e.g., an organic-soluble substrate and a solid, inorganic base like K₂CO₃).[15] A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogensulfate, carries the deprotonated nucleophile from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[16][17] This often allows for milder reaction conditions (lower temperatures) and higher yields.[15][16]

  • When to use it: Use PTC when your base is not soluble in the reaction solvent, if you are experiencing very slow reaction rates even at high temperatures, or if you want to use milder conditions to protect sensitive functional groups.

ReactionMechanism cluster_main Main SN2 Reaction Pathway cluster_finkelstein Catalytic Finkelstein Activation NuH R-NH₂ (Nucleophile) Nu_anion R-NH⁻ (Deprotonated Nucleophile) NuH->Nu_anion + Base Base Base (e.g., K₂CO₃) Product R-NH-(CH₂)₃-Pip-EtOH (Final Product) Nu_anion->Product + Alkylating Agent (SN2 Attack) AlkylatingAgent Cl-(CH₂)₃-Pip-EtOH (Alkylating Agent) AlkylatingAgent_Cl Cl-(CH₂)₃-Pip-EtOH AlkylatingAgent_I I-(CH₂)₃-Pip-EtOH (Highly Reactive Intermediate) AlkylatingAgent_Cl->AlkylatingAgent_I + I⁻ NaI NaI (catalyst) AlkylatingAgent_I->Product Faster SN2 Attack

Caption: General N-alkylation and Finkelstein activation pathway.

Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Finkelstein Catalysis

This protocol describes a typical N-alkylation of a generic secondary amine.

Materials:

  • Nucleophile (e.g., a secondary amine, 1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.0 eq), potassium carbonate (2.0 eq), and sodium iodide (0.1 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the nucleophile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase Transfer Catalysis (PTC)

This protocol is adapted for conditions where a biphasic system is advantageous.[17]

Materials:

  • Nucleophile (e.g., a phenothiazine, 1.0 eq)

  • This compound (1.2 eq)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve the nucleophile (1.0 eq), this compound (1.2 eq), and TBAB (0.05 eq) in toluene.

  • Add the 50% aqueous NaOH solution (volume typically equal to the toluene volume).

  • Stir the biphasic mixture vigorously at ambient or slightly elevated temperature (e.g., 40-50 °C). Vigorous stirring is essential to create a large surface area between the two phases.

  • Monitor the reaction progress by TLC or LC-MS. PTC reactions can sometimes be slow, requiring 24-48 hours.[17]

  • After completion, transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering (RSC Publishing).
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.
  • A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions. Synthetic Communications.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

  • Leaving Group Effect - Alkyl Halides. YouTube. Available at: [Link]

  • 4-(3-Chloropropyl)-1-Piperazine Ethanol. Pipzine Chemicals. Available at: [Link]

  • The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis. Alchemist-chem. Available at: [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Learner. Available at: [Link]

  • Optimizing reaction conditions. ResearchGate. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Cas 57227-28-8,4-(3-CHLOROPROPYL) - LookChem. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 4-(3-Chloropropyl)-1-piperazineethanol Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8) is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antipsychotic agent Fluphenazine.[1] As with any component in a pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the final drug product's safety, efficacy, and stability. Process-related impurities, residual starting materials, or degradation products can have unintended pharmacological effects or compromise the stability of the API.

Therefore, a robust, validated analytical method for purity assessment is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[2] This guide provides an in-depth, experience-driven validation of a reversed-phase HPLC (RP-HPLC) method for this compound. We will explore the causality behind the methodological choices, present a comprehensive validation protocol adhering to international guidelines, and objectively compare its performance against alternative analytical technologies, supported by experimental data.

Part 1: The Primary Analytical Approach: A Validated RP-HPLC Method

The molecular structure of this compound, featuring two tertiary amine groups and a terminal hydroxyl group, classifies it as a polar, basic compound. Such molecules can present challenges in traditional RP-HPLC, often resulting in poor retention on non-polar stationary phases and asymmetric peak shapes due to interactions with residual silanols on the silica support. Our methodological choices are therefore deliberately designed to mitigate these effects and ensure a robust and reliable separation.

Rationale for Methodological Design
  • Stationary Phase Selection: A C18 column is the workhorse of reversed-phase chromatography, offering substantial hydrophobicity.[2][3] However, for a polar amine, a standard C18 column can be suboptimal. We select a modern, end-capped C18 column with high surface area coverage. End-capping neutralizes most of the acidic silanol groups, minimizing secondary ionic interactions that cause peak tailing.

  • Mobile Phase pH Control: The ionization state of the piperazine nitrogens is governed by the mobile phase pH. As a weak base, the compound will be protonated (charged) at acidic pH. Operating with a buffered mobile phase at a low pH (e.g., pH 3.0) ensures consistent protonation of the analyte, leading to more stable retention times and improved peak symmetry. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.

  • Organic Modifier: Acetonitrile is selected over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for nitrogen-containing compounds.[3]

  • Detection: The analyte lacks a significant chromophore for high-wavelength UV detection. Therefore, detection is set at a low wavelength (210 nm) where the amine functional groups exhibit some absorbance. This requires a high-purity mobile phase to minimize baseline noise.

Experimental Protocol: RP-HPLC Method

Objective: To quantify the purity of this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

Parameter Condition
Column End-capped C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes; 40% B to 90% B over 5 minutes; hold at 90% B for 2 minutes; return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Method Validation: A Self-Validating System

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its fitness for purpose.[4][5] The validation parameters confirm the method's reliability for its intended application.[6]

// Connections prep -> data_acq [label="Inject Samples"]; data_acq -> specificity; data_acq -> linearity; data_acq -> accuracy; data_acq -> precision; data_acq -> lod_loq;

specificity -> calc; linearity -> calc; accuracy -> calc; precision -> calc; lod_loq -> calc;

calc -> report [label="Summarize Results"]; } axd Caption: Workflow for the HPLC method validation process.

Summary of HPLC Method Validation Data:

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products.Pass: Peak is spectrally pure and well-resolved from degradation peaks.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 for 50-150% of nominal concentration.Pass: r² = 0.9995 over 50-150 µg/mL.
Accuracy 98.0% - 102.0% recovery for spiked samples at three levels (80%, 100%, 120%).Pass: Mean recovery was 99.7%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.Pass: RSD = 0.8%.
Intermediate Precision RSD ≤ 2.0% between different analysts, days, and instruments.Pass: RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1 and acceptable precision/accuracy.0.15 µg/mL
Robustness No significant change in results with minor variations in pH, flow rate, and column temp.Pass: Method is robust within tested parameters.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is a powerful tool, no single technique is universally superior for all analytical challenges. A comprehensive assessment requires comparison with orthogonal methods that rely on different separation or detection principles.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for volatile and semi-volatile compounds, offering high sensitivity and the structural information needed for definitive impurity identification.[7]

Causality for Use: this compound has a predicted boiling point that may allow for GC analysis. The hydroxyl group, however, can cause peak tailing and on-column degradation. Therefore, derivatization (silylation) is included in the protocol to block the active hydrogen, increasing volatility and thermal stability.

Experimental Protocol: GC-MS Method

  • Derivatization: To 1 mg of sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Instrumentation and Conditions:

    Parameter Condition
    GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Injector Temperature 280°C
    Injection Volume 1 µL (Split mode 20:1)
    Oven Program Start at 120°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min
    Transfer Line Temp. 280°C
    Ion Source Temp. 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Scan Range | m/z 40 - 500 |

Alternative 2: Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute, primary ratio method of measurement. qNMR allows for the determination of purity without the need for a specific reference standard of the analyte, instead using a certified internal standard of an unrelated structure.[7]

Causality for Use: qNMR is invaluable for certifying the purity of a primary reference standard or for analyzing samples where a dedicated standard is unavailable. It provides a direct measure of the molar quantity of the analyte relative to a known quantity of an internal standard.

Experimental Protocol: qNMR Method

  • Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Instrumentation and Conditions:

    Parameter Condition
    Spectrometer 400 MHz or higher
    Solvent DMSO-d₆
    Pulse Sequence Standard quantitative ¹H experiment (e.g., zg30)
    Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton of interest

    | Number of Scans | ≥ 16 |

  • Data Processing: Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard. Calculate purity using the standard qNMR equation, accounting for the number of protons in each signal and the molecular weights.

Performance Comparison

// Connections objective:f1 -> hplc [label="Best For"]; objective:f2 -> gcms [label="Best For"]; objective:f3 -> qnmr [label="Best For"]; } axd Caption: Logic for selecting an analytical method based on the objective.

Table of Comparative Attributes:

FeatureHPLC-UVGC-MSqNMR
Principle Liquid-solid partitioningGas-solid partitioning & mass fragmentationNuclear magnetic resonance
Specificity Moderate to High (relies on retention time and UV spectrum)Very High (relies on retention time and mass spectrum)High (relies on unique chemical shifts)
Quantitation Relative (requires analyte-specific reference standard)Relative (requires analyte-specific reference standard)Absolute (requires unrelated internal standard)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Sample Prep Simple dissolutionCan require derivatizationSimple dissolution, requires precise weighing
Throughput HighModerateLow
Best For Routine QC, stability testing, purity assays.[8]Identification of unknown volatile impurities, trace analysis.[7]Reference standard characterization, purity assignment without a specific standard.[7]
Limitations Non-volatile impurities may not elute; requires reference standard.Not suitable for non-volatile or thermally labile compounds.Low sensitivity; complex mixtures can be difficult to analyze.

Conclusion and Recommendations

The validated Reversed-Phase HPLC method presented here is robust, specific, and accurate for the routine purity determination of this compound. Its high throughput and reliability make it the ideal choice for quality control (QC) environments in drug development and manufacturing.

For complementary analyses, GC-MS is the superior technique for identifying and quantifying potential volatile or semi-volatile impurities, particularly those that may not be detected by HPLC-UV. Its structural elucidation capability is crucial during process development and troubleshooting.

Quantitative NMR serves a unique and vital role as a primary method for the absolute purity assignment of reference standards. While not suited for routine, high-throughput analysis due to lower sensitivity, it is the gold standard for certifying the material against which HPLC and GC methods are calibrated.

Ultimately, a multi-faceted analytical strategy is most effective. The HPLC method should be employed for routine quality control, with GC-MS and qNMR utilized for in-depth impurity investigations and reference standard characterization, respectively. This integrated approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2013). A Review on Analytical Methods for Piperazine Determination. Review of Pharmaceutical and Health Sciences. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Kala, R., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(23), 5543. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. In Books. Retrieved from [Link]

  • Schniepp, S. J., & Hechter, S. (2023). Considerations for Method Validation. Pharmaceutical Technology. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. USP-NF. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Retrieved from [Link]

  • FILAB. (n.d.). Method validation according to EP 2.4.20. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

Sources

The Bioactive Landscape of 4-(3-Chloropropyl)-1-piperazineethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical first step in the discovery of novel therapeutics. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry, gracing the core of numerous approved drugs.[1][2] The commercially available building block, 4-(3-Chloropropyl)-1-piperazineethanol, represents a versatile starting point for the synthesis of a diverse array of bioactive compounds. Its bifunctional nature—a reactive chloropropyl group and a hydroxylated piperazine nitrogen—allows for facile derivatization, leading to compounds with a wide spectrum of pharmacological activities.

This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from this valuable precursor. We will delve into key therapeutic areas where these derivatives have shown significant promise: oncology, infectious diseases, central nervous system disorders, and allergic conditions. By presenting and analyzing supporting experimental data, this guide aims to equip researchers with the necessary insights to make informed decisions in their drug discovery endeavors.

Anticancer Activity: A Battleground for Piperazine Derivatives

The piperazine moiety is a common feature in many anticancer agents, contributing to favorable pharmacokinetic properties and offering a flexible scaffold for interacting with various biological targets.[3] Derivatives synthesized from this compound can be readily elaborated to target key pathways in cancer progression.

Comparative Cytotoxicity

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of a biological process, such as cell growth. A lower IC50 value indicates higher potency.

The following table summarizes the cytotoxic activity of representative piperazine derivatives against various human cancer cell lines. While not all of these compounds are explicitly synthesized from this compound in the cited literature, their structures are analogous to what can be readily achieved from this precursor. For instance, compounds with a "4-(3-(4-ethylpiperazin-1-yl)propoxy)" moiety are structurally related to derivatives of this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound C-4 A-549 (Lung Carcinoma)33.20[2]
Compound C-5 A-549 (Lung Carcinoma)21.22[2]
Compound C-14 MIAPaCa-2 (Pancreatic Cancer)<1[2]
Gefitinib (Standard) A-549 (Lung Carcinoma)16.56[2]
Piperazine Amide Derivative MDA-MB-231 (Breast Cancer)11.3[4]
Vindoline-Piperazine Conjugate 3 HeLa (Cervical Cancer)9.36[3]
Vindoline-Piperazine Dimer 4 SiHa (Cervical Cancer)2.85[3]

Table 1: Comparative in vitro anticancer activity of representative piperazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

MTT Assay Workflow

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, making them a promising scaffold for the development of novel anti-infectives.

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The following table presents the MIC values of various piperazine derivatives against common bacterial strains.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Compound 4 16>256[1]
Compound 6c 168[1]
Compound 6d 16>256[1]
Gentamycin (Standard) --[1]
Piperazine Derivative A Highly ActiveHighly Active[5]
Piperazine Derivative B Moderately ActiveModerately Active[5]

Table 2: Comparative in vitro antimicrobial activity of representative piperazine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible bacterial growth is the MIC.

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate Microplate: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Determine MIC D->E Receptor_Binding_Assay_Workflow A Prepare Receptor-Containing Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand B->C D Quantify Radioactivity C->D E Calculate Ki Value D->E

Receptor Binding Assay Workflow
Signaling Pathway of Atypical Antipsychotics

Antipsychotic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits SHT2AR 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates cAMP cAMP AC->cAMP Decreases Response Cellular Response cAMP->Response IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Response Atypical_Antipsychotic Atypical Antipsychotic Atypical_Antipsychotic->D2R Antagonist Atypical_Antipsychotic->SHT2AR Antagonist Serotonin Serotonin Serotonin->SHT2AR

Simplified Signaling Pathway of Atypical Antipsychotics

Antihistaminic Activity: Alleviating Allergic Reactions

Piperazine-based compounds are well-represented among first and second-generation antihistamines. They act as inverse agonists at the histamine H1 receptor, effectively blocking the actions of histamine and providing relief from allergic symptoms.

Comparative Histamine H1 Receptor Affinity

The following table presents the binding affinities (Ki or pKB values) of some piperazine-containing antihistamines for the histamine H1 receptor. A higher pKB value indicates a stronger antagonist effect.

CompoundHistamine H1 Receptor Affinity (pKB)Reference
Compound 28 8.6[6]
Compound 32 8.6[6]
Mepyramine (Standard) -[6]

Table 4: Comparative histamine H1 receptor antagonist activity of representative piperazine derivatives.

Experimental Protocol: Histamine H1 Receptor Binding Assay

The protocol for a histamine H1 receptor binding assay is analogous to the dopamine D2 receptor binding assay described previously, with the following modifications:

  • Receptor Source: Cell membranes from a cell line expressing the histamine H1 receptor.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine.

Signaling Pathway of Histamine H1 Receptor Antagonists

H1_Receptor_Signaling cluster_cell_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates Antihistamine Antihistamine Antihistamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Simplified Signaling Pathway of Histamine H1 Receptor Antagonists

Conclusion

The precursor this compound serves as an exceptionally valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. This guide has provided a comparative overview of the anticancer, antimicrobial, antipsychotic, and antihistaminic activities of derivatives that can be accessed from this building block. The presented experimental data and detailed protocols offer a solid foundation for researchers to design and evaluate new chemical entities with therapeutic potential. The continued exploration of the chemical space accessible from this precursor holds significant promise for the discovery of next-generation medicines.

References

Sources

A Comparative Guide to the Spectroscopic Validation of 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Structural Confirmation

In the landscape of pharmaceutical synthesis, 4-(3-Chloropropyl)-1-piperazineethanol serves as a crucial intermediate. Its precise molecular structure is the bedrock upon which subsequent synthetic steps and, ultimately, the final active pharmaceutical ingredient (API) are built. Any structural ambiguity, such as the presence of isomers or impurities, can lead to failed reactions, impure products, and significant delays in the drug development pipeline. Therefore, rigorous and orthogonal analytical methods are not just a quality control measure; they are a fundamental necessity.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of this compound. We will move beyond merely listing data points to explain the causality behind experimental choices, demonstrating how a multi-technique approach forms a self-validating system for unequivocal structural confirmation.

The Analytical Triad: NMR, MS, and IR Spectroscopy

The core of a robust validation strategy rests on three pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecule's structure, and when used in concert, they provide a comprehensive and definitive characterization.

Workflow for Structural Validation

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_eval Data Interpretation & Confirmation Prep Weigh & Dissolve Sample (e.g., 5-10 mg in 0.6 mL CDCl3) NMR 1H & 13C NMR Prep->NMR Primary Structure MS GC-MS NMR->MS Molecular Weight Data Correlate & Analyze Data NMR->Data IR FTIR MS->IR Functional Groups MS->Data IR->Data Confirm Structure Confirmed Data->Confirm

Caption: High-level workflow for the spectroscopic validation of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[1] It provides a detailed map of the carbon and hydrogen framework.

Molecular Structure and NMR Assignments

Understanding the expected signals begins with analyzing the molecule's unique chemical environments.

Caption: Structure of this compound with proton environments labeled.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[1][2] The use of an internal standard is critical for accurate spectral calibration.[3]

  • Data Acquisition: Acquire the ¹H spectrum using a standard 90° pulse sequence. For ¹³C NMR, a greater quantity of the sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Processing: Fourier transform the raw data, phase the spectrum correctly, and calibrate the chemical shift scale using the TMS signal.[1] Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[1]

Expected Data and Interpretation

The key to validation is matching the observed spectrum to the expected signals for each unique proton and carbon in the structure.

Assignment (¹H) Expected δ (ppm) Multiplicity Integration Rationale
a (Cl-CH ₂-)~3.6Triplet (t)2HDeshielded by the adjacent electronegative chlorine atom.
b (-CH₂-CH ₂-CH₂-)~1.9Quintet (quin)2HMethylene group situated between two other methylenes.
c (-CH ₂-N)~2.5Triplet (t)2HAdjacent to a nitrogen atom.
d,d' (Piperazine)~2.5-2.7Multiplet (m)8HProtons on the piperazine ring, often appearing as a complex multiplet.
e (N-CH ₂-)~2.6Triplet (t)2HMethylene group adjacent to nitrogen.
f (-CH ₂-OH)~3.7Triplet (t)2HDeshielded by the adjacent hydroxyl group.
OH VariableSinglet (s, broad)1HChemical shift is concentration and solvent dependent.
Assignment (¹³C) Expected δ (ppm) Rationale
C -Cl~43Carbon directly attached to chlorine.
-CH₂-C H₂-CH₂-~25Alkyl chain carbon.
-C H₂-N (propyl)~57Carbon adjacent to piperazine nitrogen.
Piperazine Carbons~53-54Carbons of the piperazine ring.
N-C H₂-~60Carbon adjacent to nitrogen on the ethanol side.
-C H₂-OH~59Carbon bearing the hydroxyl group.
Comparison vs. Isomeric Impurity: 2-(3-Chloropropyl)piperazin-1-ylethanol

An objective comparison highlights the power of NMR. Consider a potential isomeric impurity where the chloropropyl group is attached to a piperazine nitrogen that is also part of the ring structure, not at the ethanol-substituted nitrogen. In this case, the symmetry of the piperazine ring would be broken, leading to a more complex ¹H NMR spectrum with more distinct signals for the piperazine protons, rather than the relatively simple multiplet expected for the target compound. This clear difference allows for easy identification and quantification of such impurities.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, acting as a crucial checkpoint for confirming the elemental formula.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this molecule due to its volatility.[4][5]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like methanol or dichloromethane.[6] Ensure the sample is free of particulates.[6]

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The injector temperature should be set to ensure complete vaporization (e.g., 250°C).[1] A temperature ramp program for the column (e.g., starting at 100°C, ramping to 280°C) separates the analyte from any impurities.

  • MS Analysis: The eluent from the GC column is directed into the mass spectrometer. Electron Ionization (EI) is a common method for generating ions.[4] The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

Expected Data and Interpretation
  • Molecular Formula: C₉H₁₉ClN₂O[7][8]

  • Molecular Weight: 206.71 g/mol [7][8]

  • Expected Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom. You will observe a peak at m/z 206 (for the ³⁵Cl isotope) and a smaller peak at m/z 208 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.

  • Key Fragmentation Patterns: Cleavage of the piperazine ring and loss of the chloropropyl or hydroxyethyl side chains are common fragmentation pathways for piperazine derivatives.[1] Observing these characteristic fragments provides further structural confirmation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] It works by detecting the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies.[10]

Experimental Protocol: FTIR
  • Sample Preparation: A small amount of the liquid sample can be placed directly on the ATR (Attenuated Total Reflectance) crystal. Alternatively, a KBr pellet can be prepared if the sample is a solid.

  • Data Acquisition: Collect a background spectrum of the empty instrument.[11] Then, collect the sample spectrum. The instrument records the transmittance or absorbance of IR radiation over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

Expected Data and Interpretation

Each functional group in this compound will produce a characteristic absorption band.

Wavenumber (cm⁻¹) Bond Vibration Functional Group Rationale
3200–3600 (broad)O-H stretchAlcoholThe broadness is due to hydrogen bonding.[9][12] This is a key peak confirming the ethanol moiety.
2850–3000C-H stretchAlkane (CH₂)Confirms the presence of sp³ C-H bonds in the propyl and piperazine structures.[9][10]
1050–1150C-O stretchAlcoholIndicates the carbon-oxygen single bond of the alcohol.[10]
600–800C-Cl stretchAlkyl HalideA strong band in this region confirms the presence of the carbon-chlorine bond.[10][13][14]
Comparison vs. Alternative Structure: N-(3-hydroxypropyl)piperazine

If the starting material, 1-piperazineethanol, failed to react and was carried through, IR spectroscopy would easily detect it. The spectrum of the unreacted starting material would lack the characteristic C-Cl stretching band between 600-800 cm⁻¹, providing a clear and rapid indication of reaction failure.

Summary of Validation Data

Technique Parameter Expected Result for this compound Confirms
¹H NMR Chemical Shifts, Multiplicities, IntegrationsDistinct signals for propyl, piperazine, and ethanol protons in correct ratios.Connectivity and arrangement of H atoms.
¹³C NMR Chemical ShiftsUnique signals for all 9 carbon atoms.Carbon skeleton.
GC-MS Molecular Ion (M⁺)m/z 206 and 208 in a ~3:1 ratio.Molecular weight and presence of one Cl atom.
FTIR Absorption Bands (cm⁻¹)Broad O-H (~3400), C-H (~2900), C-O (~1100), C-Cl (~700).Presence of key functional groups (Alcohol, Alkyl Halide).

Conclusion

The structural validation of this compound cannot be reliably achieved with a single technique. A synergistic approach employing ¹H & ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides an interlocking, self-validating system. NMR defines the precise atomic connectivity, MS confirms the elemental composition and molecular weight, and FTIR verifies the presence of essential functional groups. By comparing the expected data from each technique against the experimental results, and by considering how these spectra would differ for plausible isomers or impurities, researchers can achieve unambiguous confirmation of the molecular structure, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health.
  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. Retrieved January 14, 2026, from [Link]

  • How to identify an alkyl halide using an infrared (IR) spectrum. (2022). Quora. Retrieved January 14, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 14, 2026, from [Link]

  • NMR spectroscopy of small molecules in solution. (2024). Nuclear Magnetic Resonance, Volume 50. Retrieved January 14, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 14, 2026, from [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. Retrieved January 14, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved January 14, 2026, from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. Retrieved January 14, 2026, from [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Retrieved January 14, 2026, from [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. Retrieved January 14, 2026, from [Link]

  • interpreting infra-red spectra. (n.d.). Chemguide. Retrieved January 14, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Pardubice. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Piperazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a versatile building block for the design of novel therapeutic agents.[1] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be readily functionalized, allow for the creation of diverse chemical libraries with a wide range of biological activities.[1] This guide provides a comparative analysis of the cytotoxic properties of various piperazine derivatives, offering insights into their potential as anticancer agents and the experimental methodologies used for their evaluation. While the specific compound 4-(3-Chloropropyl)-1-piperazineethanol is not extensively documented in cytotoxic studies, this guide will draw comparisons from a broader range of structurally related piperazine derivatives to elucidate key structure-activity relationships (SAR) and mechanistic insights.

The Rationale for Cytotoxicity Assessment

Cytotoxicity assays are a cornerstone of anticancer drug discovery, providing the initial assessment of a compound's ability to kill or inhibit the proliferation of cancer cells.[2] These in vitro assays are crucial for identifying promising lead compounds and understanding their mechanisms of action. A typical experimental workflow involves a multi-tiered approach, beginning with broad screening to determine the concentration-dependent effects on cell viability, followed by more specific assays to elucidate the mode of cell death, such as apoptosis.[2]

Experimental Workflow for Cytotoxicity Evaluation

A robust assessment of cytotoxicity involves a series of well-defined experimental steps. The following diagram illustrates a typical workflow:

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_mechanistic Phase 3: Mechanism of Action cluster_pathway Phase 4: Pathway Analysis Compound Synthesize & Purify Piperazine Derivatives Viability Perform Cell Viability Assays (e.g., MTT, CellTiter-Glo) Compound->Viability Cells Select & Culture Cancer and Normal Cell Lines Cells->Viability IC50 Determine IC50 / GI50 Values Viability->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Signaling Investigate Signaling Pathways (e.g., Western Blot, Kinase Assays) Apoptosis->Signaling CellCycle->Signaling

Caption: A generalized experimental workflow for the comprehensive evaluation of the cytotoxicity of novel chemical entities.

Comparative Cytotoxicity of Piperazine Derivatives

The cytotoxic potential of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. By comparing different structural classes, we can discern important trends that guide the design of more potent and selective anticancer agents.

Derivative ClassKey Structural FeaturesRepresentative IC50/GI50 Values (µM)Target Cancer Cell LinesCitation(s)
Arylpiperazines Phenyl or substituted phenyl group on one nitrogen.0.78 - 98.34LNCaP (Prostate), DU145 (Prostate), MDA-MB-231 (Breast)[3][4]
Vindoline-Piperazine Conjugates Piperazine linked to the vindoline alkaloid.1.00 - 10.8MDA-MB-468 (Breast), HOP-92 (Lung), various NCI60 cell lines[5][6]
Piperazine-Amide Derivatives An amide linkage incorporating the piperazine moiety.11.3MDA-MB-231 (Breast)[7]
Piperazine-linked 1,8-Naphthalimides Piperazine connecting a 1,8-naphthalimide and an arylsulfonyl group.< 0.7 (most potent)4T1 (Breast)[8]
Piperazine-Quinoline Scaffolds A quinoline moiety attached to the piperazine ring.98.34MDA-MB-231 (Breast)[3]
Chalcone-Piperazine Conjugates Integration of a chalcone and a piperazine structure.0.26 (A549), 7.35 (HeLa)A549 (Lung), HeLa (Cervical)[9]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are dependent on the specific cell line and assay conditions. The values presented are for illustrative comparison.

Structure-Activity Relationship (SAR) Insights

The data from various studies reveal several key SAR trends:

  • Influence of Aryl Substituents: In arylpiperazine derivatives, the nature and position of substituents on the phenyl ring significantly impact cytotoxicity. For instance, compounds with methyl or fluoro groups at the ortho-position of the phenyl ring exhibited strong cytotoxicity against LNCaP prostate cancer cells (IC50 < 5 µM).[4] Conversely, a chloro group in the para-position was found to be unfavorable for anticancer activity.[4]

  • Impact of the Second Substituent: The group attached to the second nitrogen of the piperazine ring is also critical. The introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was shown to be beneficial for anticancer activity against DU145 prostate cancer cells.[4]

  • Conjugation to Bioactive Molecules: Linking the piperazine scaffold to known bioactive molecules, such as the Vinca alkaloid vindoline or chalcones, can lead to highly potent derivatives.[5][9] For example, a vindoline-piperazine conjugate with a [4-(trifluoromethyl)benzyl]piperazine moiety demonstrated a potent GI50 of 1.00 µM against the MDA-MB-468 breast cancer cell line.[5][6] This suggests that the piperazine can act as a valuable linker to enhance the drug-like properties of natural products.

  • Piperazine in Complex Scaffolds: The incorporation of the piperazine ring into more complex heterocyclic systems, such as in piperazine-quinoline derivatives, can also yield compounds with cytotoxic effects, although the potency may vary.[3]

Mechanistic Considerations: Induction of Apoptosis and Cell Cycle Arrest

Beyond simply inhibiting cell proliferation, many cytotoxic piperazine derivatives exert their effects by inducing programmed cell death, or apoptosis. For example, a novel 4-(benzo[d][3][5]dioxol-5-ylmethyl)piperazine amide derivative was shown to activate apoptosis and block the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells.[7] Similarly, a resveratrol-chalcone-piperazine amide derivative was found to effectively induce apoptosis in A549 lung cancer cells.[9]

The following diagram illustrates a simplified overview of apoptosis induction, a common mechanism of action for cytotoxic compounds.

G cluster_trigger Apoptotic Stimulus cluster_pathway Cellular Response cluster_outcome Outcome Compound Piperazine Derivative Caspase Caspase Activation (e.g., Caspase-3/7) Compound->Caspase DNA_Frag DNA Fragmentation Caspase->DNA_Frag Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Frag->Apoptotic_Bodies Cell_Death Apoptotic Cell Death Apoptotic_Bodies->Cell_Death

Caption: A simplified schematic of the apoptotic cascade initiated by a cytotoxic agent.

Detailed Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, it is essential to follow standardized protocols. Below are detailed methodologies for key assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the piperazine derivatives at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Perspectives

The piperazine scaffold remains a highly valuable framework in the development of novel anticancer agents. The extensive body of research on piperazine derivatives demonstrates that strategic modifications to this core structure can lead to compounds with potent and selective cytotoxic activity against a variety of cancer cell lines. Structure-activity relationship studies have provided crucial insights, highlighting the importance of substituent effects and the benefits of conjugating piperazine to other bioactive pharmacophores.

Future research in this area should continue to explore novel synthetic strategies to further diversify the chemical space of piperazine derivatives. A deeper investigation into the specific molecular targets and signaling pathways modulated by the most potent compounds will be essential for their rational optimization and potential clinical translation. Furthermore, a consistent and comprehensive evaluation of the toxicity of these derivatives in non-cancerous cell lines is necessary to assess their therapeutic index and potential for selective cancer cell killing.[8]

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

  • Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2016). MDPI. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2022). National Institutes of Health. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2023). National Institutes of Health. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018). Bentham Science. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Bentham Science Publishers. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2018). National Institutes of Health. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic introduction of piperazine moieties is a cornerstone for modulating the physicochemical and pharmacological properties of drug candidates. The reagent 4-(3-chloropropyl)-1-piperazineethanol serves as a key building block for this purpose, enabling the facile introduction of a hydroxyethylpiperazinepropyl group onto various scaffolds. Understanding the kinetics of its reactions is paramount for process optimization, impurity profiling, and ensuring reproducible, scalable manufacturing processes.

This guide provides a comprehensive comparison of kinetic studies involving this compound and its principal synthetic alternatives. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Kinetic Profile of this compound in N-Alkylation Reactions

This compound is primarily utilized in N-alkylation reactions, where the secondary amine of a target molecule displaces the chloride ion from the propyl chain. The reaction rate is critically dependent on several factors, including the nucleophilicity of the substrate, the solvent, the temperature, and the presence of a base.

Core Reaction Mechanism: The fundamental reaction is a second-order nucleophilic substitution (SN2). The rate of this reaction can be described by the following equation:

Rate = k[Substrate-NH][this compound]

Where k is the second-order rate constant.

Experimental Protocol for Kinetic Monitoring

A robust method for monitoring the kinetics of this N-alkylation involves High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique allows for the accurate quantification of the consumption of reactants and the formation of the product over time.

Materials:

  • This compound

  • Nucleophilic substrate (e.g., a secondary amine-containing scaffold)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • HPLC-grade water and acetonitrile

  • Phosphoric acid or formic acid (for mobile phase adjustment)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve the nucleophilic substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent (e.g., ACN).

  • Initiation: Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture to initiate the reaction.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it by diluting with a pre-determined volume of a suitable solvent (e.g., mobile phase) to arrest the reaction.

  • HPLC Analysis: Inject the quenched sample into an HPLC system. A reverse-phase C18 column is typically suitable.[1][2] The mobile phase can be a gradient of acetonitrile and water with a small amount of acid for peak shaping.[1]

  • Data Analysis: Quantify the peak areas of the reactants and the product. Plot the concentration of the reactants versus time to determine the reaction order and calculate the rate constant.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like ACN or DMF are preferred as they can solvate the ions formed in the transition state without interfering with the nucleophile through hydrogen bonding, thus accelerating the SN2 reaction.

  • Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Potassium carbonate is a common and cost-effective choice.

  • Temperature: Increasing the temperature will increase the reaction rate, as dictated by the Arrhenius equation. However, it may also promote side reactions. Kinetic studies should be performed at various temperatures to determine the activation energy (Ea) and pre-exponential factor (A).

Comparative Analysis: Alternative Synthetic Strategies

While direct alkylation with this compound is a straightforward approach, alternative methods exist for introducing the 1-(2-hydroxyethyl)piperazin-4-yl)propyl moiety. A comparative kinetic analysis is essential for selecting the optimal route based on factors like reaction time, yield, and purity profile.

Alternative 1: Two-Step Approach - Alkylation with a Dihalogenated Propane followed by Substitution with 1-(2-Hydroxyethyl)piperazine

This strategy involves first attaching a 3-halopropyl group (e.g., from 1-bromo-3-chloropropane) to the substrate, followed by a second nucleophilic substitution with 1-(2-hydroxyethyl)piperazine.

Kinetic Considerations:

  • Step 1 (Alkylation): The reaction of a substrate with 1-bromo-3-chloropropane will exhibit its own kinetics. The bromide is a better leaving group than chloride, leading to a faster initial alkylation rate compared to using a chloropropyl derivative.

  • Step 2 (Substitution): The subsequent reaction with 1-(2-hydroxyethyl)piperazine is another SN2 reaction. The rate will depend on the concentration of the intermediate and the piperazine derivative.

Performance Comparison: While this two-step process appears more complex, it can offer advantages in certain scenarios. For instance, if the starting substrate is sensitive to the reaction conditions required for direct alkylation with the pre-formed piperazine derivative, this stepwise approach allows for milder conditions in the first step. However, the overall process time is longer, and it involves an additional purification step for the intermediate.

Alternative 2: Reductive Amination

Reductive amination provides an alternative pathway that avoids the use of alkyl halides. This method involves the reaction of a substrate containing a propyl aldehyde moiety with 1-(2-hydroxyethyl)piperazine to form an iminium ion intermediate, which is then reduced in situ.

Kinetic Considerations:

  • Iminium Ion Formation: The rate of this initial step is typically fast and reversible.

  • Reduction: The rate-determining step is often the reduction of the iminium ion by a reducing agent such as sodium triacetoxyborohydride (STAB).

Performance Comparison: Reductive amination can be a milder and more selective method, particularly for complex molecules with multiple functional groups. It often results in cleaner reactions with fewer byproducts compared to alkylation with alkyl halides. However, the cost of the reducing agent and the need for anhydrous conditions can be drawbacks. Kinetically, the overall transformation time can be comparable to or even faster than direct alkylation, depending on the specific substrate and reaction conditions.

Data Summary and Visualization

To facilitate a clear comparison, the following table summarizes the key kinetic and performance parameters for the different approaches. Note: The values presented are illustrative and will vary depending on the specific substrate and reaction conditions.

Parameter This compound Two-Step Alkylation (Bromo-chloro-propane) Reductive Amination
Reaction Type SN2SN2 (two steps)Imine formation and reduction
Typical Rate Constant (k) ModerateStep 1: Fast; Step 2: ModerateOverall: Moderate to Fast
Typical Reaction Time 4 - 24 hours6 - 36 hours (total)2 - 12 hours
Typical Temperature 60 - 100 °CStep 1: RT - 60°C; Step 2: 60 - 100°CRoom Temperature
Common Solvents ACN, DMFACN, DMF, THFDCM, DCE
Key Reagents Base (K₂CO₃, TEA)Base, 1-(2-Hydroxyethyl)piperazineReducing agent (STAB)
Selectivity Good, potential for over-alkylationGood, requires intermediate isolationExcellent
Yield Good to ExcellentGoodExcellent
Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic strategy, the following diagrams are provided.

G cluster_0 Direct N-Alkylation A0 Substrate-NH F0 Product A0->F0 B0 This compound B0->F0 C0 Base (e.g., K2CO3) C0->F0 D0 Solvent (e.g., ACN) D0->F0 E0 Heat E0->F0

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Two-Step Alkylation A1 Substrate-NH D1 Intermediate A1->D1 B1 1-Bromo-3-chloropropane B1->D1 C1 Base C1->D1 G1 Product D1->G1 E1 1-(2-Hydroxyethyl)piperazine E1->G1 F1 Base F1->G1

Caption: Workflow for Two-Step Alkylation.

G cluster_2 Reductive Amination A2 Substrate-CHO C2 Iminium Ion Intermediate A2->C2 B2 1-(2-Hydroxyethyl)piperazine B2->C2 E2 Product C2->E2 D2 Reducing Agent (STAB) D2->E2

Caption: Workflow for Reductive Amination.

Conclusion and Recommendations

The choice of synthetic route for incorporating the 1-((2-hydroxyethyl)piperazin-4-yl)propyl moiety depends on a careful consideration of kinetic and practical factors.

  • Direct alkylation with this compound offers a convergent and efficient one-step process. Kinetic monitoring via HPLC is crucial for optimizing reaction conditions and minimizing byproduct formation. This method is often preferred for its simplicity and cost-effectiveness in large-scale production.

  • The two-step alkylation strategy provides greater flexibility in terms of reaction conditions for sensitive substrates. While the overall process is longer, the ability to use a more reactive alkylating agent in the first step can be advantageous.

  • Reductive amination stands out for its mildness and high selectivity, often leading to cleaner reaction profiles. For complex molecules where chemoselectivity is a major concern, this method is a superior choice, despite the potentially higher reagent costs.

Ultimately, the selection of the optimal synthetic strategy requires a case-by-case evaluation. The kinetic data and experimental protocols presented in this guide provide a solid foundation for researchers to design and execute their experiments with a clear understanding of the underlying chemical principles and performance trade-offs.

References

  • SIELC Technologies. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. [Link]

  • Korch, K. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(1), 179-83. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

The Strategic Utility of 4-(3-Chloropropyl)-1-piperazineethanol in Modern Drug Discovery: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast arsenal of available synthons, 4-(3-Chloropropyl)-1-piperazineethanol has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of neurologically active compounds. This guide provides an in-depth analysis of its applications, a comparative assessment against viable alternatives, and detailed experimental insights to inform its strategic deployment in drug discovery pipelines.

The unique structural architecture of this compound, featuring a piperazine core, a reactive chloropropyl linker, and a hydrophilic ethanol tail, offers a compelling combination of properties for medicinal chemists. The piperazine moiety is a well-established "privileged scaffold" in drug design, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The two nitrogen atoms of the piperazine ring provide handles for facile chemical modification, allowing for the introduction of diverse pharmacophoric elements.[3]

A Cornerstone in the Synthesis of Dopamine D₂/D₃ Receptor Ligands

A primary and highly significant application of the this compound scaffold lies in the development of ligands for dopamine D₂ and D₃ receptors. These receptors are key targets in the treatment of a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and depression. The atypical antipsychotic drug Cariprazine , a potent dopamine D₃/D₂ receptor partial agonist, serves as a prime example of the strategic incorporation of a structurally related piperazine intermediate.[4] While the exact this compound is not directly named in all published syntheses, the core motif of a piperazine ring connected to a three-carbon linker is a recurring feature in the synthesis of Cariprazine and other D₂/D₃ receptor modulators.[5][6]

The 3-chloropropyl group acts as a crucial electrophilic linker, enabling the covalent attachment of the piperazine moiety to a nucleophilic partner, often a key pharmacophore responsible for receptor binding. The length of this linker is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on various dopamine receptor antagonists have demonstrated that a three- or four-carbon chain between the piperazine ring and another aromatic moiety often represents the optimal distance for high-affinity binding.[7][8]

Comparative Analysis: The Significance of the 3-Chloropropyl Linker and the Ethanol Moiety

While direct, head-to-head comparative studies of this compound against its close analogs are not extensively documented in peer-reviewed literature, a robust comparative analysis can be constructed based on established principles of medicinal chemistry and process chemistry.

The Alkyl Linker: A Matter of Optimal Spacing

The choice of the alkyl linker length is paramount for achieving desired pharmacological activity. Let's consider a logical alternative to our topic compound: 4-(4-Chlorobutyl)-1-piperazineethanol .

FeatureThis compound4-(4-Chlorobutyl)-1-piperazineethanol (Hypothetical Alternative)Rationale and Experimental Considerations
Linker Length 3 carbons4 carbonsSAR studies on D₂/D₃ receptor ligands suggest that both C3 and C4 linkers can be effective, but subtle changes in length can significantly impact receptor affinity and selectivity.[7][8] The optimal length is target-dependent and must be determined empirically.
Reactivity The C-Cl bond is susceptible to nucleophilic substitution.The C-Cl bond is also reactive, but the kinetics of the substitution reaction may differ slightly from the propyl analog.A direct comparison of reaction times and yields under identical conditions would be necessary to quantify any differences in synthetic efficiency.
Flexibility Provides a degree of conformational flexibility for the attached pharmacophore.The longer butyl chain offers greater conformational freedom.This increased flexibility could be advantageous or detrimental to receptor binding, depending on the specific interactions required for affinity.

The decision to use a chloropropyl versus a chlorobutyl linker would be driven by the specific requirements of the target receptor and the desired pharmacological profile. For instance, in the development of novel dopamine receptor antagonists, a library of compounds with varying linker lengths would typically be synthesized and screened to identify the optimal candidate.

The N-Ethanol Group: A Modulator of Physicochemical Properties

The presence of the N-ethanol group on the piperazine ring is another key feature of this compound. This hydroxyl group can influence the molecule's properties in several ways.

FeatureThis compoundN-(3-Chloropropyl)piperazine (Alternative without Ethanol)Rationale and Experimental Considerations
Solubility The hydroxyl group increases hydrophilicity and can improve aqueous solubility.Likely to be less water-soluble than its ethanol-substituted counterpart.This is a critical consideration in drug development, as poor solubility can hinder formulation and bioavailability.
Hydrogen Bonding The hydroxyl group can act as a hydrogen bond donor and acceptor.Lacks a hydrogen bond donor at this position.This can influence interactions with biological targets and metabolic enzymes.
Metabolic Stability The ethanol moiety may be a site for metabolic modification (e.g., glucuronidation).The metabolic profile would differ.Understanding the metabolic fate of a drug candidate is essential for predicting its pharmacokinetic properties.
Further Functionalization The hydroxyl group can be further modified, for example, through esterification or etherification, to create a library of derivatives.This point of diversification is absent.The ethanol group provides an additional handle for chemical elaboration.

Experimental Protocols: A Guide to Application

While specific protocols for the direct application of this compound are often proprietary or embedded within broader synthetic schemes, the following represents a generalized, instructive workflow for its use in the synthesis of a hypothetical dopamine receptor antagonist.

Workflow for the Synthesis of a Piperazine-Based Dopamine Receptor Antagonist

workflow cluster_synthesis Synthesis of Target Compound start Start Materials: - this compound - Nucleophilic Pharmacophore (e.g., an aminothiazole derivative) reaction Nucleophilic Substitution Reaction start->reaction Solvent (e.g., DMF) Base (e.g., K₂CO₃) Heat workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Final Product: Dopamine Receptor Antagonist purification->product

Caption: A generalized workflow for the synthesis of a dopamine receptor antagonist using this compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of the nucleophilic pharmacophore (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq).

  • Addition of the Piperazine Intermediate: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired final compound.

Logical Relationships in Drug Design

The strategic decisions involved in utilizing this compound can be visualized as a logical flow.

logic_flow cluster_design Drug Design and Development Cascade target Identify Biological Target (e.g., Dopamine D₂/D₃ Receptors) scaffold Select Privileged Scaffold (Piperazine) target->scaffold linker Choose Optimal Linker (3-Chloropropyl) scaffold->linker functional_group Incorporate Modulating Group (N-Ethanol) linker->functional_group synthesis Synthesize Library of Analogs functional_group->synthesis sar Establish Structure-Activity Relationship (SAR) synthesis->sar optimization Lead Optimization sar->optimization

Caption: A logical flowchart illustrating the role of this compound in a typical drug discovery process.

Conclusion

This compound stands as a testament to the power of rational drug design and the strategic selection of chemical intermediates. Its utility, particularly in the synthesis of CNS-active compounds targeting the dopaminergic system, is well-supported by the success of drugs like Cariprazine. While direct comparative data with its closest analogs remains a niche area of academic research, a thorough understanding of the structure-activity relationships governing piperazine-based ligands allows for a robust and insightful comparative analysis. For researchers in the field, a deep appreciation of the subtle yet significant roles of the piperazine core, the chloropropyl linker, and the ethanol moiety is essential for leveraging this powerful building block to its full potential in the quest for novel and effective therapeutics.

References

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules.
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. [Link]

  • Preparation method for cariprazine.
  • A Facile Route of Synthesis for Making Flibanserin. Organic and Biomolecular Chemistry.
  • A kind of preparation method of flibanserin intermediate.
  • Preparation method of cariprazine intermediate.
  • Cariprazine EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
  • Flibanserin. PubChem. [Link]

  • Review Article Piperazine and morpholine: Synthetic... Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Preparation method of flibanserin.
  • A kind of new method synthesizing flibanserin.
  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure.

Sources

A Comparative Guide to Arylpiperazine Drug Discovery: Leveraging Key Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the journey from a simple chemical intermediate to a life-altering therapeutic is one of precision, insight, and strategic design. This guide delves into the critical role of specific chemical scaffolds in the creation of blockbuster drugs, with a focused lens on 4-(3-Chloropropyl)-1-piperazineethanol and its conceptual analogues. While not a therapeutic agent itself, this molecule represents a class of piperazine-containing building blocks that are fundamental to the synthesis of numerous central nervous system (CNS) agents.[1][2] We will explore case studies of major antipsychotic drugs, comparing their synthesis, pharmacological profiles, and the structure-activity relationships (SAR) that define their clinical utility.

The Piperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The piperazine ring is a recurring motif in a multitude of approved drugs, particularly those targeting the CNS.[3][4] Its two nitrogen atoms provide versatile handles for chemical modification, allowing chemists to fine-tune a molecule's properties to achieve desired interactions with biological targets, as well as to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Intermediates like this compound, featuring a reactive chloropropyl group, are prime examples of building blocks designed for the N-alkylation of other molecular fragments, a key reaction in assembling complex drug molecules.[1][5][6]

Case Study 1: Aripiprazole - The Dawn of Dopamine-Serotonin System Stabilizers

Aripiprazole (Abilify®) marked a paradigm shift in the treatment of schizophrenia and bipolar disorder.[7][8] It was one of the first approved "third-generation" or atypical antipsychotics, distinguished by its unique mechanism as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist.[9][10] This profile allows it to stabilize the dopamine system—reducing activity in overactive pathways and increasing it in underactive ones—leading to a lower incidence of extrapyramidal side effects compared to older antipsychotics.

Synthesis of Aripiprazole

The most common synthesis of Aripiprazole involves the coupling of two key intermediates: 1-(2,3-dichlorophenyl)piperazine and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[7][8][11][12] This reaction is a classic example of N-alkylation, where the nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the butoxy chain, forming the final molecule.

G cluster_0 Reactant 1 cluster_1 Reactant 2 cluster_2 Product A 1-(2,3-dichlorophenyl)piperazine C Aripiprazole A->C N-alkylation (Base, Solvent, Heat) B 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one B->C

Caption: Synthetic workflow for Aripiprazole.

Performance Comparison: Aripiprazole vs. Brexpiprazole

The development of Aripiprazole paved the way for next-generation molecules with even more refined pharmacological profiles. Brexpiprazole (Rexulti®) is a close structural analogue of Aripiprazole, designed to improve upon its predecessor's tolerability.[13] The key structural difference is the replacement of Aripiprazole's quinolinone ring with a quinolinone fused to a thiophene ring.[14] This subtle change, originating from a different starting material, has a profound impact on its interaction with dopamine receptors. Brexpiprazole exhibits lower intrinsic activity at the D2 receptor, meaning it has a slightly weaker stimulating effect in the absence of dopamine, which is thought to contribute to a better side-effect profile, particularly regarding akathisia.[13]

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Intrinsic Activity
Aripiprazole 0.341.73.4Partial Agonist
Brexpiprazole 0.301.10.47Partial Agonist (Lower)

Data compiled from various pharmacological studies. Ki values represent the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher binding affinity.

This comparison underscores a critical principle in drug discovery: minor structural modifications, enabled by the selection of specific synthetic building blocks, can lead to significant and clinically meaningful differences in a drug's performance.

Case Study 2: Cariprazine - Targeting the Dopamine D3 Receptor

Cariprazine (Vraylar®) is another atypical antipsychotic that further illustrates the versatility of the arylpiperazine scaffold.[15] Its distinguishing feature is a high affinity and selectivity for the dopamine D3 receptor, in addition to its action at D2 and serotonin receptors.[15] The D3 receptor is implicated in the cognitive and negative symptoms of schizophrenia, making Cariprazine a potentially valuable option for patients with these challenging symptoms.

Synthesis of Cariprazine

The synthesis of Cariprazine involves several routes, but a common strategy is the acylation of a piperazine intermediate.[16][17] For instance, a key step can be the reaction between a piperazine-containing fragment and dimethylcarbamoyl chloride in the presence of a base.[17] This builds the distinctive dimethylurea moiety of the final drug.

G cluster_0 Intermediate cluster_1 Reagent cluster_2 Product A N'-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]amine C Cariprazine A->C Acylation (Base, Solvent) B Dimethylcarbamoyl chloride B->C

Caption: Key acylation step in Cariprazine synthesis.

Comparative Performance of Arylpiperazine Antipsychotics

The choice of the aryl group, the linker, and the terminal moiety attached to the core piperazine structure dictates the pharmacological profile and clinical application of the resulting drug.

DrugPrimary MechanismKey FeatureCommon Side Effects
Aripiprazole D2/5-HT1A Partial AgonistBroad efficacy in psychosis and mood disordersAkathisia, insomnia, nausea
Brexpiprazole D2/5-HT1A Partial AgonistLower D2 intrinsic activity than aripiprazoleAkathisia, weight gain
Cariprazine D3/D2 Partial AgonistHigh D3 receptor affinityExtrapyramidal symptoms, akathisia

Experimental Protocols: A Foundation for Discovery

The characterization and comparison of these compounds rely on robust and reproducible experimental methods. Below are representative protocols for key steps in the synthesis and evaluation of arylpiperazine-based drugs.

Protocol 1: Representative N-Alkylation for Arylpiperazine Synthesis

This protocol is a generalized procedure based on the synthesis of Aripiprazole.[7][12]

  • Reaction Setup: To a suspension of 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 eq) and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile), add a base such as anhydrous sodium carbonate (2.2 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be taken up in a different solvent (e.g., ethanol) and heated to reflux, then filtered hot to remove any remaining insoluble impurities.

  • Purification: Cool the solution to induce crystallization. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final compound. Purity should be confirmed by HPLC and the structure verified by NMR and Mass Spectrometry.

Protocol 2: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D2 receptor.

  • Membrane Preparation: Use cell membranes from a cell line recombinantly expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: Select a suitable radioligand with high affinity for the D2 receptor (e.g., [3H]Spiperone or [3H]Raclopride).

  • Competition Assay: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (e.g., Aripiprazole) spanning a wide range (e.g., 10 pM to 10 µM).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Detection: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion

The arylpiperazine class of antipsychotics, exemplified by Aripiprazole, Brexpiprazole, and Cariprazine, demonstrates the power of medicinal chemistry in refining therapeutic agents. The journey from a simple building block, conceptually represented by molecules like this compound, to a precisely engineered drug is a testament to the importance of understanding structure-activity relationships. By strategically modifying different parts of the molecular scaffold, researchers can meticulously tune pharmacological properties to enhance efficacy and improve patient tolerability, ultimately advancing the standard of care for complex psychiatric disorders.

References

  • PubChem. (n.d.). Aripiprazole. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US20210300883A1 - Synthesis method for cariprazine.
  • Domaradzka, D., & Kaczor, A. A. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(19), 6209. MDPI. Retrieved from [Link]

  • MedKoo Biosciences. (n.d.). Cariprazine Synthetic Routes.
  • Organic Communications. (2020). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Retrieved from [Link]

  • Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide.
  • European Patent Office. (2019). EP 3845523 A1 - SYNTHESIS METHOD FOR CARIPRAZINE. Google Patents.
  • Acta Poloniae Pharmaceutica. (2009). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS.
  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis.
  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine.
  • Slideshare. (n.d.). Structure Activity Relationships - Antipsychotics. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and bioactivity of aripiprazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of aripiprazole and brexpiprazole. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Optimization of aripiprazole synthesis. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Chloropropyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. 4-(3-Chloropropyl)-1-piperazineethanol (CAS No. 57227-28-8) is a valuable intermediate in pharmaceutical synthesis, but its chlorinated organic nature necessitates a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in principles of laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each procedural step is explained to ensure a self-validating and trustworthy system for your laboratory.

Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While specific GHS classification data for this compound is not consistently available, its structure as a chlorinated piperazine derivative allows us to infer potential hazards based on similar compounds and its chemical class[1][2][3].

The primary risks stem from two areas: direct human exposure and long-term environmental impact. Direct contact may cause skin, eye, and respiratory irritation[2][4]. The greater concern, however, lies in its classification as a chlorinated organic compound . Such compounds can be toxic to aquatic life, are often non-biodegradable, and risk becoming persistent environmental pollutants if disposed of improperly[5]. Furthermore, thermal decomposition during improper disposal (e.g., uncontrolled burning) can generate highly toxic and corrosive gases, including hydrogen chloride, phosgene, and nitrogen oxides[2][6].

This initial risk assessment dictates that this compound must be treated as hazardous waste . It must never be disposed of down the sanitary sewer or in regular solid waste[7][8].

Summary of Critical Safety & Disposal Data
ParameterInformationRationale & Causality
Chemical Name This compoundEnsures accurate identification and labeling.
CAS Number 57227-28-8[1][9][10]Provides a universal identifier for regulatory and safety documentation.
Waste Classification Halogenated Organic Waste This is the most critical classification. The presence of chlorine dictates segregation from non-halogenated solvents to enable proper disposal pathways like high-temperature incineration and prevent costly and complex disposal challenges[11].
Potential Hazards Skin, eye, and respiratory irritant; Environmental hazard[2][4][12].Dictates the required level of Personal Protective Equipment (PPE) and handling precautions.
Required PPE Nitrile gloves, chemical safety goggles, lab coat. Use in a chemical fume hood.Protects personnel from direct exposure during handling and transfer operations[1][3][13].
Incompatible Materials Strong oxidizing agents, strong acids[2][6][14].Prevents dangerous chemical reactions, such as fire or the release of toxic gases, in the waste container.
Primary Disposal Route Licensed Hazardous Waste Contractor via Institutional EHS.Ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations, guaranteeing the waste is managed and destroyed in an environmentally sound manner[7][15][16].

Pre-Disposal Protocol: Segregation and Containment

The foundation of proper chemical disposal is laid long before the waste is removed from the lab. It begins with meticulous segregation and the use of appropriate containment.

Step 1: Waste Segregation (The Critical Step)

The single most important procedural choice is to segregate this waste stream correctly.

  • Action: Designate a specific waste container solely for halogenated organic waste .

  • Causality: this compound contains chlorine. Most hazardous waste disposal facilities use a process called fuel blending for non-halogenated solvents, where the waste is used as a supplemental fuel source in cement kilns[8]. Halogenated compounds cannot be disposed of this way because their combustion requires specialized incinerators with scrubbers to neutralize the resulting hydrogen chloride gas[5][17]. Mixing halogenated and non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and limiting disposal options[11].

Step 2: Container Selection and Management

The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

  • Action: Select a container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, leak-proof screw cap[18]. The container must be in good condition, free of cracks or deterioration.

  • Causality: Using a compatible container prevents the chemical from degrading the container material, which could lead to spills[16][18]. A secure cap prevents the release of vapors and protects against spills if the container is jostled or knocked over.

  • Action: Fill the container to no more than 90% of its capacity[16].

  • Causality: Leaving adequate headspace allows for vapor expansion due to temperature fluctuations, preventing pressure buildup that could rupture the container[18].

Step-by-Step Operational Disposal Plan

This protocol provides a direct, procedural workflow from waste generation to final handoff for disposal.

Workflow Phase I: Accumulation in the Laboratory
  • Initial Transfer: As you generate waste containing this compound (e.g., residual material, contaminated solvents), transfer it into your designated and properly selected halogenated organic waste container inside a chemical fume hood.

  • Immediate Labeling: Immediately after adding the first drop of waste, the container must be labeled. According to OSHA's Hazard Communication Standard and EPA regulations, the label must be clear and unambiguous[7][19][20].

    • Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the words "Hazardous Waste" .

    • List all chemical constituents by their full names and estimate their percentages (e.g., "this compound (~5%), Methanol (95%)")[7]. Do not use abbreviations or chemical formulas.

    • Mark the appropriate hazard pictograms (e.g., irritant, environmental hazard)[7].

    • Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.

  • Secure Storage: Keep the waste container tightly sealed when not actively adding waste[21][22]. Store it in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel[18]. This area must have secondary containment (e.g., a spill tray) to capture any potential leaks.

Workflow Phase II: Removal and Final Disposal
  • Request Pickup: Once the container is 90% full or approaching the regulatory time limit (e.g., 90 days or one year, depending on your facility's generator status), submit a chemical waste pickup request to your institution's EHS department[7][16]. Follow their specific procedures for scheduling a collection.

  • Prepare for Transport: Ensure the container cap is tightly sealed and the exterior is clean and free of contamination. Make sure the hazardous waste tag is fully completed and legible.

  • Documentation: Maintain a log of the waste generated in your laboratory. This documentation is crucial for regulatory compliance and internal tracking[15].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill: For a small spill contained within a chemical fume hood, ensure you are wearing appropriate PPE. Absorb the spill with an inert material like vermiculite or a chemical spill pad. Collect the contaminated absorbent material, place it in a sealed bag or container, label it as solid hazardous waste containing this compound, and dispose of it through the EHS department[6][13].

  • Major Spill: For any spill outside of a fume hood or one that you are not equipped or trained to handle, evacuate the immediate area, alert personnel, and contact your institution's EHS emergency line immediately[2].

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., reaction quench, purification) segregate Step 1: Segregate Waste Is it a halogenated compound? start->segregate halogen_bin Step 2: Collect in DEDICATED Halogenated Waste Container segregate->halogen_bin  Yes non_halogen_bin Collect in Non-Halogenated Solvent Waste Container segregate->non_halogen_bin No labeling Step 3: Label Container - 'Hazardous Waste' - Full Chemical Names & % - Accumulation Date halogen_bin->labeling storage Step 4: Store in SAA - Tightly Closed - Secondary Containment labeling->storage check_full Is Container >90% Full OR Time Limit Reached? storage->check_full check_full->storage No pickup Step 5: Request EHS Pickup - Complete waste tag - Schedule collection check_full->pickup Yes end_process Waste Removed by EHS for Proper Disposal (High-Temp Incineration) pickup->end_process

Caption: Decision workflow for handling and disposing of chlorinated chemical waste.

By adhering to this structured, science-backed disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance for your institution, and uphold your professional responsibility to protect the environment.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Dow Chemical U.S.A. (1971). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. Retrieved from [Link]

  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Creative Safety Supply. (2024, February 21). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Houston. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride or 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl Manufacturers. Retrieved from [Link]

  • Google Patents. (1980). Process for the incineration of chlorinated organic materials.
  • University of Missouri. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem. Retrieved from [Link]

  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]

  • University of Wisconsin–Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem. Retrieved from [Link]

  • U.S. Department of Veterans Affairs. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.